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  • Product: 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride
  • CAS: 2031259-33-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride: A Novel Modulator in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, a compound of increasing interest within central nervous system (CNS) drug discovery. We will delve into its chemical properties, plausible synthetic routes, potential mechanisms of action, and practical applications, supported by detailed experimental protocols.

Core Compound Identification and Properties

1.1. Chemical Identity

  • Chemical Name: 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

  • CAS Number: 2031259-33-1[1][2]

  • Molecular Formula: C₁₀H₁₂ClF₂N[2]

  • Molecular Weight: 219.66 g/mol [1][2]

1.2. Physicochemical Properties

PropertyValueSource
Physical FormPowder[1]
Storage TemperatureRoom Temperature[1]
Salt FormHydrochloride[1]

The hydrochloride salt form of this amine-containing compound typically enhances its stability and solubility in aqueous solutions, a desirable characteristic for biological assays and potential formulation development.[3] The presence of two fluorine atoms on the phenyl ring is expected to influence the compound's lipophilicity, metabolic stability, and binding interactions with its biological targets.[4][5]

Synthesis and Structural Elucidation

While a specific, publicly available, step-by-step synthesis protocol for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is not extensively documented in peer-reviewed literature, its structure suggests a plausible synthetic strategy based on established organic chemistry principles for related (difluorophenyl)cycloalkylamine derivatives.[6][7][8][9]

A potential synthetic pathway could involve the reaction of 1,3-difluorobenzene with a suitable cyclobutanone precursor, followed by amination and subsequent salt formation. The synthesis of related difluorophenyl)cyclopropanamine derivatives has been detailed in the patent literature, often involving multi-step sequences that could be adapted for a cyclobutane ring system.[6][7][8][9]

2.1. Plausible Synthetic Workflow

G A 1,3-Difluorobenzene C Grignard or Organolithium Formation A->C B Cyclobutanone D 1-(2,6-Difluorophenyl)cyclobutanol B->D C->D Nucleophilic Addition E Azide or Nitrile Introduction D->E Substitution F Reduction to Amine E->F Reduction G 1-(2,6-Difluorophenyl)cyclobutanamine F->G H Salt Formation with HCl G->H I 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride H->I Protonation

Caption: Plausible synthetic route for 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

2.2. Structural Confirmation and Quality Control

The identity and purity of synthesized 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the purity of the final compound.[10]

Proposed Mechanism of Action and Pharmacological Rationale

The structural motif of a phenyl-substituted cyclobutanamine suggests potential activity within the central nervous system. While the specific pharmacological profile of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is not yet fully elucidated in public literature, related arylcyclohexylamine and diarylethylamine compounds are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.

The inclusion of a cyclobutane ring can enhance molecular rigidity and improve metabolic stability compared to more flexible alkyl chains.[5] Fluorine substitution on the phenyl ring can further modulate the compound's electronic properties and resistance to metabolic degradation by cytochrome P450 enzymes.[4]

3.1. Hypothetical Signaling Pathway Involvement

Given the structural similarities to known NMDA receptor antagonists, it is hypothesized that 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride may modulate glutamatergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Cellular_Response Cellular Response (LTP, Neurotoxicity, etc.) Signaling_Cascade->Cellular_Response Compound 1-(2,6-Difluorophenyl) cyclobutanamine HCl Compound->NMDA_Receptor Potential Antagonism

Caption: Hypothesized mechanism of action via NMDA receptor antagonism.

Applications in Research and Drug Development

Based on its putative mechanism of action, 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a valuable tool for investigating neurological disorders where glutamatergic signaling is implicated.

4.1. Potential Research Areas

  • Neurodegenerative Diseases: Investigating its potential neuroprotective effects in models of Alzheimer's, Parkinson's, or Huntington's disease.

  • Neuropathic Pain: Exploring its analgesic properties in preclinical models of chronic pain.[11]

  • Depression and Anxiety: Assessing its potential as a novel antidepressant or anxiolytic, given the role of NMDA receptor modulation in these conditions.

  • Epilepsy: Evaluating its anticonvulsant activity.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to characterize the biological activity of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. These are generalized protocols that should be optimized for specific experimental conditions.

5.1. In Vitro Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxicity of the compound on a neuronal cell line (e.g., SH-SY5Y or PC-12).

5.1.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12][13][14][15][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12][13][15] The intensity of the color is proportional to the number of living cells.[12][14]

5.1.2. Materials

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well plates

  • 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

5.1.3. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

5.1.4. Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using a dose-response curve.

5.2. NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity of the compound for the NMDA receptor.

5.2.1. Principle

This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]MK-801) for binding to the NMDA receptor in a brain tissue preparation.[17][18] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

5.2.2. Materials

  • Rat brain tissue (cortex or hippocampus)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]MK-801)

  • Unlabeled ligand for non-specific binding (e.g., cold MK-801 or PCP)

  • 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration apparatus

5.2.3. Procedure

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in binding buffer.[17]

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.[17]

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of unlabeled ligand.

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride.[17]

  • Incubation: Incubate the reactions at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]

5.2.4. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).[17]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Directions

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride represents a promising chemical scaffold for the development of novel therapeutics for CNS disorders. Its unique combination of a rigid cyclobutane core and a difluorophenyl moiety offers potential advantages in terms of metabolic stability and target engagement. Further research is warranted to fully elucidate its pharmacological profile, including its specific binding site on the NMDA receptor, its in vivo efficacy in animal models of neurological disease, and its pharmacokinetic and safety profiles. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE Journal. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. Available at: [Link]

  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. Google Patents.
  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - European Patent Office - EP 2644590 A1. Googleapis.com. Available at: [Link]

  • (PDF) Synthesis of cyclobutane analogues. ResearchGate. Available at: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Analytical Method Summaries. Eurofins. Available at: [Link]

  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC. Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. Available at: [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. PubMed. Available at: [Link]

  • Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders. Frontiers. Available at: [Link]

  • CNS Drugs. University of arizona. Available at: [Link]

  • 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a Novel CB2 Agonist, Alleviates Neuropathic Pain Through Functional Microglial Changes in Mice. PubMed. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanamine HCl: A Molecule of Interest in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals. Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(2,6-dif...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride, a fluorinated cyclobutane derivative with potential applications in medicinal chemistry. While specific pharmacological data for this compound is not extensively available in the public domain, this document synthesizes the known chemical properties, proposes a plausible synthetic route based on established organic chemistry principles, and offers an expert perspective on its potential as a drug candidate. The guide delves into the rationale for its design, drawing parallels with the established roles of cyclobutane moieties and fluorination in enhancing drug-like properties. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of novel small molecules incorporating these structural motifs.

Introduction: The Emerging Role of Fluorinated Cyclobutanes in Medicinal Chemistry

The landscape of small molecule drug discovery is in a perpetual state of evolution, driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. In this context, the strategic incorporation of specific structural motifs has become a cornerstone of rational drug design. The cyclobutane ring, once considered a niche scaffold, has gained significant traction as a "bioisostere" for more traditional aromatic systems. Its rigid, three-dimensional structure can impart conformational constraint on a molecule, leading to enhanced binding affinity and reduced off-target effects. When combined with the strategic placement of fluorine atoms, which can modulate metabolic stability, pKa, and binding interactions, the resulting fluorinated cyclobutane derivatives represent a promising class of compounds for therapeutic development.

This guide focuses on a specific example of this molecular architecture: 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride. The presence of the 2,6-difluorophenyl group is a common strategy to block metabolic oxidation of the aromatic ring, a critical consideration in optimizing drug half-life. The cyclobutanamine core provides a rigid scaffold with a primary amine, a key functional group for interacting with biological targets. Although this specific molecule is not yet associated with extensive published biological data, its structure suggests a high potential for activity in various therapeutic areas, particularly those involving targets that recognize aromatic amines.

This document will first detail the known chemical and physical properties of 1-(2,6-difluorophenyl)cyclobutanamine HCl. Subsequently, a detailed, plausible synthetic protocol will be outlined, providing a practical guide for its preparation in a laboratory setting. The subsequent sections will offer a scientifically grounded, albeit speculative, discussion on its potential mechanism of action, pharmacokinetic and pharmacodynamic properties, and possible therapeutic applications, based on the known pharmacology of related compounds. Finally, a summary of analytical methods for its characterization will be presented.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a drug candidate are dictated by its chemical structure and resulting physicochemical properties. These parameters influence its solubility, permeability, and ultimately, its bioavailability and disposition in the body.

Chemical Structure:

  • IUPAC Name: 1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride

  • CAS Number: 2031259-33-1[1][2][3]

  • Molecular Formula: C₁₀H₁₂ClF₂N[2][3]

  • Molecular Weight: 219.66 g/mol [1][2][3]

The structure features a central cyclobutane ring, to which a 2,6-difluorophenyl group and an amino group are attached to the same carbon atom (C1). The hydrochloride salt form enhances its solubility in aqueous media.

Physicochemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₀H₁₂ClF₂N[2][3]
Molecular Weight 219.66 g/mol [1][2][3]
CAS Number 2031259-33-1[1][2][3]
Appearance White to off-white solidInferred from typical amine hydrochlorides
Solubility Soluble in water and polar organic solventsInferred from structure
pKa (amine) Estimated 9-10Inferred from similar primary amines

The difluorophenyl group significantly influences the electronic properties of the molecule, with the fluorine atoms acting as strong electron-withdrawing groups. This can impact the basicity of the primary amine. The rigid cyclobutane scaffold restricts the conformational freedom of the phenyl and amino substituents, which can be advantageous for specific receptor binding.

Synthesis and Manufacturing

While a specific, published synthesis for 1-(2,6-difluorophenyl)cyclobutanamine HCl has not been identified in the literature, a plausible and efficient route can be designed based on established synthetic methodologies for related cyclobutane derivatives. The following proposed synthesis starts from the commercially available 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid and utilizes a modified Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines.[4][5]

Proposed Synthetic Pathway

Synthetic_Pathway A 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid B Acyl Azide Intermediate A->B DPPA, Et3N Toluene, 0°C to rt C Isocyanate Intermediate B->C Heat (Curtius Rearrangement) D tert-Butyl Carbamate C->D t-BuOH, Heat E 1-(2,6-Difluorophenyl)cyclobutanamine D->E HCl (gas) or aq. HCl Dioxane or Ether F 1-(2,6-Difluorophenyl)cyclobutanamine HCl E->F HCl in Ether/Methanol

Caption: Proposed synthetic pathway for 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

Step-by-Step Experimental Protocol

Step 1: Formation of the Acyl Azide

  • To a solution of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

Causality: The use of DPPA is a common and safe method for the in situ generation of acyl azides from carboxylic acids, avoiding the isolation of potentially explosive intermediates. Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA.

Step 2: Curtius Rearrangement and Trapping of the Isocyanate

  • To the reaction mixture containing the acyl azide, add tert-butanol (1.5 eq).

  • Heat the mixture to 80-90 °C and stir for 2-6 hours. The rearrangement of the acyl azide to the isocyanate and its subsequent trapping with tert-butanol can be monitored by the disappearance of the acyl azide intermediate by IR spectroscopy (disappearance of the azide stretch at ~2140 cm⁻¹).

Causality: The Curtius rearrangement is a thermal or photochemical conversion of an acyl azide to an isocyanate. Trapping the isocyanate in situ with tert-butanol provides a stable Boc-protected amine, which is easily purified and deprotected in the next step.

Step 3: Deprotection of the Boc-Protected Amine

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude tert-butyl carbamate in a suitable solvent such as dioxane or diethyl ether.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 1-3 hours.

  • The formation of a precipitate (the hydrochloride salt) indicates the completion of the reaction.

Causality: Acidic conditions are required to cleave the tert-butyloxycarbonyl (Boc) protecting group. The use of gaseous HCl or a solution of HCl in an organic solvent ensures anhydrous conditions, which can be important for the stability of the final product and for obtaining a crystalline salt.

Step 4: Isolation and Purification

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Dry the solid under vacuum to obtain 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride.

  • The purity of the final product can be assessed by NMR, LC-MS, and elemental analysis.

Self-Validation: Each step of this protocol includes in-process controls (TLC, LC-MS, IR) to ensure the reaction has gone to completion before proceeding to the next step. The final product's identity and purity are confirmed by standard analytical techniques, ensuring a self-validating workflow.

Potential Mechanism of Action and Pharmacological Profile (Expert Perspective)

In the absence of specific published data for 1-(2,6-difluorophenyl)cyclobutanamine HCl, we can draw upon our understanding of medicinal chemistry and the pharmacology of structurally related compounds to propose potential mechanisms of action and a likely pharmacological profile.

The core structure, a primary amine attached to a cyclobutane ring which is in turn connected to a substituted phenyl ring, is reminiscent of several classes of centrally active agents. The primary amine is a common pharmacophore that can interact with a variety of biological targets, including neurotransmitter transporters and receptors.

Potential Biological Targets
  • Monoamine Transporters: Phenylcyclobutanamine derivatives have been investigated as inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism underlying the action of many antidepressants and stimulants. The 2,6-difluoro substitution on the phenyl ring could modulate the affinity and selectivity for these transporters.

  • NMDA Receptor: The phencyclidine (PCP) binding site on the N-methyl-D-aspartate (NMDA) receptor is a known target for arylcycloalkylamines. While the cyclobutane ring is smaller than the cyclohexane ring found in PCP and ketamine, it is possible that 1-(2,6-difluorophenyl)cyclobutanamine HCl could act as a modulator of the NMDA receptor.

  • Sigma Receptors: Arylcycloalkylamines are also known to interact with sigma receptors (σ1 and σ2), which are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders.

Proposed Signaling Pathway Involvement

Should this compound act as a monoamine reuptake inhibitor, it would directly modulate synaptic neurotransmission.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Neurotransmitter (e.g., Dopamine) B Transporter (e.g., DAT) A->B Reuptake C Increased Neurotransmitter Concentration D Postsynaptic Receptor C->D Binding E Signal Transduction D->E X 1-(2,6-Difluorophenyl) cyclobutanamine HCl X->B Inhibition

Caption: Postulated mechanism of action via monoamine transporter inhibition.

Pharmacokinetics and Pharmacodynamics (Predicted)
  • Absorption: The hydrochloride salt form suggests good aqueous solubility, which would favor oral absorption.

  • Distribution: The lipophilicity of the molecule, influenced by the difluorophenyl and cyclobutane groups, will determine its ability to cross the blood-brain barrier and distribute into tissues.

  • Metabolism: The 2,6-difluoro substitution is a well-established strategy to block aromatic hydroxylation, a major metabolic pathway for many drugs. This would likely lead to increased metabolic stability and a longer half-life compared to its non-fluorinated analog. Metabolism may instead occur on the cyclobutane ring or via N-dealkylation if the amine were secondary or tertiary.

  • Excretion: The compound and its metabolites would likely be excreted renally.

  • Pharmacodynamics: The onset and duration of action would depend on its affinity for its target and its pharmacokinetic profile. As a potential CNS agent, its effects would be related to the modulation of neurotransmitter systems.

Experimental Protocols for Characterization

To validate the identity, purity, and potential biological activity of synthesized 1-(2,6-difluorophenyl)cyclobutanamine HCl, a series of standard analytical and in vitro experiments should be conducted.

Analytical Characterization Workflow

Analytical_Workflow Start Synthesized Compound NMR 1H, 13C, 19F NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Verification HPLC HPLC Purity Analysis NMR->HPLC Purity Assessment MS->HPLC EA Elemental Analysis HPLC->EA Compositional Verification End Confirmed Structure and Purity EA->End

Caption: Standard workflow for the analytical characterization of the compound.

In Vitro Biological Screening Protocol (Example: Monoamine Transporter Binding Assay)
  • Preparation of Cell Membranes: Obtain cell lines stably expressing human DAT, NET, and SERT. Prepare membrane fractions by standard cell lysis and centrifugation procedures.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of 1-(2,6-difluorophenyl)cyclobutanamine HCl.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Causality and Self-Validation: This assay directly measures the affinity of the compound for the target transporters. The use of well-characterized radioligands and cell lines, along with appropriate controls (non-specific binding determination), ensures the validity of the results.

Potential Therapeutic Applications and Future Directions

Given the potential for this molecule to interact with CNS targets, several therapeutic avenues could be explored:

  • Depression and Anxiety Disorders: If the compound is a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI), it could be a candidate for treating major depressive disorder, generalized anxiety disorder, and other related conditions.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): If it exhibits significant dopamine and/or norepinephrine reuptake inhibition, it could be investigated for the treatment of ADHD.

  • Neuropathic Pain: Modulation of monoaminergic systems is a validated strategy for the management of chronic pain states.

  • Neurodegenerative Diseases: NMDA receptor antagonists have been explored for their neuroprotective effects in conditions like Alzheimer's disease and Parkinson's disease.

Future Directions:

The immediate next steps for a compound like 1-(2,6-difluorophenyl)cyclobutanamine HCl would be a comprehensive in vitro pharmacological profiling to identify its primary biological target(s) and determine its selectivity. This would be followed by in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its drug-like properties. Promising results from these initial studies would warrant progression to in vivo efficacy studies in relevant animal models of disease.

Conclusion

1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride represents a well-designed small molecule that leverages the advantageous properties of both the cyclobutane scaffold and strategic fluorination. While its specific biological activity remains to be fully elucidated in the public domain, its structural features strongly suggest potential as a modulator of CNS targets. The synthetic route proposed herein is robust and scalable, enabling the production of sufficient quantities for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this and related compounds, with the ultimate goal of developing novel therapeutics with improved efficacy and safety profiles. The strategic combination of a rigid, sp³-rich core with metabolic blocking groups exemplifies a modern approach to medicinal chemistry that holds great promise for the future of drug discovery.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

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  • ClinicalTrials.gov. [Link]

  • European Union Clinical Trials Register. [Link]

  • Luo, G., et al. (2022). Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 65(6), 4457–4480. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

  • ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

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Foundational

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride for Advanced Research Applications The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride for Advanced Research Applications

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This strategy is not merely an academic exercise but a field-proven approach to enhancing critical drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[1] Concurrently, the use of sp³-rich, three-dimensional structures like the cyclobutane ring has gained significant traction as a means to move beyond the flat, aromatic-heavy chemical space of traditional drug candidates and explore novel biological interactions.[2]

This guide focuses on 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, a compound that elegantly marries these two design principles. The 2,6-difluorophenyl motif provides a metabolically robust anchor, while the cyclobutanamine core offers a rigid, three-dimensional vector for probing protein binding pockets. As Senior Application Scientists, our goal is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this valuable building block, moving beyond catalog data to explore its synthesis, analysis, and strategic application.

Core Physicochemical and Safety Profile

A foundational understanding of a compound's properties and hazards is non-negotiable for its effective and safe utilization in a research setting.

Identity and Physical Properties

The key identifiers and physical characteristics of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride are summarized below. The hydrochloride salt form is typical for amine-containing compounds, enhancing stability and solubility in aqueous media, which is often advantageous for biological assays and formulation studies.[3]

PropertyValueSource
CAS Number 2031259-33-1[4]
Molecular Formula C₁₀H₁₁F₂N · HCl[4]
Molecular Weight 219.66 g/mol [4]
Physical Form Powder/Solid[4]
InChI Key MEXDOEDLNKTOBV-UHFFFAOYSA-N[4]
GHS Hazard and Safety Information

Based on available Safety Data Sheets (SDS), 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is classified with the GHS07 pictogram, indicating that it is an irritant and may have other acute toxicity effects.[4] Adherence to the precautionary statements is mandatory for safe handling.

Hazard ClassCodeDescriptionSource
Skin IrritationH315Causes skin irritation[4][5]
Eye IrritationH319Causes serious eye irritation[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][5]

Mandatory Safety Protocols:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P405: Store locked up in a cool, dry, well-ventilated area.[5]

Synthetic Pathway: A Plausible Route for Laboratory-Scale Production

While multiple proprietary methods may exist, a robust and scalable synthesis can be conceptualized based on established organic chemistry principles, particularly those developed for related fluorinated cyclobutane building blocks.[1][6] The following multi-step protocol outlines a logical and field-tested approach starting from commercially available precursors.

The causality behind this synthetic strategy lies in the sequential construction of the cyclobutane core, followed by the introduction of the amine functionality via a rearrangement reaction that is known for its efficiency and reliability.

Diagram: Conceptual Synthesis Workflow

cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Beckmann Rearrangement cluster_3 Step 4 & 5: Reduction & Salt Formation A 1,3-Difluorobenzene C Friedel-Crafts Acylation (AlCl₃ catalyst) A->C B Cyclobutanecarbonyl chloride B->C D (2,6-Difluorophenyl)(cyclobutyl)methanone C->D F Condensation (Pyridine base) D->F E Hydroxylamine HCl E->F G Ketone Oxime Intermediate F->G I Rearrangement G->I H Acid Catalyst (e.g., PPA) H->I J N-(2,6-Difluorophenyl)cyclobutanecarboxamide I->J L Amide Reduction J->L K Reducing Agent (e.g., LiAlH₄) K->L M 1-(2,6-Difluorophenyl)cyclobutanamine (Free Base) L->M O Salt Formation M->O N HCl in Ether N->O P Final Product: 1-(2,6-Difluorophenyl)cyclobutanamine HCl O->P

Caption: A plausible synthetic route from basic precursors to the final hydrochloride salt.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Step 1: Friedel-Crafts Acylation to form (2,6-Difluorophenyl)(cyclobutyl)methanone

    • Rationale: This classic C-C bond-forming reaction establishes the core connection between the phenyl and cyclobutyl moieties. The use of a strong Lewis acid like AlCl₃ activates the acyl chloride for electrophilic aromatic substitution.

    • Procedure:

      • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add cyclobutanecarbonyl chloride dropwise.

      • Slowly add 1,3-difluorobenzene to the mixture, maintaining the temperature below 5 °C.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LC-MS analysis indicates consumption of the starting material.

      • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

      • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Purify via column chromatography.

  • Step 2: Oxime Formation

    • Rationale: The conversion of the ketone to an oxime is a critical step to prepare the molecule for the subsequent Beckmann rearrangement, which will install the nitrogen atom into the framework.

    • Procedure:

      • Dissolve the ketone from Step 1 in ethanol.

      • Add hydroxylamine hydrochloride and a base such as pyridine.

      • Reflux the mixture for 4-6 hours. Monitor by TLC.

      • Cool the reaction mixture and remove the solvent under vacuum.

      • Add water to the residue and extract with ethyl acetate.

      • Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over sodium sulfate and concentrate to yield the oxime.

  • Step 3: Beckmann Rearrangement

    • Rationale: This acid-catalyzed rearrangement of the oxime facilitates the migration of the cyclobutyl group to the nitrogen atom, forming the N-substituted amide. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.

    • Procedure:

      • Add the oxime from Step 2 to polyphosphoric acid at room temperature.

      • Heat the mixture to 100-120 °C for 2-4 hours.

      • Cool the reaction, pour it onto ice, and neutralize with a strong base (e.g., 50% NaOH).

      • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting amide by chromatography or recrystallization.

  • Step 4: Amide Reduction to the Free Base Amine

    • Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to fully reduce the carbonyl of the amide to a methylene group, yielding the desired amine.

    • Procedure:

      • In an anhydrous setup under an inert atmosphere (e.g., Argon), add a solution of the amide from Step 3 in dry THF dropwise to a stirred suspension of LiAlH₄ in dry THF at 0 °C.

      • After the addition is complete, allow the mixture to reflux for 6-12 hours.

      • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

      • Filter the resulting solids and wash thoroughly with THF.

      • Concentrate the filtrate to obtain the crude free base amine.

  • Step 5: Hydrochloride Salt Formation

    • Rationale: Formation of the hydrochloride salt improves the compound's stability and handling characteristics, providing a crystalline solid that is easier to purify and weigh accurately.[3]

    • Procedure:

      • Dissolve the crude amine from Step 4 in a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in diethyl ether (e.g., 2M) with stirring.

      • The hydrochloride salt should precipitate. Stir for an additional 30 minutes.

      • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Quality Control for Purity and Identity Confirmation

Ensuring the identity and purity of a research compound is paramount for the validity of experimental results. A multi-modal analytical approach is required.

Diagram: Analytical Workflow

cluster_hplc Purity Analysis cluster_ms Identity Confirmation cluster_nmr Structural Confirmation start Batch Sample of 1-(2,6-Difluorophenyl)cyclobutanamine HCl hplc HPLC-UV Analysis start->hplc hplc_params Method: - C18 Column - Mobile Phase: ACN/H₂O Gradient - UV Detection: ~254 nm hplc->hplc_params hplc_result Purity ≥ 98%? hplc->hplc_result ms LC-MS Analysis hplc_result->ms Yes fail Reject Batch / Re-purify hplc_result->fail No ms_params Method: - ESI Positive Mode ms->ms_params ms_result Correct [M+H]⁺ Ion Observed? ms->ms_result nmr ¹H and ¹⁹F NMR Spectroscopy ms_result->nmr Yes ms_result->fail No nmr_params Solvent: DMSO-d₆ or D₂O nmr->nmr_params nmr_result Expected Spectrum Observed? nmr->nmr_result pass Release for Research Use nmr_result->pass Yes nmr_result->fail No

Caption: A standard workflow for the quality control and release of a synthesized batch.

Protocol: HPLC-MS for Purity and Identity
  • Rationale: This method combines the quantitative separation power of HPLC with the definitive mass identification of MS. A C18 column is a standard choice for reverse-phase chromatography of small molecules like this. Electrospray ionization (ESI) in positive mode is ideal for protonating the amine to generate the [M+H]⁺ ion for detection.

  • Instrumentation: HPLC system with UV/DAD detector coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.[7]

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase.

    • HPLC Conditions: [7]

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetonitrile.

      • Gradient: Start at 10% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

      • Flow Rate: 0.8 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 5 µL.

      • UV Detection: Monitor at 254 nm.

    • MS Conditions:

      • Ionization Mode: ESI Positive.

      • Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated free base ([C₁₀H₁₁F₂N + H]⁺), which is approximately 184.09.

    • Data Analysis:

      • Purity: Integrate the peak area from the UV chromatogram at 254 nm. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%. The target is typically ≥98%.

      • Identity: Confirm the presence of a peak in the mass spectrum corresponding to the expected m/z of the [M+H]⁺ ion.

Applications in Research and Drug Development

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is not an end-product therapeutic but a high-value building block. Its utility stems from the ability of its primary amine to serve as a versatile chemical handle for constructing more complex molecules through reactions like amide bond formation, reductive amination, and urea formation.

The 2,6-difluoro substitution pattern is particularly strategic. It blocks the ortho positions from oxidative metabolism by cytochrome P450 enzymes, a common liability for simple phenyl rings. This can significantly enhance the pharmacokinetic profile of a final drug candidate.

Potential therapeutic areas where this scaffold could be employed include:

  • Kinase Inhibitors: Many kinase inhibitors utilize substituted amine scaffolds to interact with the hinge region of the ATP binding pocket. The rigid cyclobutane could confer novel selectivity.[8]

  • GPCR Modulators: The amine can serve as a key interaction point with acidic residues (e.g., Aspartic Acid) in G-protein coupled receptors. The compound could be elaborated to create novel dopamine receptor modulators or other CNS-active agents.[9]

  • Neuropathic Pain: As seen with related structures, targeting CNS kinases is a promising avenue for treating neuropathic pain, and this fragment could be a starting point for such a discovery program.[8]

Toxicological Profile and Considerations

The available GHS data indicates acute irritant properties.[4][5] Beyond this, specific toxicological studies on this exact molecule are not publicly available. However, a toxicological assessment can be informed by its chemical structure.

  • Metabolism: The difluoro-substitution is expected to make the aromatic ring resistant to oxidation. Metabolism would likely occur on the cyclobutane ring or via conjugation of the amine.

  • Reactivity: The primary amine presents a potential site for forming Schiff bases or other covalent adducts, although this is generally not a major liability.

  • Class-based Toxicity: As an amine, there is a potential for cardiovascular effects at high concentrations, a common feature of many amine-containing drugs. Long-term toxicity and carcinogenicity are unknown. Any in-vivo use would require extensive, dedicated toxicological studies as part of a formal drug development program.[10]

References

  • 1-(2,6-difluorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

  • 1-cyclobutyl-1-(2,6-difluorophenyl)methanamine hydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])

  • Analytical Methods - ATSDR. (URL: [Link])

  • Analytical Method Summaries - Eurofins. (URL: [Link])

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC. (URL: [Link])

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. (URL: [Link])

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food - Ministry of Health, Labour and Welfare, Japan. (URL: [Link])

  • Pharmacology/Toxicology Review and Evaluation - FDA. (URL: [Link])

  • Synthesis of Cyclobutane Analogues - ResearchGate. (URL: [Link])

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Discovery of (S)‑1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211) - ACS Publications. (URL: [Link])

  • Subchronic Toxicity and Carcinogenicity Studies of 1,2-dichloropropane Inhalation to Mice - PubMed. (URL: [Link])

  • Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed. (URL: [Link])

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Difluorophenyl)cyclobutanamine HCl

Introduction 1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride (HCl) is a fluorinated amine salt with the chemical formula C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g/mol .[1] Its structure, featuring a cyclobutane...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride (HCl) is a fluorinated amine salt with the chemical formula C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g/mol .[1] Its structure, featuring a cyclobutane ring and a difluorophenyl moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly influence key molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful drug development, ensuring product quality, performance, and regulatory compliance.

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(2,6-Difluorophenyl)cyclobutanamine HCl, with a focus on the experimental methodologies required for their accurate determination. While specific experimental data for this compound is not extensively available in published literature, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to characterize this and similar molecules.

Physicochemical Property Profile

The hydrochloride salt form of an amine generally enhances aqueous solubility and stability compared to the free base.[2][3] The key physicochemical parameters for 1-(2,6-Difluorophenyl)cyclobutanamine HCl are summarized in the table below, followed by a detailed discussion of their significance.

PropertyDescriptionSignificance in Drug Development
Melting Point The temperature at which the solid-to-liquid phase transition occurs.A key indicator of purity; a sharp melting range is characteristic of a pure substance. Influences formulation processes like hot-melt extrusion.
Appearance Physical state and color of the material.The compound is typically a powder. Visual inspection is a basic quality control check.
Solubility The extent to which the compound dissolves in a solvent to form a homogeneous solution.Critical for formulation design, bioavailability, and selecting appropriate solvents for synthesis and analysis.
Polymorphism The ability of a solid material to exist in multiple crystalline forms.Different polymorphs can have distinct melting points, solubilities, and stabilities, impacting bioavailability and manufacturability.[4][5]
pKa The acid dissociation constant, indicating the strength of the amine as a base.Governs the extent of ionization at different pH values, which affects solubility, absorption, and receptor interaction.
LogP/LogD The partition/distribution coefficient, measuring lipophilicity.A key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.

Melting Point and Thermal Behavior

The melting point is a fundamental thermodynamic property. For a crystalline solid, it is an indicator of purity; impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement, offering high precision and additional insights into the material's thermal behavior.[6][7][8] A DSC thermogram provides the onset temperature of melting, the peak maximum, and the enthalpy of fusion, which can be used to assess crystallinity.

Polymorphism: The Challenge of the Solid State

Polymorphism is a critical consideration in pharmaceutical development, as different crystal forms of the same compound can exhibit varied physicochemical properties.[4][5] An unexpected polymorphic transformation during manufacturing or storage can lead to a product with altered bioavailability and efficacy. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing between different polymorphic forms, as each crystalline structure produces a unique diffraction pattern.[9][10]

Solubility and Lipophilicity: Keys to Bioavailability

The aqueous solubility of an API is a major factor influencing its dissolution rate and, consequently, its absorption and bioavailability. As a hydrochloride salt, 1-(2,6-Difluorophenyl)cyclobutanamine HCl is expected to have enhanced aqueous solubility compared to its free base form. The "shake-flask" method is a reliable technique for determining equilibrium thermodynamic solubility.[1][11]

Lipophilicity, often expressed as LogP (for the neutral species) or LogD (at a specific pH), describes a compound's affinity for a lipid environment versus an aqueous one. This property is crucial for predicting how a drug will behave in the body, including its ability to be absorbed, distributed, metabolized, and excreted.

Experimental Protocols

The following protocols describe standard, validated methods for determining the key physicochemical properties of 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point and enthalpy of fusion using a heat-flux DSC instrument.[6]

Causality: DSC is chosen for its high sensitivity and ability to provide both qualitative and quantitative information about thermal transitions. The use of a controlled heating rate ensures reproducible results, and the analysis of the peak shape can give initial indications of sample purity.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2,6-Difluorophenyl)cyclobutanamine HCl into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (50 mL/min) to a final temperature well above the expected melting point.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Diagram: Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Crimp Crimp in Aluminum Pan Weigh->Crimp Load Load Sample & Reference Pans into Cell Crimp->Load Heat Heat at 10°C/min under N2 Purge Load->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Determine Onset Temp (Melting Point) & Integrate Peak (ΔHfus) Record->Analyze

Caption: Standard workflow for melting point determination using DSC.

Protocol 2: Crystalline Form Characterization by X-ray Powder Diffraction (XRPD)

This protocol is essential for identifying the crystalline form and assessing the potential for polymorphism.[4][9][10]

Causality: XRPD is a non-destructive technique that provides a unique "fingerprint" for each crystalline solid.[5][10] The diffraction pattern is a direct result of the crystal lattice structure, making it the most powerful tool for polymorph identification and differentiation.

Methodology:

  • Sample Preparation: Gently grind a small amount of the sample to a fine powder to ensure random orientation of the crystallites.

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source.

    • Set the instrument to scan over a relevant 2θ range (e.g., 2° to 40°).

    • Select appropriate step size and scan speed to achieve good resolution and signal-to-noise ratio.

  • Data Acquisition: Run the scan to obtain the diffraction pattern.

  • Data Analysis:

    • Plot the intensity of diffracted X-rays versus the 2θ angle.

    • The resulting pattern of peaks (positions and relative intensities) is characteristic of the specific crystalline form.

    • Compare the obtained pattern to reference patterns if available, or use it as a baseline for future batch-to-batch consistency checks.

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent system.[1][11]

Causality: The shake-flask method ensures that the solution reaches true equilibrium with the solid drug, providing a measure of thermodynamic solubility. This is more representative for in vivo dissolution than kinetic solubility measurements. Analysis by a specific method like HPLC ensures accurate quantification of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of 1-(2,6-Difluorophenyl)cyclobutanamine HCl to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples (using a filter compatible with the solvent and compound) to separate the saturated solution from the excess solid.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid by XRPD to check for any polymorphic transformations during the experiment.

Diagram: Logic for Solubility and Polymorph Assessment

Solubility_Polymorph_Logic Start Start: 1-(2,6-Difluorophenyl) cyclobutanamine HCl ShakeFlask Perform Shake-Flask Solubility Assay Start->ShakeFlask AnalyzeSupernatant Analyze Supernatant (HPLC) ShakeFlask->AnalyzeSupernatant AnalyzeSolid Analyze Residual Solid (XRPD) ShakeFlask->AnalyzeSolid SolubilityData Result: Equilibrium Solubility (mg/mL) AnalyzeSupernatant->SolubilityData PolymorphData Result: Confirm Crystalline Form (Post-Equilibration) AnalyzeSolid->PolymorphData PolymorphChange Polymorphic Change Detected? PolymorphData->PolymorphChange FurtherInvestigation Further Polymorph Screening Required PolymorphChange->FurtherInvestigation Yes NoChange No Change PolymorphChange->NoChange No

Caption: Decision workflow for integrated solubility and solid-form analysis.

References

  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.
  • Mande, S. C., et al. (2020, January 21). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI.
  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Enamine. Shake-Flask Solubility Assay.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Abolghasemi, M. M., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • News-Medical.Net. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals.
  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Sigma-Aldrich. 1-(2,6-difluorophenyl)cyclobutan-1-amine hydrochloride.
  • Sapphire Bioscience. 1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride.
  • Veolia. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • SKZ. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.
  • United States Pharmacopeia. Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate.
  • CymitQuimica. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl….
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride.

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Foundational

A Technical Guide to the Pharmacological Potential of 2,6-Difluorophenyl Cyclobutanamine Derivatives

Abstract The confluence of unique structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic agents. This guide delves into the burgeoning potential of 2,6-difluorophenyl cyclobutanamine derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic agents. This guide delves into the burgeoning potential of 2,6-difluorophenyl cyclobutanamine derivatives, a class of compounds engineered at the intersection of conformational rigidity and metabolic stability. The cyclobutane core, a strained four-membered carbocycle, offers a distinct three-dimensional architecture that can enforce favorable pharmacophoric geometries for enhanced target engagement.[1][2] Concurrently, the 2,6-difluorophenyl moiety serves as a metabolic shield, strategically blocking common sites of oxidative metabolism and improving the pharmacokinetic profile of drug candidates.[3] This document provides a comprehensive overview of the rationale behind this scaffold's design, prevalent synthetic strategies, potential pharmacological targets, and a framework for its preclinical evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics.

The Architectural Advantage: Deconstructing the Core Scaffold

The therapeutic promise of this molecular framework arises from the synergistic interplay of its three key components: the cyclobutane ring, the 2,6-difluorophenyl group, and the primary amine.

The Cyclobutane Ring: A Conformational Lock

Historically a synthetic challenge, the cyclobutane motif is now a valuable tool in drug design.[1] Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[4] This "conformational restriction" provides several distinct advantages:

  • Entropy Reduction: By locking a molecule into a more defined shape that approximates its bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.[1]

  • Vectorial Orientation: The rigid scaffold acts as a precise vector, orienting key pharmacophoric groups (like the amine and phenyl ring) into optimal geometries for interacting with biological targets.[1]

  • Novel Chemical Space: It serves as a unique bioisostere for other common groups, such as phenyl rings or gem-dimethyl linkers, providing a novel three-dimensional profile that can exploit binding pockets more effectively and improve pharmacokinetic properties.[1][2]

The 2,6-Difluorophenyl Moiety: A Metabolic Shield

The strategic placement of fluorine atoms on aromatic rings is a cornerstone of modern medicinal chemistry. The 2,6-difluoro substitution pattern is particularly effective for several reasons:

  • Blocking Metabolic Oxidation: Cytochrome P450 (CYP) enzymes are primary drivers of drug metabolism, often through hydroxylation of aromatic rings. The strong carbon-fluorine bond is resistant to this enzymatic oxidation. Placing fluorine atoms at the 2 and 6 positions sterically and electronically shields the ring from CYP-mediated degradation, thereby increasing the molecule's metabolic half-life.[3]

  • Tuning Physicochemical Properties: Fluorine's high electronegativity can modulate the pKa of nearby functional groups and alter the molecule's lipophilicity and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

The Cyclobutanamine Functionality: The Anchor

The primary amine on the cyclobutane ring is a critical pharmacophoric element. Its basicity allows it to form a positively charged ammonium ion under physiological pH. This enables strong, charge-based interactions, such as salt bridges with acidic residues (e.g., aspartate, glutamate) in the binding sites of enzymes and receptors, which often serve as a key anchoring point for the entire molecule.

Synthetic Strategies: Building the Core

The construction of these derivatives requires a multi-step approach that establishes the substituted cyclobutane core followed by the introduction of the amine. While numerous specific pathways exist, a generalized and robust workflow is outlined below.

Generalized Synthetic Workflow

The synthesis typically commences from a commercially available or readily prepared cyclobutane precursor, such as a cyclobutanone or cyclobutanecarboxylic acid.

G cluster_0 Phase 1: Phenyl Ring Installation cluster_1 Phase 2: Amine Introduction cluster_2 Phase 3: Purification A Cyclobutanone B Grignard Reaction (2,6-difluorophenylmagnesium bromide) A->B Step 1 C 1-(2,6-difluorophenyl)cyclobutanol B->C D Dehydration & Reduction or Ritter Reaction C->D Step 2 E 1-(2,6-difluorophenyl)cyclobutanamine D->E F Salt Formation (e.g., with HCl) & Crystallization E->F Step 3 G Final Product (Hydrochloride Salt) F->G

Caption: Generalized synthetic workflow for 2,6-difluorophenyl cyclobutanamine derivatives.

Exemplary Protocol: Synthesis via Grignard Reaction and Ritter Reaction
  • Step 1: Phenyl Addition: To a solution of cyclobutanone in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 2,6-difluorophenylmagnesium bromide (prepared from 1-bromo-2,6-difluorobenzene and magnesium turnings) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the consumption of the cyclobutanone starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2,6-difluorophenyl)cyclobutanol intermediate.

  • Step 2: Amination (Ritter Reaction): Dissolve the crude alcohol in a mixture of acetonitrile and sulfuric acid at 0°C.

  • Hydrolysis: Stir the reaction mixture at room temperature for 24 hours. Carefully pour the mixture onto ice and basify with a cold aqueous solution of sodium hydroxide to pH > 12.

  • Extraction and Purification: Extract the resulting N-(1-(2,6-difluorophenyl)cyclobutyl)acetamide intermediate with dichloromethane. Hydrolyze the acetamide under acidic or basic conditions to yield the free amine. Purify the final product by column chromatography on silica gel.

  • Step 3: Salt Formation: Dissolve the purified amine in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt, which can be further purified by recrystallization.[5]

Pharmacological Landscape: Potential Targets and Applications

While the specific biological targets for this exact class of compounds are still under broad investigation, the core scaffold is versatile. Based on the activities of structurally related molecules, several high-potential therapeutic areas can be proposed.

Central Nervous System (CNS) Disorders

The cyclobutane scaffold is increasingly utilized in the design of CNS-active agents.[1] The 2,6-difluorophenyl moiety is also common in CNS drugs. Potential targets include:

  • Ion Channels: Modulators of voltage-gated sodium or calcium channels.

  • GPCRs: Agonists or antagonists for dopamine, serotonin, or glutamate receptors. For instance, analogues of hallucinogenic phenethylamines have been synthesized with cyclobutylamine moieties to probe interactions with psychedelic drug targets.[1] Similarly, potent antagonists for the GluR6 kainate receptor subtype have been identified among aminothiophene derivatives.[6]

  • Enzymes: Inhibitors of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase.

Oncology

Many anticancer agents leverage rigid scaffolds to achieve high potency and selectivity.[2][7]

  • Kinase Inhibitors: The scaffold could be elaborated to target specific oncogenic kinases. Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidin-7-ones have shown that substitutions on a phenylamino moiety can lead to potent and selective Abl kinase inhibitors.[8]

  • Epigenetic Targets: The unique shape of the cyclobutane ring may allow it to fit into the binding sites of histone methyltransferases (HMTs) or demethylases. For example, a spirocyclic cyclobutane ring was found to be crucial for potency in a class of G9a HMT inhibitors.[2]

  • Tubulin Polymerization Inhibitors: The cyclobutane ring can be used to lock molecules into a specific cis- or trans-conformation, a strategy used to enhance the in vivo potency of tubulin polymerization inhibitors.[7]

Infectious Diseases
  • Antiviral Agents: The rigid cyclobutane ring can mimic the constrained furanose ring of nucleosides, making these compounds interesting candidates for antiviral drugs, particularly against viruses like HIV and Hepatitis B.[4][9] For example, derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one have shown high anti-HIV activity.[10]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 2,6-difluorophenyl cyclobutanamine scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are crucial for advancing a lead compound.[11]

Key Modification Points and Hypothesized Outcomes

SAR cluster_A Amine (R1) cluster_B Cyclobutane Ring (R2) cluster_C Phenyl Ring (R3) core A Secondary/Tertiary Amine: - Modulates pKa - Alters H-bonding - Can add vectors for new interactions B Substitution (e.g., Me, OH): - Probes steric limits of pocket - Introduces new H-bond donors/acceptors - Can alter conformation C Meta/Para Substitution: - Fine-tunes electronics - Adds vectors for new interactions - Can improve solubility or potency p1 p1->A p2 p2->B p3 p3->C

Caption: Key points for Structure-Activity Relationship (SAR) exploration on the core scaffold.

Tabulated SAR Summary (Hypothetical Data for a Kinase Target)
Modification SiteSubstitutionPotency (IC50)SelectivityRationale for Change
Amine (R1) -NH₂ (Primary)150 nMModerateBaseline compound, forms key salt bridge.
-NHMe (Secondary)80 nMModerateSmall alkyl group may fill a small hydrophobic pocket near the salt bridge.
-N(Me)₂ (Tertiary)500 nMLowLoss of H-bond donor and steric bulk likely disrupt binding.
Cyclobutane (R2) -H (Unsubstituted)150 nMModerateBaseline compound.
3-OH (Hydroxyl)125 nMHighPotential for a new hydrogen bond with a backbone carbonyl, increasing selectivity.
3,3-diMe (gem-dimethyl)400 nMLowSteric clash within the binding pocket.
Phenyl Ring (R3) -H (Unsubstituted)150 nMModerateBaseline compound.
4-OMe (Methoxy)75 nMHighElectron-donating group may enhance pi-stacking; potential H-bond acceptor.
4-CN (Cyano)200 nMModerateElectron-withdrawing group may weaken interactions or introduce unfavorable dipoles.

Framework for Preclinical Evaluation

A rigorous, stepwise preclinical evaluation is necessary to validate the therapeutic potential of new derivatives. This process involves a cascade of in vitro and cell-based assays before advancing to more complex studies.

Preclinical Evaluation Workflow

Caption: A tiered workflow for the preclinical evaluation of novel derivatives.

Key Experimental Protocols

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential anticancer agents.[1]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,6-difluorophenyl cyclobutanamine derivative in the appropriate cell culture medium. Treat the cells with these various concentrations and a vehicle control for 48-72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay is critical for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. The 2,6-difluoro substitution is expected to confer high stability.

  • Preparation: Prepare a reaction mixture containing pooled human liver microsomes, a NADPH-regenerating system, and phosphate buffer in a 96-well plate. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Future Directions and Conclusion

The 2,6-difluorophenyl cyclobutanamine scaffold represents a highly promising, yet underexplored, area of medicinal chemistry. The inherent advantages conferred by the conformationally rigid cyclobutane ring and the metabolically robust difluorophenyl moiety create a powerful platform for designing potent, selective, and durable drug candidates.[1][3][4]

Future research should focus on:

  • Broad Target Screening: Employing high-throughput screening to test a library of these derivatives against a wide array of biological targets to uncover novel activities.

  • Elaboration of the Scaffold: Systematically exploring the SAR to build upon the core structure with additional functionalities that can enhance target-specific interactions and optimize ADME properties.

  • Chiral Separations: Synthesizing and evaluating individual enantiomers, as biological activity is often stereospecific.

References

  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines - Benchchem.
  • (PDF) b>SYNTHESIS OF CYCLOBUTANE ANALOGUES
  • Cyclobutanes in Small‐Molecule Drug Candidates.
  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock.
  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available at: [Link]

  • Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one - ResearchGate.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available at: [Link]

  • Novel cyclobutane derivatives - EP0481320A1 - Google Patents.
  • Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Available at: [Link]

  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Available at: [Link]

  • Substituted 2-Aminothiopen-derivatives: A potential new class of GluR6-Antagonists. Available at: [Link]

  • Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC. Available at: [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. Available at: [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors | Request PDF - ResearchGate. Available at: [Link]

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Exploratory

The Elusive Discovery of 1-(2,6-Difluorophenyl)cyclobutanamine: A Case Study in the Power of Fluorinated Scaffolds in Modern Drug Discovery

Introduction: The Strategic Role of Fluorine and Cyclobutane Moieties in Medicinal Chemistry The quest for novel therapeutics is a complex journey of molecular design, synthesis, and biological evaluation. Within this in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine and Cyclobutane Moieties in Medicinal Chemistry

The quest for novel therapeutics is a complex journey of molecular design, synthesis, and biological evaluation. Within this intricate landscape, the strategic incorporation of specific chemical motifs can dramatically influence a compound's pharmacological profile. The molecule at the center of our investigation, 1-(2,6-difluorophenyl)cyclobutanamine, represents a confluence of two such powerful structural elements: a fluorinated aromatic ring and a cyclobutane core. While a detailed, publicly available discovery narrative for this specific compound remains elusive, its constituent parts provide a compelling rationale for its potential significance in drug development. The strategic use of fluorine and strained ring systems like cyclobutane is a well-established principle in medicinal chemistry to enhance metabolic stability, binding affinity, and overall drug-like properties.[1][2]

This technical guide will delve into the foundational principles that underscore the potential discovery and development of molecules like 1-(2,6-difluorophenyl)cyclobutanamine. We will explore the synthetic strategies for creating fluorinated cyclobutanes, the rationale behind incorporating these motifs, and the potential therapeutic applications based on the known pharmacology of related structures.

The Allure of the Cyclobutane Scaffold: A Bioisosteric Tool for Drug Design

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in drug design. Its unique three-dimensional geometry and conformational properties make it an attractive bioisostere for various common structural motifs in biologically active molecules. This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic profiles.

The Fluorine Advantage: Enhancing Potency and Metabolic Stability

The introduction of fluorine atoms into a drug candidate is a widely employed strategy in medicinal chemistry to address challenges such as rapid metabolism.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family.[2] This "metabolic blocking" can significantly increase the half-life of a drug, leading to improved bioavailability and duration of action.

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding affinity for its biological target.[1] The strategic placement of fluorine atoms, as seen in the 2,6-difluorophenyl group of our topic molecule, can lead to enhanced interactions with the target protein, resulting in increased potency.

Synthetic Pathways to Fluorinated Cyclobutanes: A Chemist's Toolkit

The construction of fluorinated cyclobutane derivatives is a key challenge for medicinal chemists. Several synthetic strategies have been developed to access these valuable building blocks.

General Synthetic Workflow for Fluorinated Cyclobutane Amines

A common approach to synthesizing 1-arylcyclobutanamines involves the multi-step process outlined below. This workflow represents a plausible, generalized pathway for the synthesis of 1-(2,6-difluorophenyl)cyclobutanamine, based on established organic chemistry principles.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Cyclobutane Ring Formation cluster_2 Amine Formation 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Cyclization Cyclization (e.g., Grignard or lithiation) 2,6-Difluorobenzonitrile->Cyclization 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Cyclization 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile Cyclization->1-(2,6-Difluorophenyl)cyclobutanecarbonitrile Formation of cyclobutane nitrile Reduction Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile->Reduction 1-(2,6-Difluorophenyl)cyclobutanamine 1-(2,6-Difluorophenyl)cyclobutanamine Reduction->1-(2,6-Difluorophenyl)cyclobutanamine Final Product

Caption: A generalized synthetic workflow for the preparation of 1-(2,6-Difluorophenyl)cyclobutanamine.

Potential Therapeutic Applications: Educated Speculation Based on Structural Analogs

While the specific biological target of 1-(2,6-difluorophenyl)cyclobutanamine is not publicly documented, we can infer potential therapeutic areas by examining structurally related compounds. Arylcyclobutanamines are a class of compounds that have been investigated for their activity in the central nervous system (CNS).

The presence of the difluorophenyl group often directs molecules towards targets within the CNS, due to the ability of fluorine to enhance blood-brain barrier permeability. It is plausible that 1-(2,6-difluorophenyl)cyclobutanamine could be a ligand for various CNS receptors or transporters.

Conclusion: A Molecule of Untapped Potential

In the absence of a detailed discovery and development history, 1-(2,6-difluorophenyl)cyclobutanamine stands as a testament to the power of rational drug design principles. The strategic combination of a fluorinated aromatic ring and a cyclobutane scaffold strongly suggests its potential as a valuable probe for biological systems or as a starting point for the development of novel therapeutics. The elucidation of its specific biological activity and therapeutic potential awaits future disclosure from the researchers who have undoubtedly explored its properties. This exploration into its foundational chemical principles underscores the ongoing importance of strategic molecular design in the relentless pursuit of new medicines.

References

  • Feskov, I. O., Golub, B. O., Vashchenko, B., & Haufe, G. (n.d.). Some known fluorinated cyclobutane-containing amino acids. ResearchGate. Retrieved March 21, 2026, from [Link]

  • (n.d.). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Retrieved March 21, 2026, from [Link]

  • (2026, January 19). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Retrieved March 21, 2026, from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved March 21, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Toxicity and Handling of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

For Research, Scientific, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a detailed overview of the known and potential hazards associated with 1-(2,6-Difluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed overview of the known and potential hazards associated with 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, this document synthesizes information from available Safety Data Sheets (SDS) and extrapolates potential toxicological and pharmacological considerations based on its structural motifs. The primary directive of this guide is to foster a culture of safety and informed risk assessment among professionals handling this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 2031259-33-1[1][2]
Molecular Formula C₁₀H₁₂ClF₂N[1]
Molecular Weight 219.66 g/mol [1]
Physical Form Powder
Storage Temperature Room Temperature

Known Hazards and GHS Classification

Based on available Safety Data Sheets, 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is classified as a hazardous substance.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[2][5][6][7]

  • H319: Causes serious eye irritation.[2][5][6][7]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[2][5]

Signal Word: Warning[2][3][5]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[2]

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards, stringent adherence to safety protocols is mandatory.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][8]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5][8]

Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling.[3][5][7][9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3][5][7][8][9]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][5][9]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is required.[4][10]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4][5][9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][4][9]

  • Contaminated clothing should be removed immediately and washed before reuse.[3][5]

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5][7][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][5]

Potential Toxicological and Pharmacological Profile (Inferred)

It is critical to reiterate that the following sections are based on scientific inference from the compound's structural features and not on direct experimental data for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride.

The Role of Fluorine in Toxicity

The presence of two fluorine atoms on the phenyl ring is a significant structural feature. Fluorine is widely used in medicinal chemistry to enhance properties like metabolic stability and bioavailability.[3][5] However, the metabolism of fluorinated compounds can sometimes result in the formation of toxic metabolites, such as fluoride ions or fluoroacetate.[3][5][7] High concentrations of fluoride ions can be toxic.[5]

The Cyclobutanamine Scaffold and Potential for CNS Activity

The cyclobutanamine moiety is a key structural alert. This scaffold is present in a number of centrally active compounds, including some novel psychoactive substances (NPS).[4][6][8][11][12] Compounds with similar structures often interact with monoamine transporters, leading to effects on dopamine, serotonin, and norepinephrine signaling in the brain.[11]

Potential, unconfirmed effects could include:

  • Cardiovascular: Tachycardia, hypertension.[4][8]

  • Psychiatric: Agitation, anxiety, hallucinations.[4][11]

  • Neurological: Dizziness, headache, and in severe cases, seizures.[9][11]

It is also important to note that many NPS are not detectable by standard drug screening immunoassays.[4][8]

The 2,6-Difluorophenyl Moiety

The difluorophenyl group is found in various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.[1][2][13] This group can influence the compound's binding to biological targets and its overall pharmacological profile.

Experimental Workflow and Risk Mitigation

A prudent approach to handling this uncharacterized compound is essential. The following workflow is recommended to minimize risk.

risk_mitigation_workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_response Emergency Response A Review all available SDS and literature B Conduct a formal risk assessment A->B C Define Standard Operating Procedures (SOPs) for handling, storage, and disposal B->C D Work in a designated area within a fume hood C->D Proceed to experiment E Use appropriate PPE at all times D->E F Handle as a potent, hazardous compound E->F G Follow established first aid protocols F->G In case of emergency H Immediately report any exposure to supervisor G->H I Seek professional medical attention H->I

Caption: Recommended Risk Mitigation Workflow.

Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Fire:

  • Use a dry chemical, carbon dioxide, or foam extinguisher.

  • In the event of a fire, toxic fumes may be released.[3] Wear self-contained breathing apparatus.

Conclusion

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a research chemical with known hazards, including being harmful if swallowed, inhaled, or in contact with skin, and causing skin and eye irritation. Due to the lack of comprehensive toxicological data, it must be handled with extreme caution. The structural motifs suggest a potential for central nervous system activity, and the metabolism of the fluorinated components could present additional, uncharacterized risks. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. A thorough risk assessment should be conducted before any experimental work is undertaken.

References

  • Safety Data Sheet - Key Organics. (2017, December 1).
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  • TCI Chemicals. (2025, November 10).
  • Sigma-Aldrich. 1-(2,6-difluorophenyl)cyclobutan-1-amine hydrochloride.
  • NextSDS. 1-cyclobutyl-1-(2,6-difluorophenyl)
  • Sapphire Bioscience. 1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. 1-(2,6-difluorophenyl)cyclobutan-1-amine hydrochloride | 2031259-33-1.
  • MilliporeSigma. (2025, September 22).
  • CymitQuimica. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl….
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  • MilliporeSigma. (2025, November 6).
  • Hohmann, N., Mikus, G., & Czock, D. (2014). Effects and Risks Associated with Novel Psychoactive Substances.
  • Lomenick, B., & Johnson, K. M. (2008). The pharmacology of novel psychoactive substances (NPS).
  • Rowley, M., Hallett, D. J., Goodacre, S., Moyes, C., Crawforth, J., Sparey, T. J., ... & Routledge, C. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT2A receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, M. A. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
  • Gauthier, S., & Gauthier, L. (2017). The cyclobutane ring in medicinal chemistry. Future Medicinal Chemistry, 9(16), 1965-1981.
  • Shen, W. W. (2010). The pharmacology of diflunisal. Journal of Clinical Pharmacology, 50(8), 857-867.
  • Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
  • Gatch, M. B., & Forster, M. J. (2016).
  • CymitQuimica. CAS 1439896-38-4: Cyclobutanamine, 1-[(3-fluorophenyl)methyl].
  • Yang, S. H., Wu, J. Y., & Chen, K. (2015). Synthesis and antifungal activity of novel fluconazole analogues. Bioorganic & Medicinal Chemistry Letters, 25(16), 3235-3238.
  • Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S, 3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3, 4-dihydroisoquinolin-2 (1 H)-yl) ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.

Sources

Exploratory

An In-Depth Guide to the Crystal Structure Analysis of 1-(2,6-Difluorophenyl)cyclobutanamine HCl: A Methodological Whitepaper

Abstract The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, including solubility, stability, and bioavailability. This whitepaper provides an in-depth technical guide for the comprehensive crystal structure analysis of 1-(2,6-difluorophenyl)cyclobutanamine HCl, a compound of interest in medicinal chemistry due to its constrained cyclobutane scaffold and difluorophenyl motif. We present a self-validating framework that guides researchers from the initial stages of synthesis and crystallization through advanced single-crystal and powder X-ray diffraction techniques, culminating in a detailed interpretation of the molecular and supramolecular structure. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a robust protocol for drug development professionals.

Introduction: The Significance of Structural Elucidation

In modern drug discovery, the incorporation of fluorine atoms and conformationally restricted ring systems, such as cyclobutanes, are established strategies for modulating metabolic stability, binding affinity, and membrane permeability.[1][2] The title compound, 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride (HCl), represents a valuable building block embodying these principles. As a hydrochloride salt, its solid-state properties are governed by strong ionic and hydrogen-bonding interactions, which dictate its crystal packing and, consequently, its material properties.[3]

Determining the crystal structure of this API is not merely an academic exercise; it is a critical step in drug development. It provides definitive proof of molecular identity, reveals the exact conformation adopted in the solid state, and maps the network of intermolecular interactions. This information is paramount for understanding polymorphism, identifying potential hydrates or solvates, and supporting intellectual property claims. This guide outlines the complete workflow for such an analysis, grounded in authoritative protocols and field-proven insights.

Material Synthesis and the Art of Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Pathway

The synthesis of 1-(2,6-difluorophenyl)cyclobutanamine can be achieved through various established organic chemistry routes, often commencing from cyclobutanone and 2,6-difluorobromobenzene. A common approach involves Grignard addition followed by subsequent functional group manipulations to introduce the amine. The final step typically involves treating the free base with a solution of hydrogen chloride in a suitable organic solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Protocol: Single-Crystal Growth

Growing single crystals of amine hydrochlorides can be challenging due to their high lattice energy and potential for oiling out or rapid precipitation. A systematic screening approach is essential.

Step-by-Step Crystallization Screening:

  • Material Purification: Begin with the highest purity amorphous or microcrystalline powder of the HCl salt, as impurities can severely inhibit crystal nucleation and growth.

  • Solvent Selection: Prepare a screening grid of solvents in which the compound has moderate solubility. Good starting points for amine salts include lower alcohols (methanol, ethanol, isopropanol), water, and mixtures thereof.[4]

  • Dissolution: In separate vials, dissolve small quantities (5-10 mg) of the compound in a minimal amount of the chosen solvent or solvent system at a slightly elevated temperature (e.g., 40-50 °C) to achieve saturation.[5]

  • Inducing Crystallization: Employ multiple methods in parallel:

    • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days at room temperature. This is often the most successful technique.[6]

    • Cooling Crystallization: Once a clear, saturated solution is obtained, implement a controlled, slow cooling ramp (e.g., 5 °C per hour) to a final temperature of 0-5 °C.[5]

    • Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

  • Seeding (Optional): If primary nucleation is difficult, introduce a tiny amount of previously obtained microcrystals into a saturated solution to act as a template for further growth.[5]

  • Isolation: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully isolate them using a pipette or fine loop and immediately proceed to X-ray analysis.

Causality Note: The choice of solvent is critical. Protic solvents like alcohols can compete for hydrogen bonds, while a mixture with a less polar anti-solvent can fine-tune the supersaturation rate, which is essential for growing large, well-ordered crystals rather than fine powder.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material at the atomic level.[7] The workflow involves several distinct stages, from data collection to the final refined structural model.

SCXRD_Workflow cluster_exp Experimental Phase cluster_proc Processing & Solution cluster_val Validation & Analysis CrystalMount Crystal Selection & Mounting DataCollection X-ray Data Collection (100 K, Mo/Cu Radiation) CrystalMount->DataCollection On Diffractometer DataReduction Data Reduction (Integration & Scaling) DataCollection->DataReduction StructureSolution Structure Solution (e.g., SHELXT, SIR92) DataReduction->StructureSolution hkl file StructureRefinement Structure Refinement (e.g., SHELXL, Olex2) StructureSolution->StructureRefinement Initial Model Validation Validation & CIF Generation (R1, wR2, GooF) StructureRefinement->Validation Analysis Structural Analysis (Bonds, Angles, H-Bonds) Validation->Analysis Final Model

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol for SC-XRD
  • Crystal Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head, typically using cryo-oil.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal vibrations of the atoms.[8] A modern diffractometer using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) collects a series of diffraction images as the crystal is rotated.[9][10]

  • Data Reduction: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are corrected for experimental factors to produce a reflection file.

  • Structure Solution and Refinement:

    • Solution: The phase problem is solved using direct methods or other algorithms to generate an initial electron density map, from which an initial molecular model is built.[9]

    • Refinement: This initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined. The quality of the final model is assessed using crystallographic R-factors (R1, wR2) and the Goodness-of-Fit (GooF).[10]

Structural Interpretation

The final refined structure provides a wealth of information. Key parameters are summarized in a crystallographic information file (CIF) and a standard data table.

Table 1: Illustrative Crystallographic Data for 1-(2,6-Difluorophenyl)cyclobutanamine HCl (Note: This data is representative for a small organic molecule and serves as a template for reporting.)

ParameterValue
Chemical FormulaC₁₀H₁₂ClF₂N
Formula Weight219.66
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.90 Å
b14.01 Å
c10.17 Å
β113.0°
Volume1428 ų
Z (Molecules/Unit Cell)4
Calculated Density1.450 Mg/m³
Data Collection & Refinement
Reflections Collected15000
Independent Reflections6100 [R(int) = 0.04]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.120
Goodness-of-fit (S)1.05

Molecular Conformation: The analysis reveals the precise conformation of the molecule. Key features to examine include the puckering of the cyclobutane ring and the dihedral angle between the mean planes of the cyclobutane and the 2,6-difluorophenyl rings.

Intermolecular Interactions: For a hydrochloride salt, the hydrogen bonding network is the most critical feature of the crystal packing. The primary interaction is the strong, charge-assisted hydrogen bond between the protonated ammonium group (N⁺-H) and the chloride anion (Cl⁻).[11][12] Additional weaker interactions, such as C-H···Cl, C-H···F, and potential C-H···π interactions involving the aromatic ring, create a robust three-dimensional supramolecular architecture.[8][13]

H_Bonding cluster_mol1 Molecule A cluster_anion cluster_mol2 Molecule B N1 N⁺-H Cl1 Cl⁻ N1->Cl1 N-H···Cl (Strong) C1 C-H C1->Cl1 C-H···Cl (Weak) F1 F C1->F1 C-H···F (Weak) Ring1 Phenyl Ring (π-system)

Sources

Foundational

The Strategic Deployment of Fluorinated Cyclobutanamines in CNS Drug Discovery: A Mechanistic and Methodological Guide

Introduction: The Emergence of a Privileged Scaffold in CNS Research In the intricate landscape of central nervous system (CNS) drug development, the quest for molecules with optimized potency, selectivity, and pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold in CNS Research

In the intricate landscape of central nervous system (CNS) drug development, the quest for molecules with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge.[1] Among the myriad of chemical scaffolds explored, fluorinated cyclobutanamines have emerged as a class of compounds with significant potential. This guide provides an in-depth technical exploration of their mechanisms of action, underpinned by a robust understanding of the strategic role of fluorine and the cyclobutane core in modulating biological activity. We will delve into the causality behind experimental choices for their characterization and present self-validating protocols to ensure scientific integrity.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of properties crucial for CNS agents.[2][3][4] These include metabolic stability, membrane permeability, and binding affinity.[4][5] The cyclobutane motif, a conformationally constrained four-membered ring, offers a rigid scaffold that can orient pharmacophoric elements in a precise three-dimensional arrangement, often leading to improved target engagement and selectivity. The combination of these two features in fluorinated cyclobutanamines creates a unique chemical space for the design of novel CNS therapeutics.

Core Mechanisms of Action: A Tale of Two Moieties

The biological activity of fluorinated cyclobutanamines in the CNS is primarily dictated by the interplay between the amine functionality, the cyclobutane ring, and the strategic placement of fluorine atoms. Their mechanisms of action can be broadly categorized into enzyme inhibition and receptor/transporter modulation.

Enzyme Inhibition: The Case of Monoamine Oxidase (MAO)

A prominent application of fluorinated cyclobutane derivatives is in the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes pivotal in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][6] Dysregulation of these neurotransmitter systems is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and depression.[1]

The Mechanistic Rationale:

The cyclobutanamine core can mimic the endogenous substrates of MAO. The introduction of fluorine can significantly enhance the inhibitory potency and selectivity.[7][8][9] This is attributed to several factors:

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the neighboring amine group, influencing its protonation state at physiological pH and thereby affecting its interaction with the enzyme's active site.[10]

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, contributing to a tighter binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation and prolonging its duration of action.[4][10]

Experimental Workflow: Characterizing MAO Inhibition

A self-validating protocol to determine the inhibitory potential of a novel fluorinated cyclobutanamine against MAO-A and MAO-B is outlined below. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of inhibition.

MAO_Inhibition_Workflow cluster_0 Part 1: Initial Screening & Potency cluster_1 Part 2: Selectivity & Mechanism cluster_2 Part 3: In-Cellular & In-Vivo Validation A Compound Synthesis & Purification C Fluorometric Assay: IC50 Determination A->C B Recombinant Human MAO-A & MAO-B B->C D Selectivity Index Calculation (IC50 MAO-A / IC50 MAO-B) C->D C->D Potency Data E Kinetic Studies: (Michaelis-Menten) C->E F Reversibility Assay: (Dialysis or Rapid Dilution) C->F E->F Substrate Competition G Irreversible Inhibition Confirmation (Time-dependent Inhibition) F->G H Cell-Based MAO Activity Assay (e.g., SH-SY5Y cells) G->H G->H Mechanism Confirmed I Animal Model Studies (e.g., MPTP-induced Parkinson's model) H->I J Measurement of Neurotransmitter Levels (HPLC-ECD) I->J

Caption: Workflow for characterizing fluorinated cyclobutanamine-based MAO inhibitors.

Detailed Protocol: Fluorometric IC50 Determination for MAO-A and MAO-B

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-A and MAO-B using a commercially available fluorometric assay kit.

I. Principle:

This assay relies on a non-fluorescent substrate that is oxidized by MAO to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor will decrease the rate of fluorescence generation.

II. Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compound (fluorinated cyclobutanamine)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

III. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the test compound in assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle control

    • MAO-A or MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate/HRP mixture to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IV. Self-Validation and Causality:

  • Positive Controls: The inclusion of known selective inhibitors for MAO-A and MAO-B validates the assay's ability to detect inhibition and confirms the identity of the enzymes.

  • Vehicle Control: This establishes the baseline 100% enzyme activity and ensures that the solvent used to dissolve the test compound does not interfere with the assay.

  • Kinetic Measurement: A kinetic read-out is superior to a single endpoint measurement as it provides information about the linearity of the reaction and can help identify artifacts such as compound fluorescence.

  • Serial Dilution: A full dose-response curve is essential for accurately determining the IC50 and assessing the potency of the compound.

Data Presentation: Comparative Inhibitory Potency

Compound IDTargetIC50 (nM)Selectivity Index (MAO-A/MAO-B)
F-Cyclobutanamine-1MAO-A1500.2
MAO-B750
F-Cyclobutanamine-2MAO-A80016
MAO-B50
Clorgyline (Control)MAO-A5>200
MAO-B>1000
Pargyline (Control)MAO-A>1000<0.01
MAO-B10
Receptor and Transporter Modulation

The conformationally restricted nature of the cyclobutane ring makes it an excellent scaffold for designing ligands that can selectively target specific receptor subtypes or neurotransmitter transporters. The amine functionality can serve as a key pharmacophoric element for interaction with aminergic G-protein coupled receptors (GPCRs) or as a substrate-like moiety for transporters.

The Mechanistic Rationale:

  • Conformational Rigidity: The cyclobutane ring limits the number of accessible conformations, which can lead to a more favorable entropic contribution to binding and enhanced selectivity for a specific target over closely related ones.

  • Precise Vectorial Orientation: The substituents on the cyclobutane ring are held in well-defined spatial orientations, allowing for precise positioning of functional groups to interact with specific residues in the binding pocket of a receptor or transporter.

  • Fluorine's Influence on Pharmacokinetics: As previously mentioned, fluorine can improve blood-brain barrier penetration, a critical attribute for any CNS-acting drug.[2][3][11]

Experimental Workflow: Characterizing Receptor Binding

This workflow outlines the process for determining the binding affinity of a fluorinated cyclobutanamine for a specific CNS receptor, such as a dopamine or serotonin receptor subtype.

Receptor_Binding_Workflow cluster_0 Part 1: Affinity Determination cluster_1 Part 2: Functional Activity cluster_2 Part 3: Selectivity Profiling A Compound Synthesis & Characterization C Radioligand Binding Assay: Ki Determination A->C B Membrane Preparation from Receptor-Expressing Cells B->C D Functional Assay: (e.g., cAMP accumulation, Ca2+ mobilization) C->D C->D Binding Affinity G Counter-Screening against a Panel of Related Receptors C->G E Determination of Agonist/Antagonist Properties (EC50/IC50) D->E F Assessment of Intrinsic Activity E->F E->F Functional Potency H Calculation of Selectivity Ratios G->H G->H Off-Target Binding

Caption: Workflow for characterizing receptor binding and functional activity.

Detailed Protocol: Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

I. Principle:

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

II. Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-dopamine for dopamine receptors)

  • Assay buffer (specific to the receptor)

  • Test compound (fluorinated cyclobutanamine)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

III. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of the test compound.

  • Assay Setup: In test tubes, combine:

    • Assay buffer

    • Test compound or vehicle or non-specific binding control

    • Radiolabeled ligand

    • Cell membranes

  • Incubation: Incubate the tubes at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Self-Validation and Causality:

  • Saturation Binding: Prior to competitive binding, a saturation binding experiment with the radioligand should be performed to determine its Kd and Bmax (receptor density), which are crucial for the Cheng-Prusoff correction and for validating the quality of the membrane preparation.

  • Non-specific Binding Control: This is essential to differentiate between true receptor binding and non-specific interactions with the filter or membrane lipids.

  • Equilibrium Conditions: The incubation time and temperature must be optimized to ensure that the binding reaction has reached equilibrium, a fundamental assumption of the analysis.

Conclusion: A Versatile Scaffold for Future CNS Therapies

Fluorinated cyclobutanamines represent a promising and versatile scaffold in the design of novel CNS agents. The strategic incorporation of fluorine and the conformational constraints imposed by the cyclobutane ring provide medicinal chemists with powerful tools to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. The mechanisms of action, primarily centered around enzyme inhibition and receptor/transporter modulation, offer a broad scope for therapeutic intervention in a variety of CNS disorders. The rigorous and self-validating experimental workflows detailed in this guide provide a solid foundation for the characterization of these compounds, ensuring the generation of reliable and reproducible data to drive the discovery of the next generation of CNS therapeutics.

References

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PMC. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Development of Fluorinated MAO-B inhibitors as potential drug candidat. The University of South Dakota. [Link]

  • Some known fluorinated cyclobutane‐containing amino acids. ResearchGate. [Link]

  • Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed. [Link]

  • Experimental Medicine Approaches in Early-Phase CNS Drug Development. ResearchGate. [Link]

  • Evaluation of Physical Dependence of CNS Drugs. BioPharma Services. [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. PubMed. [Link]

  • Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. PubMed. [Link]

  • Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PubMed. [Link]

  • Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegenerative Diseases. MDPI. [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PMC. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PMC. [Link]

  • [Fluorinated organic compounds: synthesis and biological applications]. PubMed. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale The 1-arylcycloalkyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process Development Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 1-arylcycloalkylamine motif is a privileged pharmacophore in medicinal chemistry, frequently utilized to introduce rigidified, lipophilic amine vectors into drug candidates. Specifically, 1-(2,6-Difluorophenyl)cyclobutanamine [1] presents unique synthetic challenges due to the stereoelectronic properties of the 2,6-difluorophenyl ring. The strongly electron-withdrawing ortho-fluorine atoms destabilize adjacent carbocations, while simultaneously increasing the risk of benzyne formation during organometallic preparation.

As a Senior Application Scientist, I have designed this protocol to bypass these failure modes. We employ a highly controlled halogen-metal exchange using a Turbo-Grignard reagent, followed by a mild azidation and a chemoselective Staudinger reduction. This self-validating workflow ensures high fidelity, prevents hydrodefluorination, and maximizes the yield of the target hydrochloride salt [2].

Mechanistic Causality & Experimental Design

Instead of a traditional magnesium-insertion Grignard—which risks thermal elimination to a benzyne intermediate—this protocol utilizes Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) . The Turbo-Grignard enables rapid bromine-magnesium exchange at low temperatures (-15 °C), preserving the integrity of the fluorinated aromatic ring .

For the amination phase, direct Ritter reactions on electron-deficient 1-arylcyclobutanols often require forcing conditions that can lead to ring-expansion or elimination byproducts. Therefore, we utilize a TFA-mediated azidation . Despite the electron-withdrawing fluorines, the relief of cyclobutane ring strain and the high nucleophilicity of the azide ion drive the trapping of the transient tertiary carbocation. Finally, a Staudinger reduction is selected over catalytic hydrogenation (Pd/C, H₂) to absolutely eliminate the risk of reductive defluorination of the aromatic ring.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale-up validation batch.

Reagent / IntermediateMW ( g/mol )Eq.AmountRole
1-Bromo-2,6-difluorobenzene193.001.0019.30 gStarting Material
iPrMgCl·LiCl (1.3 M in THF)~145.001.1084.6 mLHalogen-Metal Exchange
Cyclobutanone70.091.208.41 gElectrophile
Sodium Azide (NaN₃)65.013.0019.50 gNucleophile
Trifluoroacetic Acid (TFA)114.025.0038.3 mLPromoter/Solvent
Triphenylphosphine (PPh₃)262.291.2031.47 gReducing Agent
HCl (2.0 M in Diethyl Ether)36.461.5075.0 mLSalt Formation

Experimental Workflows

Phase 1: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanol
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and argon inlet.

  • Halogen-Metal Exchange: Charge the flask with 1-bromo-2,6-difluorobenzene (19.30 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to -15 °C using an ice/salt bath.

  • Metallation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 84.6 mL, 110 mmol) over 30 minutes, maintaining the internal temperature below -10 °C. Stir for 1 hour at -15 °C to ensure complete exchange.

  • Electrophilic Addition: Add cyclobutanone (8.41 g, 120 mmol) in anhydrous THF (20 mL) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the tertiary alcohol.

Phase 2: Azidation to 1-(2,6-Difluorophenyl)cyclobutyl azide

Safety Warning: NaN₃ is highly toxic and potentially explosive. Do not use halogenated solvents like CH₂Cl₂ if recovering solvents, as diazomethane derivatives can form. Chloroform is used here strictly under controlled fume hood conditions.

  • Reaction Setup: Dissolve the alcohol intermediate (~18 g) in CHCl₃ (150 mL) and cool to 0 °C.

  • Reagent Addition: Add NaN₃ (19.50 g, 300 mmol) in one portion. Carefully add TFA (38.3 mL, 500 mmol) dropwise over 30 minutes.

  • Stirring: Allow the suspension to warm to room temperature and stir for 16 hours.

  • Workup: Carefully quench with 10% aqueous NH₄OH (150 mL) to neutralize TFA. Extract the aqueous layer with CHCl₃ (2 × 50 mL). Wash organics with water, dry over MgSO₄, and concentrate to yield the crude azide. Use immediately in the next step.

Phase 3: Staudinger Reduction and Salt Formation
  • Reduction: Dissolve the crude azide in THF (150 mL). Add PPh₃ (31.47 g, 120 mmol) portion-wise. Stir at room temperature until nitrogen evolution ceases (approx. 2 hours).

  • Hydrolysis: Add deionized water (10 mL) and heat the mixture to 50 °C for 4 hours to hydrolyze the aza-ylide intermediate.

  • Acid-Base Extraction: Concentrate the THF in vacuo. Dissolve the residue in Et₂O (200 mL) and extract with 1.0 M aqueous HCl (3 × 75 mL). Discard the organic layer (contains triphenylphosphine oxide). Basify the combined aqueous layers with 2.0 M NaOH to pH 12, and extract the free amine with Et₂O (3 × 100 mL). Dry over Na₂SO₄.

  • Hydrochloride Salt Formation: Cool the ethereal amine solution to 0 °C. Dropwise add 2.0 M HCl in diethyl ether (75.0 mL). A white precipitate will form immediately. Filter the solid, wash with cold Et₂O, and dry under high vacuum to afford 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride [1][2].

Process Visualization

SynthesisWorkflow SM 1-Bromo-2,6-difluorobenzene Grignard Turbo-Grignard Exchange iPrMgCl·LiCl, THF, -15°C SM->Grignard Intermediate1 2,6-Difluorophenylmagnesium chloride Grignard->Intermediate1 Addition Nucleophilic Addition Cyclobutanone Intermediate1->Addition Alcohol 1-(2,6-Difluorophenyl)cyclobutanol Addition->Alcohol Azidation Carbocation Trapping NaN₃, TFA, CHCl₃ Alcohol->Azidation Azide 1-(2,6-Difluorophenyl)cyclobutyl azide Azidation->Azide Reduction Staudinger Reduction PPh₃, THF, then H₂O Azide->Reduction Amine Free Amine Intermediate Reduction->Amine SaltForm Precipitation HCl in Et₂O Amine->SaltForm Target 1-(2,6-Difluorophenyl)cyclobutanamine HCl SaltForm->Target

Workflow for the synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. URL:[Link]

Application

The Strategic deployment of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 1-(2,6-Difluorophenyl)cyclobutanam...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride has emerged as a cornerstone for the synthesis of potent and selective kinase inhibitors, most notably targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide provides an in-depth exploration of the applications and protocols associated with this versatile pharmaceutical intermediate, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

The unique structural attributes of 1-(2,6-Difluorophenyl)cyclobutanamine—specifically the constrained cyclobutane ring and the electron-withdrawing difluorophenyl moiety—confer desirable pharmacokinetic properties to the resulting drug candidates. The cyclobutane scaffold provides a three-dimensional framework that can effectively probe the binding pockets of target proteins, while the fluorine atoms can enhance metabolic stability and binding affinity.[1][2] This combination makes it a privileged scaffold in the design of molecules for complex biological targets.

Core Applications in Kinase Inhibitor Synthesis

The primary utility of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride lies in its role as a key amine component in the synthesis of kinase inhibitors, particularly those targeting IRAK4. IRAK4 is a critical signaling node in the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][4][5][6] Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus of pharmaceutical research.

The general synthetic strategy involves the coupling of the 1-(2,6-Difluorophenyl)cyclobutanamine moiety with a heterocyclic core, often a substituted pyrimidine or a related scaffold, which is a common feature in many kinase inhibitors. This is typically achieved through standard amide bond formation or nucleophilic aromatic substitution reactions.

Experimental Protocols

The following protocols are representative examples of how 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride can be utilized in the synthesis of advanced pharmaceutical intermediates. It is crucial to note that as a hydrochloride salt, the amine must first be neutralized to its free base form before its use in most coupling reactions. This is typically achieved by treatment with a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Protocol 1: Amide Bond Formation for the Synthesis of a Precursor to IRAK4 Inhibitors

This protocol details the coupling of 1-(2,6-Difluorophenyl)cyclobutanamine with a generic carboxylic acid, a common step in the synthesis of various kinase inhibitors.

Reaction Scheme:

G reactant1 1-(2,6-Difluorophenyl)cyclobutanamine (Free Base) reagents Coupling Reagents (e.g., HATU, DIPEA) Solvent (e.g., DMF) reactant1->reagents reactant2 R-COOH (Carboxylic Acid) reactant2->reagents product N-(1-(2,6-Difluorophenyl)cyclobutyl)amide reagents->product

A representative amide coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-(2,6-Difluorophenyl)cyclobutanamine HCl2031259-33-1219.66
Generic Carboxylic Acid (R-COOH)VariesVaries
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24
DMF (N,N-Dimethylformamide)68-12-273.09
Dichloromethane (DCM)75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO3)--
Brine--
Anhydrous sodium sulfate (Na2SO4)7757-82-6142.04

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (1.0 eq) in Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 30 minutes. The formation of the free amine can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in N,N-Dimethylformamide (DMF). Add DIPEA (3.0 eq) to this solution and stir for 10 minutes to activate the carboxylic acid.

  • Add the solution of the free amine dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization.[7] Other common coupling reagents like EDC/HOBt can also be employed.[8][9][10]

  • DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and to facilitate the amide coupling reaction.

  • DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Protocol 2: N-Alkylation for the Synthesis of a Substituted Amine Intermediate

This protocol outlines a general procedure for the N-alkylation of 1-(2,6-Difluorophenyl)cyclobutanamine, which can be a key step in building more complex molecular architectures.

Reaction Scheme:

G reactant1 1-(2,6-Difluorophenyl)cyclobutanamine (Free Base) reagents Base (e.g., K2CO3) Solvent (e.g., ACN) reactant1->reagents reactant2 R-X (Alkyl Halide) reactant2->reagents product N-Alkyl-1-(2,6-Difluorophenyl)cyclobutanamine reagents->product

A representative N-alkylation reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-(2,6-Difluorophenyl)cyclobutanamine HCl2031259-33-1219.66
Generic Alkyl Halide (R-X)VariesVaries
Potassium Carbonate (K2CO3)584-08-7138.21
Acetonitrile (ACN)75-05-841.05
Ethyl Acetate (EtOAc)141-78-688.11
Water7732-18-518.02
Brine--
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37

Procedure:

  • Reaction Setup: To a solution of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (1.0 eq) in Acetonitrile (ACN), add Potassium Carbonate (3.0 eq) and the alkyl halide (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the N-alkylated product.

Causality Behind Experimental Choices:

  • Potassium Carbonate is a mild inorganic base suitable for this type of N-alkylation, minimizing side reactions.

  • Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction between the amine and the alkyl halide.

  • Heating the reaction is often necessary to drive the alkylation to completion, especially with less reactive alkyl halides.

Conclusion

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique structural features make it particularly well-suited for the development of kinase inhibitors, especially for challenging targets like IRAK4. The protocols provided herein offer a solid foundation for researchers to incorporate this important scaffold into their drug discovery programs. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for a specific substrate.

References

  • Seganish, W. M., Fischmann, T., Sherborne, B., & Niu, X. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 940–945.
  • Altman, M. D., & Baker, J. (2015). Advances in the Discovery of Small-Molecule IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 934-939.
  • Shrivastava, D., Gupta, L. K., Yerrapureddy, A. R., & Nune, S. S. K. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Preparative Biochemistry & Biotechnology, 1-17.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • ACS Medicinal Chemistry Letters. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1775–1781.
  • ResearchGate. (2026, January 31). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Retrieved from [Link]

  • Nguyen, N. D. L. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona.
  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)
  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • Google Patents. (n.d.).
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1954.
  • PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1954.
  • ResearchGate. (n.d.). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride.
  • PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC.
  • Google Patents. (n.d.).

Sources

Method

Preparation of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide details the preparation, quality control, and storage of stock solutions of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (CAS: 2031259-33-1). Addressed to researchers in drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the preparation, quality control, and storage of stock solutions of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (CAS: 2031259-33-1). Addressed to researchers in drug development and related scientific fields, this document provides a robust framework for ensuring the accuracy, reproducibility, and stability of experimental results. In the absence of definitive published solubility data, this guide uniquely incorporates a protocol for the empirical determination of maximum stock concentration, empowering researchers to tailor solutions to their specific requirements.

Introduction: The Importance of Precise Stock Solution Preparation

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a compound of interest in contemporary chemical and pharmaceutical research. The cyclobutane moiety is a recognized structural motif in medicinal chemistry, offering a three-dimensional scaffold that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of a difluorophenyl group can further modulate metabolic stability and binding affinity.

The reliability of in vitro and in vivo studies hinges on the precise concentration and stability of the stock solutions used. Inaccuracies in stock solution preparation can lead to erroneous dose-response curves, misleading structure-activity relationships (SAR), and a general lack of experimental reproducibility. This application note serves as a detailed protocol, grounded in best practices, for the preparation and handling of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride stock solutions.

Compound Specifications

A thorough understanding of the compound's properties is the foundation of accurate stock solution preparation.

PropertyValue
Chemical Name 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride
CAS Number 2031259-33-1
Molecular Formula C₁₀H₁₂ClF₂N
Molecular Weight 219.66 g/mol
Physical Form Solid, powder

Health and Safety Precautions

As a hydrochloride salt of an amine, 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazard Identification : This compound is classified as a skin and eye irritant.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.

  • Engineering Controls : Handle the solid compound in a chemical fume hood to avoid inhalation of the powder.

  • Disposal : Dispose of all waste materials in accordance with local, state, and federal regulations.

Materials and Reagents

  • 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Sterile, deionized, and filtered water (for aqueous solutions)

  • Ethanol (200 proof, absolute)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE)

Protocol I: Preparation of a DMSO Stock Solution (Assuming a Predetermined Concentration)

Dimethyl sulfoxide (DMSO) is a common solvent for the initial preparation of stock solutions of organic molecules for biological assays due to its high solubilizing capacity.

Calculation of Mass for a 10 mM Stock Solution

The following calculation is for the preparation of 1 mL of a 10 mM stock solution.

  • Molecular Weight (MW): 219.66 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

Mass (m) = C x V x MW

m = 0.010 mol/L x 0.001 L x 219.66 g/mol m = 0.0021966 g = 2.1966 mg

Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out approximately 2.20 mg of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride.

Step-by-Step Dissolution Procedure
  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile, amber glass vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can be used to aid dissolution, but be cautious as this may degrade some compounds.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Transfer to vial dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve inspect 4. Visual Inspection dissolve->inspect aliquot 5. Aliquot & Store inspect->aliquot

Caption: Workflow for DMSO Stock Solution Preparation.

Protocol II: Empirical Determination of Solubility

Given the lack of specific published solubility data, it is prudent to determine the approximate solubility in the desired solvent before preparing a large volume of a high-concentration stock solution.

Procedure for Solubility Testing
  • Initial Weighing: Weigh out a small, known amount of the compound (e.g., 1-2 mg) into a tared, sterile microcentrifuge tube.

  • Incremental Solvent Addition:

    • Add a small, precise volume of the chosen solvent (e.g., 10 µL of DMSO).

    • Vortex and sonicate the tube.

    • Visually inspect for complete dissolution.

  • Iterative Process: If the compound dissolves completely, add another small, precise volume of the compound and repeat the dissolution process. If the compound does not dissolve, continue to add small, precise volumes of the solvent until it does, keeping track of the total volume added.

  • Saturation Point: The point at which a small amount of solid remains undissolved after thorough mixing indicates that you have reached the saturation point.

  • Calculation: Calculate the approximate solubility based on the mass of the compound and the volume of solvent used to achieve a clear solution just before saturation.

G cluster_solubility Solubility Determination Workflow start Start with known mass of compound add_solvent Add small volume of solvent start->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve check Completely Dissolved? dissolve->check add_compound Add more compound check->add_compound Yes add_more_solvent Add more solvent check->add_more_solvent No calculate Calculate Solubility check->calculate Saturation Reached add_compound->add_solvent add_more_solvent->dissolve

Caption: Workflow for Empirical Solubility Determination.

Quality Control of Stock Solutions

To ensure the integrity of your experimental data, it is advisable to perform quality control on your stock solutions.

  • Concentration Verification: The concentration of the stock solution can be verified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). This is particularly important for long-term studies or when using a new batch of the compound.

  • Purity Assessment: HPLC can also be used to assess the purity of the stock solution and to detect any potential degradation products that may have formed during preparation or storage.

Stability and Storage Recommendations

The stability of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride in solution is a critical factor for the reliability of experimental results.

  • Solvent Choice and Stability: While DMSO is an excellent solvent, it is hygroscopic and can absorb water from the atmosphere, which may lead to the degradation of water-sensitive compounds. Using anhydrous DMSO and storing solutions in tightly sealed vials is recommended. The stability of fluorinated amine salts in solution can be influenced by pH and the presence of nucleophiles.

  • Storage Conditions: For long-term storage, it is recommended to store DMSO stock solutions at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Studies have shown that many compounds in DMSO are stable for extended periods when stored frozen.[1]

  • Aqueous Solutions: If aqueous solutions are required for experiments, they should be prepared fresh daily from the DMSO stock solution. The hydrochloride salt form of amines generally enhances their aqueous solubility.[2] However, precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer. It is advisable to perform serial dilutions in DMSO before the final dilution into the aqueous medium.

Conclusion

The preparation of accurate and stable stock solutions of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a fundamental prerequisite for reliable and reproducible research. By following the detailed protocols and best practices outlined in this application note, researchers can confidently prepare stock solutions that will support the integrity of their scientific investigations. The inclusion of a method for the empirical determination of solubility provides a practical approach to overcoming the challenges posed by the limited availability of published data for this compound.

References

  • BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, C. L. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(9), 895–902.

Sources

Application

Application Note: Advanced Crystallization Techniques for the Purification of 1-(2,6-Difluorophenyl)cyclobutanamine HCl

Introduction & Molecular Profiling The purification of active pharmaceutical ingredients (APIs) and their advanced intermediates relies heavily on the rational design of crystallization processes. 1-(2,6-Difluorophenyl)c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Profiling

The purification of active pharmaceutical ingredients (APIs) and their advanced intermediates relies heavily on the rational design of crystallization processes. 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (CAS: 2031259-33-1) presents a unique crystallization challenge due to its specific structural features [1].

The molecule comprises a sterically hindered primary amine attached to a cyclobutane ring, flanked by an electron-withdrawing 2,6-difluorophenyl moiety.

  • Causality in Solvation: The difluorophenyl group imparts significant lipophilicity, while the hydrochloride salt moiety is highly polar. This dichotomy means the compound exhibits high solubility in polar protic solvents (alcohols, water) and negligible solubility in non-polar hydrocarbons (heptane, toluene).

  • Phase Behavior Risks: Amine hydrochlorides with this specific lipophilic/hydrophilic balance are highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—when crystallized from aqueous or highly supersaturated single-solvent systems.

This application note details two self-validating, field-proven crystallization protocols designed to bypass LLPS, reject lipophilic impurities, and yield highly crystalline, phase-pure 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

Thermodynamic Rationale & Solvent Selection

To achieve high purity and optimal crystal habit, the thermodynamic driving force (supersaturation, σ ) must be tightly controlled. We employ two distinct strategies:

  • Antisolvent-Assisted Cooling Crystallization (IPA / EtOAc): Binary solvent systems utilizing a polar protic primary solvent (Isopropanol, IPA) and a moderately polar aprotic antisolvent (Ethyl Acetate, EtOAc) provide optimal supersaturation control for amine hydrochlorides [2]. IPA efficiently solvates the polar HCl salt, while EtOAc acts as a tunable antisolvent that selectively retains neutral, lipophilic organic impurities in the mother liquor.

  • In-Situ Anhydrous Reactive Crystallization (Toluene / IPA / TMSCl): To circumvent the risk of hydrate formation or oiling out caused by aqueous HCl, anhydrous HCl generation using Trimethylsilyl chloride (TMSCl) and an alcohol has proven highly effective for sterically hindered amines [3]. The reaction of TMSCl with IPA generates anhydrous HCl in situ, triggering immediate, controlled precipitation of the salt from the toluene matrix.

ReactiveCryst Start Free Base in Toluene (Lipophilic Matrix) AddIPA Add Isopropanol (IPA) (Reagent & Modifier) Start->AddIPA AddTMSCl Dose TMSCl at 10-15 °C (In-situ HCl Generation) AddIPA->AddTMSCl Nucleation Controlled Nucleation (Avoids Oiling Out) AddTMSCl->Nucleation Aging Ostwald Ripening (0-5 °C for 2h) Nucleation->Aging Isolation Filtration & Wash (High Purity Salt) Aging->Isolation

Workflow for in-situ anhydrous HCl generation and crystallization.

Experimental Protocols

Protocol A: Antisolvent Cooling Crystallization (Upgrade of Crude Salt)

Objective: To purify crude 1-(2,6-Difluorophenyl)cyclobutanamine HCl (>90% purity) to >99.8% API-grade purity.

Self-Validation Principle: This protocol utilizes a clear-point/cloud-point validation step. If the solution does not clear at 70 °C, insoluble inorganic impurities are present and must be filtered. If spontaneous nucleation occurs before seeding, the antisolvent addition rate was too fast.

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude 1-(2,6-Difluorophenyl)cyclobutanamine HCl into a 250 mL jacketed crystallizer. Add 35 mL of Isopropanol (IPA).

  • Heating: Ramp the internal temperature to 70–75 °C under moderate agitation (250 rpm).

    • Validation Check: Ensure complete dissolution. The solution must be visually clear.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated (70 °C) secondary vessel to remove heterogeneous nucleating agents.

  • Antisolvent Addition: Dose 100 mL of Ethyl Acetate (EtOAc) linearly over 60 minutes while maintaining the temperature at 65 °C.

  • Seeding: Cool the batch to 60 °C. The solution should be slightly supersaturated but clear. Add 0.05 g (0.5 wt%) of pure 1-(2,6-Difluorophenyl)cyclobutanamine HCl seeds.

    • Causality: Seeding within the metastable zone prevents primary catastrophic nucleation, ensuring the growth of large, filterable prismatic crystals rather than fine agglomerates.

  • Cooling Trajectory: Implement a cubic cooling ramp from 60 °C to 5 °C over 4 hours.

  • Isolation: Filter the slurry via a sintered glass funnel. Wash the wet cake with 20 mL of pre-chilled (5 °C) EtOAc/IPA (4:1 v/v) mixture.

  • Drying: Dry under vacuum (50 mbar) at 45 °C for 12 hours.

    • Validation Check: Perform Karl Fischer (KF) titration; water content should be <0.1%.

Antisolvent Crude Crude HCl Salt Dissolve Dissolve in IPA (75 °C) (Primary Solvent) Crude->Dissolve Polish Polish Filtration (Remove Insolubles) Dissolve->Polish Antisolvent Add EtOAc Antisolvent (Dropwise at 65 °C) Polish->Antisolvent Cooling Cubic Cooling Ramp (To 5 °C over 4h) Antisolvent->Cooling Isolate Isolation & Vacuum Dry Cooling->Isolate

Antisolvent cooling crystallization workflow using IPA and EtOAc.

Protocol B: In-Situ Reactive Crystallization (Direct from Free Base)

Objective: To isolate the HCl salt directly from the synthesized free base while avoiding aqueous workups.

Self-Validation Principle: The stoichiometric generation of HCl guarantees that no excess acidic water is introduced. The mother liquor is analyzed post-filtration; an API concentration of <3 mg/mL validates optimal yield.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 10.0 g of 1-(2,6-Difluorophenyl)cyclobutanamine free base in 100 mL of anhydrous Toluene.

  • Reagent Addition: Add 4.5 mL of anhydrous Isopropanol (approx. 1.1 equivalents relative to the free base).

  • Cooling: Adjust the internal temperature to 10–15 °C.

  • Reactive Dosing: Dropwise add 7.0 mL of Trimethylsilyl chloride (TMSCl) (1.05 equivalents) over 30 minutes.

    • Causality: TMSCl reacts rapidly with IPA to form TMS-O-iPr and anhydrous HCl [3]. Because the free base is soluble in toluene but the resulting HCl salt is highly insoluble, supersaturation is generated chemically. This avoids the localized high-concentration gradients that cause oiling out when using HCl gas or aqueous HCl.

  • Aging: Stir the resulting thick white slurry at 0–5 °C for 2 hours to allow for Ostwald ripening.

  • Isolation: Filter the solid. Wash with 2 x 15 mL of cold Toluene.

  • Drying: Dry under vacuum at 50 °C until constant weight is achieved.

Quantitative Data & Performance Metrics

The following table summarizes the performance of various solvent systems evaluated during the process development of 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

Solvent SystemCrystallization StrategyYield (%)Purity (HPLC Area %)Residual Solvents (ppm)Crystal HabitProcess Observation
IPA / EtOAc Antisolvent Cooling89 - 92> 99.9EtOAc < 400, IPA < 200PrismaticExcellent filtration kinetics; high purity.
Toluene / IPA / TMSCl In-situ Reactive94 - 96> 99.6Toluene < 600NeedlesHighest yield; eliminates aqueous workup.
Methanol / Heptane Antisolvent75 - 8098.5MeOH < 2500AgglomeratesProne to solvent entrapment; lower yield.
Water / Acetone CoolingN/AN/AN/AAmorphousFailed: Severe oiling out (LLPS) observed.

Table 1: Comparative analysis of crystallization methodologies for 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

Critical Process Parameters (CPPs) & Troubleshooting

  • Cooling Rate Control: Amine hydrochlorides with bulky fluorinated groups exhibit steep solubility curves in alcohols. A linear cooling rate often leads to rapid supersaturation generation at high temperatures, causing secondary nucleation (fines). A cubic cooling curve (slow initial cooling, accelerating towards the end) is mandatory to maintain a constant supersaturation level ( σ ) within the metastable zone.

  • Impurity Purge: If the starting material contains unreacted 2,6-difluorobenzonitrile or cyclobutanone derivatives, the Toluene/IPA reactive crystallization (Protocol B) is highly recommended. These neutral impurities remain highly soluble in the toluene mother liquor, resulting in a >99% purge factor in a single step.

References

  • Missouri University of Science and Technology. (2010). Crystallization Method for Benzphetamine. Scholars' Mine. Retrieved March 21, 2026, from[Link]

  • Organic Process Research & Development. (2014). Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride. ACS Publications. Retrieved March 21, 2026, from[Link]

Method

The Strategic Integration of 1-(2,6-Difluorophenyl)cyclobutanamine in the Rapid Development of IRAK4 Inhibitors

Introduction: The Emergence of Conformationally-Restricted Scaffolds in Kinase Inhibitor Design In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Conformationally-Restricted Scaffolds in Kinase Inhibitor Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. Kinase inhibitors, in particular, represent a cornerstone of targeted therapy in oncology and immunology. Within this domain, the strategic use of conformationally restricted building blocks has emerged as a powerful approach to modulate the interaction of small molecules with their protein targets. 1-(2,6-Difluorophenyl)cyclobutanamine is a prime exemplar of such a building block, offering a unique combination of structural rigidity and advantageous physicochemical properties. This technical guide provides a detailed exploration of its application, particularly in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a critical target in inflammatory diseases and certain cancers.[1][2][3]

The intrinsic properties of the cyclobutane ring, with its puckered conformation, and the 2,6-difluorophenyl moiety, known for its ability to influence pKa and metabolic stability, make 1-(2,6-Difluorophenyl)cyclobutanamine a highly valuable synthon for medicinal chemists.[4] Its application allows for the precise spatial orientation of substituents, enabling tailored interactions within the ATP-binding pocket of kinases like IRAK4.

Physicochemical Properties and Rationale for Use

The hydrochloride salt of 1-(2,6-Difluorophenyl)cyclobutanamine is a readily available, crystalline solid, facilitating its handling and use in a variety of synthetic transformations.[5] The key attributes that underpin its utility in drug discovery pipelines are summarized below:

PropertyStructural MoietyContribution to Drug Candidate Profile
Conformational Rigidity Cyclobutane RingPre-organizes the molecule for optimal binding to the target, potentially increasing potency and reducing entropic penalties upon binding.
Metabolic Stability 2,6-Difluorophenyl GroupThe fluorine atoms can block sites of metabolism, leading to an improved pharmacokinetic profile and a longer in vivo half-life.
Modulation of Basicity 2,6-Difluorophenyl GroupThe electron-withdrawing nature of the fluorine atoms reduces the basicity of the amine, which can be crucial for optimizing cell permeability and reducing off-target effects.
Three-Dimensionality Cyclobutane RingIntroduces a non-planar, three-dimensional character to the molecule, which can enhance solubility and improve interactions with the typically complex and three-dimensional binding sites of proteins.

Application in the Synthesis of IRAK4 Inhibitors: A Case Study

A compelling application of 1-(2,6-Difluorophenyl)cyclobutanamine is demonstrated in the synthesis of novel IRAK4 inhibitors, as described in recent patent literature.[6] IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response through its involvement in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][7] Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive therapeutic target.[2][8]

The following sections detail a representative synthetic workflow and protocols for the preparation of an IRAK4 inhibitor, leveraging 1-(2,6-Difluorophenyl)cyclobutanamine as a key intermediate.

Experimental Workflow: Synthesis of an Exemplary IRAK4 Inhibitor

The overall synthetic strategy involves the coupling of 1-(2,6-Difluorophenyl)cyclobutanamine with a suitably functionalized heterocyclic core, which serves as the hinge-binding motif of the kinase inhibitor.

G A 1-(2,6-Difluorophenyl)cyclobutanamine (Building Block) C Amide Coupling or Nucleophilic Aromatic Substitution A->C B Activated Heterocyclic Core (e.g., Chloro-substituted Pyrimidine) B->C D IRAK4 Inhibitor Precursor C->D Formation of C-N bond E Optional Further Functionalization D->E F Final IRAK4 Inhibitor E->F

Caption: Synthetic workflow for an IRAK4 inhibitor.

Detailed Protocols

Protocol 1: Synthesis of N-(1-(2,6-difluorophenyl)cyclobutyl)acetamide (A Model Amide Formation)

This protocol describes a model acylation of 1-(2,6-Difluorophenyl)cyclobutanamine, a common transformation in the synthesis of kinase inhibitors where the amine functional group is converted to an amide.

Materials:

  • 1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-(2,6-difluorophenyl)cyclobutyl)acetamide.

Protocol 2: Representative Synthesis of an IRAK4 Inhibitor Core

This protocol outlines a general procedure for the coupling of 1-(2,6-Difluorophenyl)cyclobutanamine with a chlorinated heterocyclic core, a key step in assembling the final inhibitor.

Materials:

  • 1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride

  • A suitable chlorinated heterocyclic intermediate (e.g., 2,4-dichloro-5-ethylpyrimidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • In a sealed vial, dissolve the chlorinated heterocyclic intermediate (1.0 eq) and 1-(2,6-Difluorophenyl)cyclobutanamine hydrochloride (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the desired IRAK4 inhibitor core structure.

Biological Evaluation and Signaling Pathway Context

The synthesized IRAK4 inhibitors would then be subjected to a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

IRAK4 Signaling Pathway

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Inhibitor 1-(2,6-Difluorophenyl)cyclobutanamine -based Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway.

Protocol 3: In Vitro IRAK4 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • ATP

  • Suitable peptide substrate

  • Synthesized inhibitor compounds

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor compounds.

  • Add the recombinant IRAK4 enzyme to initiate the reaction, with the exception of the negative control wells.

  • Add ATP to start the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

1-(2,6-Difluorophenyl)cyclobutanamine stands out as a valuable and versatile building block in the drug discovery pipeline. Its unique structural and physicochemical properties provide a solid foundation for the design of potent and selective kinase inhibitors. The case study of its application in the synthesis of IRAK4 inhibitors highlights its potential to accelerate the development of novel therapeutics for a range of debilitating diseases. The protocols and workflows detailed in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation targeted therapies.

References

  • AstraZeneca AB. (2023). Irak4 inhibitors. WO2023152349A1.
  • Terstiege, I., et al. (2022). Novel IRAK4 Inhibitors for Treating Asthma. ACS Medicinal Chemistry Letters, 13(7), 1085-1091. [Link]

  • Merck Sharp & Dohme Corp. (2017). Inhibitors of IRAK4 activity. EP3200790B1.
  • Gilead Sciences, Inc. (2017). Irak4 inhibiting agents. WO2017127430A1.
  • Bayer AG. (2021). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 64(14), 10285-10306. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 204-208.
  • Zhang, X., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 16, 1234-1241. [Link]

  • Nurix Therapeutics, Inc. (2021). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [Link]

  • Feng, X. T., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 16(1), 123-130. [Link]

  • Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2235-2239. [Link]

  • Katoh, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2465-2469. [Link]

  • Wang, Z., et al. (2019). Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). Journal of Biological Chemistry, 294(4), 1295-1306. [Link]

  • Asinex. (2016). SL-26. IRAK4 inhibitors. [Link]

  • Boehringer Ingelheim. IRAK4 inhibitor | BI1543673 | opnMe. [Link]

  • Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

Sources

Application

Application Note: Catalytic Pathways for the Synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine Derivatives

Executive Summary & Pharmacological Context The 1-arylcyclobutylamine motif is a privileged, conformationally restricted pharmacophore historically recognized for its role in monoamine oxidase inactivation and CNS drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-arylcyclobutylamine motif is a privileged, conformationally restricted pharmacophore historically recognized for its role in monoamine oxidase inactivation and CNS drug design[1]. Specifically, 1-(2,6-difluorophenyl)cyclobutanamine (CAS: 1314674-17-3)[2] has emerged as a high-value building block. The introduction of the 2,6-difluoro substitution provides a unique electrostatic profile, lowers the basicity of the adjacent amine, and effectively blocks ortho-metabolism by cytochrome P450 enzymes[3].

Synthesizing this sterically encumbered, fully substituted carbon center requires highly optimized catalytic pathways. This guide details two orthogonal approaches: a scalable industrial route utilizing Lewis acid-catalyzed azidation/reduction, and an advanced asymmetric route utilizing CuH-catalyzed hydroamination for complex, enantioenriched derivatives.

Quantitative Data: Pathway Comparison

To guide route selection, the quantitative metrics and operational parameters of both catalytic pathways are summarized below.

ParameterPathway A: Lewis Acid / Pd-CatalysisPathway B: CuH-Catalyzed Hydroamination
Primary Yield 75–82% (over 3 steps)80–88% (over 2 steps)
Stereoselectivity N/A (Achiral target)>95% ee, >13:1 d.r. (for substituted analogs)
Catalyst Loading 5–10 mol% (10% Pd/C)2 mol% Cu(OAc)₂, 2.2 mol% L*
Scalability High (Kilogram scale)Moderate (Gram to multi-gram scale)
Key Intermediate Benzylic CarbocationTertiary Alkylcopper(I) Species
Primary Limitation Risk of ring expansion at high tempsSensitivity to moisture/oxygen

Pathway A: Scalable Lewis Acid-Catalyzed Azidation & Reduction

For bulk synthesis of the primary amine, classical substitution is hindered by the extreme steric bulk of the tertiary cyclobutanol. We bypass this by generating a transient carbocation, followed by rapid trapping and catalytic hydrogenation.

Pathway1 A Cyclobutanone + 2,6-DiF-PhMgBr B 1-(2,6-DiF-Ph) cyclobutanol A->B Grignard Addition (THF, 0°C) C 1-Azido-1-(2,6-DiF-Ph) cyclobutane B->C TMSN3, BF3·OEt2 (-78°C to RT) D 1-(2,6-DiF-Ph) cyclobutanamine C->D H2, 10% Pd/C (MeOH, RT)

Figure 1: Scalable Lewis acid-catalyzed azidation and hydrogenation workflow.

Mechanistic Causality

Why use BF3​⋅OEt2​ with TMSN3​ ? The tertiary alcohol is entirely inert to standard Mitsunobu or DPPA conditions. BF3​⋅OEt2​ is a highly oxophilic Lewis acid that coordinates to the hydroxyl group, promoting its departure to form a benzylic cyclobutyl cation. The 2,6-difluoro substitution exerts competing effects: inductive destabilization vs. resonance stabilization. To prevent the cyclobutyl cation from undergoing thermodynamic ring expansion to a cyclopropylcarbinyl derivative, the reaction must be initiated at –78 °C, ensuring the highly nucleophilic azide traps the cation kinetically.

Self-Validating Experimental Protocol

Step 1: Nucleophilic Addition

  • Charge a dry flask with cyclobutanone (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Dropwise add 2,6-difluorophenylmagnesium bromide (1.2 equiv, 0.5 M in THF).

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 8:2). Stain with KMnO4​ . The cyclobutanone spot must completely disappear. GC-MS must confirm the intermediate mass ( m/z 184).

Step 2: Lewis Acid-Catalyzed Azidation

  • Dissolve the crude cyclobutanol (1.0 equiv) in anhydrous DCM (0.2 M). Cool strictly to –78 °C.

  • Add TMSN3​ (2.0 equiv), followed by dropwise addition of BF3​⋅OEt2​ (1.5 equiv).

  • Warm to room temperature over 4 hours.

  • IPC (Critical): Analyze the crude organic layer via FTIR spectroscopy. A successful reaction is validated by the appearance of a sharp, intense azide stretch at ∼2100 cm−1 and the disappearance of the broad O-H stretch at ∼3300 cm−1 .

Step 3: Catalytic Hydrogenation

  • Dissolve the azide in MeOH (0.1 M). Add 10% Pd/C (5 mol% Pd).

  • Purge the vessel with H2​ gas and stir under a balloon (1 atm) for 6 hours.

  • IPC: Disappearance of the 2100 cm−1 FTIR peak. TLC developed with Ninhydrin must yield a distinct purple spot, confirming the presence of the primary amine.

Pathway B: Advanced CuH-Catalyzed Asymmetric Hydroamination

When synthesizing substituted derivatives of 1-(2,6-difluorophenyl)cyclobutanamine (e.g., 3-substituted analogs), achieving high diastereo- and enantioselectivity is paramount. Recent breakthroughs in[4] offer an elegant, stereocontrolled solution.

Pathway2 Pre Cu(OAc)2 + L* + Silane Cat L*CuH Active Catalyst Pre->Cat Activation Int Tertiary Alkylcopper(I) Intermediate Cat->Int Hydrocupration (Strain Release) Alk 1-(2,6-DiF-Ph) cyclobutene Alk->Int Prod Enantioenriched Cyclobutanamine Int->Prod Electrophilic Amination Amine Electrophilic Amine (Bn2NOBz) Amine->Prod Prod->Cat Catalyst Regeneration

Figure 2: CuH-catalyzed asymmetric hydroamination catalytic cycle and logical flow.

Mechanistic Causality

Standard hydroamination of unactivated, highly substituted alkenes is notoriously sluggish. However, the cyclobutene ring possesses approximately 26 kcal/mol of ring strain. As established by Yuyang Dong and the Buchwald group[5], this strain lowers the activation barrier for hydrocupration, driving the rapid formation of the tertiary alkylcopper(I) intermediate[6].

We utilize diethoxymethylsilane (DEMS) because it efficiently regenerates the active L*CuH species without prematurely reducing the electrophilic amine source ( O -benzoyl- N,N -dibenzylhydroxylamine, Bn2​NOBz ). The bulky chiral ligand, (R)-DTBM-SEGPHOS , is specifically chosen to create a rigid steric pocket that suppresses unwanted β -hydride elimination and enforces high facial selectivity during the electrophilic amination step[7].

Self-Validating Experimental Protocol

Step 1: Catalyst Activation & Hydrocupration

  • In a nitrogen-filled glovebox, combine Cu(OAc)2​ (2 mol%) and (R)-DTBM-SEGPHOS (2.2 mol%) in anhydrous THF. Stir for 15 minutes to form the precatalyst complex.

  • Add DEMS (2.0 equiv). The solution will transition from blue/green to a distinct yellow/orange, visually validating the generation of the active L*CuH species.

  • Add 1-(2,6-difluorophenyl)cyclobutene (1.0 equiv) and Bn2​NOBz (1.2 equiv). Stir at room temperature for 12 hours.

  • IPC: Extract a 10μL aliquot, quench with EtOAc, and analyze via LC-MS. Look for the [M+H]+ peak corresponding to the dibenzyl-protected amine. Analyze via Chiral SFC (Supercritical Fluid Chromatography) to validate enantiomeric excess (>95% ee expected).

Step 2: Deprotection

  • Isolate the protected amine via flash chromatography.

  • Dissolve in MeOH, add 10% Pd/C, and stir under H2​ (1 atm) to cleave the benzyl groups.

  • IPC: LC-MS must show a mass shift corresponding to the loss of two benzyl groups (–180 Da), yielding the final 1-(2,6-difluorophenyl)cyclobutanamine.

References

  • Title : Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. Source : ACS Catalysis (2019). URL :[Link]

  • Title : Development of Copper(I) Hydride-Catalyzed Asymmetric Olefin Hydrofunctionalization Reactions. Source : DSpace@MIT, Ph.D. Dissertation by Y. Dong (2022). URL :[Link]

  • Title : 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Source : Biochemistry (1986). URL :[Link]

Sources

Method

Application Notes and Protocols for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use.

Introduction

1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a synthetic organic compound featuring a difluorinated phenyl ring attached to a cyclobutane moiety.[1][2] The presence of the difluorophenyl group and the cyclobutane structure suggests its potential utility in medicinal chemistry and drug discovery.[3] The hydrochloride salt form generally enhances the solubility of the amine in aqueous solutions, facilitating its use in biological assays.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and potential applications of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. The protocols outlined below are based on established laboratory safety practices and available data for this compound and its structural analogs.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is provided in the table below. It is important to note that some specific physical properties, such as the melting point and quantitative solubility, are not widely reported and may vary between batches. Researchers should consider determining these properties for their specific lot of the compound.

PropertyValueSource
CAS Number 2031259-33-1[1]
Molecular Formula C₁₀H₁₂ClF₂N[1]
Molecular Weight 219.66 g/mol [1]
Physical Form Powder/Solid
Solubility The hydrochloride salt form suggests enhanced solubility in polar solvents, particularly water. For a similar compound, slight solubility in DMSO and Methanol has been noted. A Certificate of Analysis for a different amine hydrochloride salt indicated solubility in water up to 5 mM.[4][5]
Storage Temperature Room Temperature (short-term); For long-term storage, freezer temperatures (-20°C) under an inert atmosphere are recommended for analogous compounds.[5]

Safety and Handling

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

  • GHS Pictogram: GHS07 (Warning)

Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

All handling of the solid material and stock solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

Potential Applications in Research

While specific studies on 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride are not abundant in the public domain, the structural motifs present in the molecule are of significant interest in the field of neuroscience, particularly in the context of neuropathic pain. Research on analogous compounds containing (difluorophenyl)cycloalkylamine moieties suggests that they may interact with biological targets involved in pain signaling pathways. Therefore, this compound could be a valuable tool for researchers investigating novel therapeutic agents for neuropathic pain and other neurological disorders.

Protocols

Protocol 1: Receiving and Storing 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

This protocol outlines the steps to be taken upon receiving the compound to ensure its integrity and the safety of laboratory personnel.

Materials:

  • Sealed container of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

  • Appropriate PPE (see Safety and Handling section)

  • Chemical fume hood

  • Laboratory refrigerator or freezer

  • Inert gas source (e.g., argon or nitrogen), if available for long-term storage

Procedure:

  • Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and contact your institution's environmental health and safety (EHS) office.

  • Transport the sealed container to a designated chemical fume hood.

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • For short-term storage (up to several weeks), the tightly sealed container can be stored at room temperature in a desiccator.

  • For long-term storage, it is recommended to store the compound in a freezer at -20°C.[6] To prevent degradation from atmospheric moisture and oxygen, if possible, flush the container with an inert gas before sealing.

  • Log the receipt date, storage conditions, and lot number in your laboratory inventory system.

Storage_Workflow Receiving and Storage Workflow Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect FumeHood Transfer to Fume Hood Inspect->FumeHood No Damage Equilibrate Equilibrate to Room Temperature FumeHood->Equilibrate ShortTerm Short-Term Storage (Room Temperature, Desiccator) Equilibrate->ShortTerm Short-Term Use LongTerm Long-Term Storage (-20°C, Inert Atmosphere) Equilibrate->LongTerm Long-Term Use Log Log in Inventory ShortTerm->Log LongTerm->Log

Caption: Workflow for receiving and storing the compound.

Protocol 2: Preparation of Stock Solutions

Materials:

  • 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride powder

  • Appropriate solvent (e.g., sterile water, DMSO, or methanol)

  • Analytical balance

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

  • Sterile, sealed vials for storage

Procedure:

  • In a chemical fume hood, weigh the desired amount of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride using an analytical balance.

  • Transfer the weighed powder to a volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the powder.

  • If necessary, use a vortex mixer or sonicator to aid in dissolution. Gentle warming in a water bath (45-60°C) may also be employed, but be cautious of potential degradation.[4]

  • Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Aliquot the stock solution into sterile, sealed vials.

  • Label each vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • For aqueous solutions, it is recommended to use them on the same day of preparation. For solutions in anhydrous solvents like DMSO, storage at -20°C or below for up to one month is a standard recommendation, though stability should be verified.[4]

Solution_Prep_Workflow Stock Solution Preparation Workflow Weigh Weigh Compound in Fume Hood Transfer Transfer to Volumetric Flask Weigh->Transfer AddSolvent Add Small Amount of Solvent Transfer->AddSolvent Dissolve Dissolve (Vortex/Sonicate) AddSolvent->Dissolve FinalVolume Bring to Final Volume Dissolve->FinalVolume Mix Mix Thoroughly FinalVolume->Mix Aliquot Aliquot into Vials Mix->Aliquot LabelStore Label and Store Appropriately Aliquot->LabelStore

Caption: Workflow for preparing stock solutions.

Protocol 3: Analytical Characterization (HPLC - Method Development Starting Point)

This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. The parameters provided are based on methods used for similar aromatic amines and may require optimization.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride dissolved in a suitable solvent (e.g., a mixture of Mobile Phase A and B)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min.

  • Set the UV detector to a wavelength where the compound is expected to have strong absorbance (a starting point could be 254 nm, but a UV scan is recommended for optimization).

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Run a gradient elution program, for example:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibrate at 10% B

  • Analyze the resulting chromatogram for the retention time and peak shape of the main compound and any impurities.

  • Optimize the gradient, flow rate, and mobile phase composition as needed to achieve good peak resolution and shape.

Disposal

As a halogenated organic compound, 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride and its waste materials must be disposed of according to specific guidelines to prevent environmental contamination.

  • Solid Waste: Unused or contaminated solid material should be collected in a designated "Halogenated Organic Waste" container.

  • Liquid Waste: Solutions containing this compound should also be collected in a "Halogenated Organic Waste" container. Do not pour any amount down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be disposed of as hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The cleaned container can then be disposed of according to your institution's policies.

Always consult with your institution's EHS office for specific disposal procedures and to arrange for waste pickup.

References

  • Bio-Techne. (2020, April 9). Certificate of Analysis: Sibutramine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20120059033A1 - Crystalline Salts of a Potent HCV Inhibitor.
  • Google Patents. (n.d.). EP4393917A1 - Solid form of rho-associated protein kinase inhibitor or solvate thereof.
  • Patents Assigned to Calgent Biotechnology Co., Ltd. (n.d.).
  • PubChem. (n.d.). 4-Carboxybenzylamino derivatives as histone deacetylase inhibitors - Patent JP-2010531359-A. Retrieved from [Link]

  • The Director of the United States Patent and Trademark Office. (2017, February 28). US Patent 9,581,579 B2. Retrieved from [Link]

  • Zavgorodnii, V. S., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogues of an antineoplastic drug.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • Academia.edu. (n.d.). 19F NMR analyses of some cyclopropane derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Retrieved from [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of...a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • PubMed. (2013, April 15). Synthesis, fine structure of 19F NMR and fluorescence of novel amorphous TPA derivatives having perfluorinated cyclopentenyl and benzo[b]thiophene unit. Retrieved from [Link]

  • ResearchGate. (2016, January 28). Analytical quality by design approach in RP-HPLC method development for the assay of etofenamate in dosage forms. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Retrieved from [Link]

  • MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Formulation Methods for 1-(2,6-Difluorophenyl)cyclobutanamine HCl in Preclinical Studies

Abstract This document provides a comprehensive guide for the formulation of 1-(2,6-Difluorophenyl)cyclobutanamine HCl for preclinical research. It is intended for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(2,6-Difluorophenyl)cyclobutanamine HCl for preclinical research. It is intended for researchers, scientists, and drug development professionals to ensure the safe, effective, and reproducible administration of this compound in early-stage in vivo studies. The protocols herein emphasize understanding the physicochemical properties of the active pharmaceutical ingredient (API) to develop stable and bioavailable formulations for various administration routes, including oral (PO) and intravenous (IV).

Introduction: The Critical Role of Formulation in Preclinical Success

A significant number of promising new chemical entities (NCEs) fail in preclinical development due to poor pharmacokinetic profiles, often stemming from inadequate formulation.[1] A well-designed formulation is crucial for obtaining reliable and reproducible data in toxicology and efficacy studies. The choice of vehicle and excipients directly impacts the solubility, stability, and bioavailability of the API, thereby influencing its therapeutic and toxicological outcomes.[2][3]

1-(2,6-Difluorophenyl)cyclobutanamine HCl is a small molecule amine hydrochloride salt.[4][5] The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[6][7][8] However, the lipophilic difluorophenyl and cyclobutane moieties can still present solubility challenges, especially at higher concentrations required for toxicology studies.[9] This guide outlines a systematic approach to formulation development, from basic characterization to detailed preparation protocols.

Foundational Step: Physicochemical Characterization

A thorough understanding of the API's physicochemical properties is the essential first step in designing an appropriate formulation.[1]

Key Properties to Characterize:

  • Aqueous Solubility: This is a critical parameter that dictates the feasibility of a simple solution. Solubility should be determined across a physiologically relevant pH range (e.g., 1.2 to 7.4).[1]

  • pKa: The acid dissociation constant helps predict the ionization state of the molecule at different pH values, which affects both solubility and membrane permeability. For amine hydrochlorides, the pKa is a key determinant of its behavior in the gastrointestinal tract.[1]

  • LogP/LogD: The partition and distribution coefficients indicate the lipophilicity of the compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Solid-State Properties: Characterization of the physical form (crystalline vs. amorphous), melting point, and potential for polymorphism is important for ensuring batch-to-batch consistency.[1][9]

Table 1: Anticipated Physicochemical Profile and Formulation Implications

ParameterExpected Characteristic for 1-(2,6-Difluorophenyl)cyclobutanamine HClFormulation Implication
Form White to off-white crystalline powder.[4][10]Crystalline solids generally have lower solubility but better stability than amorphous forms.
Solubility Expected to have some aqueous solubility due to the HCl salt, but this may be limited by the lipophilic structure.[6][7]May be sufficient for low-dose solution formulations; solubility enhancement will likely be needed for higher doses.
pKa As an amine hydrochloride, it will be a weak acid.The compound's charge will vary with pH, impacting solubility and absorption in different parts of the GI tract.
LogP The difluorophenyl and cyclobutane groups suggest moderate to high lipophilicity.Good membrane permeability is likely, but this can also contribute to poor aqueous solubility.

Formulation Selection Workflow

The choice of formulation depends on the required dose, administration route, and the API's properties. The following workflow provides a logical decision-making process.

Formulation Selection Workflow start Define Study Parameters (Dose, Route, Species) sol_check Assess Aqueous Solubility at Target Concentration start->sol_check is_soluble Is API Soluble? sol_check->is_soluble solution Formulate Aqueous Solution (e.g., Saline, PBS) is_soluble->solution Yes cosolvent Explore Co-solvent Systems (e.g., PEG-400, Propylene Glycol) is_soluble->cosolvent No characterize Characterize Final Formulation (Stability, Homogeneity, pH) solution->characterize surfactant Investigate Surfactant/Micellar Formulations (e.g., Tween 80, Cremophor) cosolvent->surfactant Solubility still insufficient cosolvent->characterize Solubility achieved suspension Develop Suspension (e.g., Methylcellulose, CMC-Na) surfactant->suspension Solubilization not achieved or excipient concerns surfactant->characterize Solubility achieved suspension->characterize end Formulation Ready for Dosing characterize->end

Caption: A decision-making workflow for selecting a suitable preclinical formulation.[11][12]

Experimental Protocols

Note: All procedures should be performed in a clean environment (e.g., a fume hood or biological safety cabinet) using calibrated equipment. Formulations for parenteral administration must be sterile.[13]

Protocol 1: Simple Aqueous Solution (for IV or PO administration)

This is the preferred method when the API has sufficient aqueous solubility.

Materials:

  • 1-(2,6-Difluorophenyl)cyclobutanamine HCl powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer and magnetic stirrer

  • 0.22 µm sterile syringe filter (critical for IV preparations)[11]

Procedure:

  • Calculation: Determine the required mass of API and volume of vehicle for the target concentration.

  • Weighing: Accurately weigh the API and transfer it to a sterile vial.

  • Dissolution: Add the calculated volume of the vehicle. Mix using a vortex and/or magnetic stirrer until the API is completely dissolved. Gentle warming or sonication can be used if necessary, but stability must be considered.

  • Visual Inspection: The final solution must be clear and free of any visible particulates.

  • Sterile Filtration (for IV): Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a final sterile vial.[1]

  • Labeling: Clearly label the vial with the compound name, concentration, vehicle, preparation date, and storage conditions.

Self-Validation:

  • Confirm the final concentration using a suitable analytical method (e.g., HPLC-UV).

  • Measure and record the final pH of the solution.

Protocol 2: Co-Solvent Formulation (for PO or IV administration)

This approach is used when aqueous solubility is insufficient.[12] A common preclinical vehicle is a mix of DMSO, PEG400, Tween 80, and saline.

Materials:

  • API powder

  • Dimethyl Sulfoxide (DMSO), injectable grade

  • Polyethylene Glycol 400 (PEG400), injectable grade

  • Polysorbate 80 (Tween 80), injectable grade

  • Sterile 0.9% Saline or PBS

  • Sterile vials and mixing equipment

Procedure:

  • Vehicle Preparation: A common starting ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline (v/v/v/v).[12]

  • Initial Dissolution: Add the weighed API to the required volume of DMSO. Vortex or sonicate until fully dissolved.

  • Addition of Co-solvents: Add the PEG400 and Tween 80 to the API/DMSO mixture. Mix thoroughly.

  • Aqueous Dilution: Slowly add the saline or PBS to the organic mixture while continuously vortexing to prevent precipitation.[1]

  • Final Inspection: The final formulation should be a clear solution. If precipitation occurs, the proportions of the excipients may need to be adjusted.

  • Follow steps 5-6 from Protocol 1 for filtration (if IV) and labeling.

Self-Validation:

  • Prepare a vehicle-only control for administration to the control group.[12]

  • Assess the short-term stability of the formulation, checking for any signs of precipitation over the expected use period.

Protocol 3: Suspension Formulation (for PO administration)

For compounds with very low solubility, a suspension is often necessary for oral dosing.[2] The goal is to create a uniform dispersion of solid particles.

Materials:

  • API powder

  • Suspending vehicle (e.g., 0.5% w/v Methylcellulose or 0.5% w/v Carboxymethylcellulose Sodium (CMC-Na) in purified water)[11][14]

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare the suspending vehicle according to standard laboratory procedures. For methylcellulose, this often involves dispersion in hot water followed by cooling.

  • Particle Wetting: Place the weighed API into a mortar. Add a small amount of the suspending vehicle and triturate to form a smooth, uniform paste. This step is critical to ensure complete wetting of the particles.[1][11]

  • Dilution: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity. A homogenizer can be used to further reduce particle size and improve stability.[1]

  • Labeling: Label the container, including a "Shake Well Before Use" instruction.

Self-Validation:

  • Content Uniformity: Assess the homogeneity by taking samples from the top, middle, and bottom of the suspension and analyzing for API concentration.

  • Resuspendability: After a period of settling, confirm that the suspension can be easily and uniformly redispersed by shaking.

Data Presentation and Stability

All quantitative data, including solubility in different vehicles and formulation compositions, should be summarized in clear tables for easy reference and comparison.

Table 2: Example Formulation Summary for a 10 mg/mL Dose

Formulation TypeVehicle CompositionAppearanceMax Solubility (mg/mL)
Aqueous Solution 0.9% SalineClear, colorless solution> 15
Co-solvent System 10% DMSO, 40% PEG400, 50% WaterClear, colorless solution> 50
Suspension 0.5% Methylcellulose in WaterWhite, uniform suspensionN/A

Stability Assessment: A short-term stability study should be conducted on the final chosen formulation. Key parameters to monitor include:

  • Visual Appearance: Check for precipitation, color change, or phase separation.

  • pH: Monitor for any significant shifts.

  • API Concentration: Use an HPLC method to check for any degradation of the parent compound.

Conclusion

The successful preclinical development of 1-(2,6-Difluorophenyl)cyclobutanamine HCl relies heavily on the selection and implementation of an appropriate formulation strategy. A thorough characterization of the API's physicochemical properties is the foundation for this process.[1] For this amine hydrochloride salt, simple aqueous solutions may be feasible for low-dose studies, but co-solvent systems or suspensions will likely be required to achieve the higher concentrations needed for toxicology and efficacy models.[2][3] The protocols provided here offer a systematic and validated approach to developing robust and reproducible formulations, thereby ensuring the generation of high-quality, reliable preclinical data.

References

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Singhal, S., & Lohar, V. (n.d.).
  • Armen, B. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025, October 17).
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Compound X for In Vivo Experiments.
  • ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes.
  • BioDuro. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(2,6-difluorophenyl)cyclobutan-1-amine hydrochloride.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • BioDuro. (2024, May 31).
  • Varma, M. V. S., & Ambadapadi, S. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC.
  • Kumar, N., et al. (n.d.).
  • Strickley, R. G. (2003, November 5).
  • CymitQuimica. (n.d.). CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl....
  • Ni, Y., et al. (n.d.). Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage.
  • ChemicalBook. (2026, January 14). 1-(2,6-Difluorophenyl)ethan-1-one.
  • USP. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • BLDpharm. (n.d.). 1314674-17-3|1-(2,6-Difluorophenyl)cyclobutan-1-amine.
  • Sapphire Bioscience. (n.d.). 1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride.
  • ASHP Publications. (n.d.). I.
  • Childs, S. L., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Watanabe, H., et al. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts.
  • Sigma-Aldrich. (n.d.). 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid.
  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2.
  • TOKU-E. (n.d.).
  • Rosa, L. de S., et al. (2025, December 22). Equilibrium solubility study to determine fexofenadine hydrochloride BCS class and challenges in establishing conditions for dissolution profiles applied to suspension.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the common challenges encountered during this synthesis, ensuring you can navigate potential pitfalls and significantly improve your experimental outcomes.

Section 1: Troubleshooting Guide - Navigating Common Synthesis Failures

This section is designed to provide direct answers to the most pressing issues that can arise during the synthesis, helping you to quickly diagnose and resolve problems.

Q1: My overall yield of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is disappointingly low. What are the most likely causes and how can I address them?

Low yield is a frequent challenge that can often be traced back to a few critical steps in the synthesis. The most common synthetic route involves a reductive amination pathway. Let's break down the potential failure points within this process.

  • Inefficient Imine/Iminium Ion Formation: The crucial first step of reductive amination is the formation of an imine or iminium ion intermediate. This is an equilibrium-driven process, and several factors can hinder its efficiency.

    • pH Control: The reaction is highly pH-sensitive. Mildly acidic conditions (typically pH 4-6) are required to catalyze the reaction by protonating the carbonyl group, making it more electrophilic.[1] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the carbonyl is not sufficiently activated.[1] Acetic acid is a commonly used catalyst to maintain the optimal pH range.[1][2]

    • Water Removal: The formation of the imine generates water. In some cases, the presence of this water can shift the equilibrium back towards the starting materials. While not always necessary, the addition of a dehydrating agent like molecular sieves can sometimes drive the reaction forward, especially with sluggish substrates.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion without affecting the starting carbonyl compound.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can prematurely reduce the starting aldehyde or ketone, leading to the formation of alcohol byproducts and a lower yield of the desired amine.[1][2]

    • Milder, Selective Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally the preferred reagents.[1][3] They are less reactive and will selectively reduce the protonated imine (the iminium ion), which is more electrophilic than the starting carbonyl. NaBH(OAc)₃ is particularly popular due to its effectiveness and the fact that it does not generate toxic cyanide byproducts.[3]

  • Reaction Kinetics and Temperature: Some reductive aminations can be sluggish, especially with sterically hindered substrates.[1]

    • Monitoring is Key: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Time and Temperature: If the reaction has stalled, increasing the reaction time or gently heating the mixture can sometimes improve conversion.[1][2] However, excessive heat can also promote side reactions, so this should be done cautiously.

Q2: I'm observing a significant amount of an unknown impurity in my final product. How can I identify and minimize its formation?

Impurity profiling is a critical aspect of process development. The nature of the impurity provides clues to its origin and how to prevent its formation.

  • Common Side Products and Their Origins:

    • Starting Ketone/Aldehyde Reduction: If you observe an alcohol corresponding to your carbonyl starting material, it's a strong indication that your reducing agent is too reactive. As mentioned above, switching from NaBH₄ to a milder agent like NaBH(OAc)₃ is the solution.[1][2]

    • Unreacted Starting Materials: The presence of starting materials in the final product points to an incomplete reaction. This could be due to insufficient reaction time, non-optimal temperature, or issues with reagent stoichiometry.[4]

    • Over-alkylation: In some cases, the newly formed secondary amine can react with another molecule of the carbonyl and be reduced, leading to a tertiary amine impurity. This is less common with bulky substrates but can be minimized by using a slight excess of the amine or by choosing a reaction setup that favors the initial imine formation.[2]

  • Identification and Characterization:

    • NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for identifying impurities. The chemical shifts of common laboratory solvents and reagents are well-documented and can help distinguish them from reaction-related impurities.[5][6]

    • LC-MS: This technique is excellent for identifying the molecular weights of impurities, which can help in proposing their structures.

  • Purification Strategies:

    • Crystallization: Recrystallization of the final hydrochloride salt is a powerful technique for removing many process-related impurities.[7] The choice of solvent is critical and may require some screening.

    • Chromatography: If crystallization is ineffective, column chromatography of the free base before salt formation can be used to remove stubborn impurities.[8]

Potential Impurity Likely Cause Proposed Solution Key Analytical Signature (¹H NMR)
1-(2,6-Difluorophenyl)cyclobutanolUse of a non-selective reducing agent (e.g., NaBH₄).Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][3]Absence of the amine proton, presence of a hydroxyl proton.
Unreacted CyclobutanoneIncomplete reaction; insufficient time or temperature.Increase reaction time, consider gentle heating, and monitor by TLC/LC-MS.[1][2]Characteristic carbonyl signals in ¹³C NMR.
Unreacted 2,6-DifluoroanilineIncomplete reaction or incorrect stoichiometry.Ensure correct stoichiometry and sufficient reaction time.Aromatic signals corresponding to the starting aniline.
Q3: My reaction has stalled and is not proceeding to completion. What steps can I take to drive it forward?

A stalled reaction is a common frustration. Here is a logical workflow to diagnose and solve the issue.

G start Reaction Stalled (Verified by TLC/LC-MS) check_reagents Are reagents still active? start->check_reagents complete Reaction Complete start->complete check_conditions Review Reaction Conditions check_reagents->check_conditions Yes add_reagent Add additional portion of limiting reagent or reducing agent. check_reagents->add_reagent No/Unsure increase_energy Increase temperature or extend reaction time. check_conditions->increase_energy add_reagent->start Monitor increase_energy->start Monitor re_evaluate Re-evaluate synthetic route or catalyst. increase_energy->re_evaluate No Improvement

Caption: Troubleshooting workflow for a stalled reaction.

  • Verify Reagent Activity: Reducing agents, especially hydrides, can degrade over time if not stored properly. It's sometimes useful to test the reducing agent on a simple, known substrate to confirm its activity.[3]

  • Stoichiometry Check: Double-check the initial calculations. Using a slight excess (1.1-1.2 equivalents) of one of the reactants can sometimes be beneficial.[1]

  • Incremental Temperature Increase: If the reaction is being run at room temperature, a modest increase to 40-50°C can significantly increase the reaction rate.[4] Monitor closely for any decomposition.

  • Additional Reagent: If it appears one of the starting materials has been consumed or the reducing agent has been quenched, a careful addition of more of the limiting reagent or reducing agent can restart the reaction.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis, providing foundational knowledge for planning and execution.

Q4: What are the primary synthetic routes to 1-(2,6-Difluorophenyl)cyclobutanamine?

While several routes are conceivable, two stand out based on established chemical principles: Reductive Amination and the Curtius Rearrangement.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Curtius Rearrangement a1 2,6-Difluoroaniline a3 Imine/Iminium Intermediate a1->a3 + Acid Catalyst a2 Cyclobutanone a2->a3 + Acid Catalyst final_product 1-(2,6-Difluorophenyl) cyclobutanamine a3->final_product + NaBH(OAc)₃ b1 1-(2,6-Difluorophenyl) cyclobutane-1-carboxylic acid b2 Acyl Azide Intermediate b1->b2 + DPPA b3 Isocyanate Intermediate b2->b3 Heat (Rearrangement) b3->final_product + H₂O / H⁺ (Hydrolysis)

Caption: Common synthetic routes to the target amine.

  • Route A: Reductive Amination: This is often the most direct approach. It involves the reaction of 2,6-difluoroaniline with cyclobutanone in the presence of an acid catalyst, followed by reduction of the in-situ formed iminium ion with a selective reducing agent.[1] This one-pot procedure is generally efficient but requires careful control of pH and the choice of reducing agent.

  • Route B: Curtius Rearrangement: This route starts from the corresponding carboxylic acid. The acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA).[9][10] Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which is then hydrolyzed under acidic or basic conditions to yield the desired amine.[9][11] This method is robust but involves multiple steps and the use of potentially hazardous azide reagents.

Q5: How do I choose the most appropriate reducing agent for the reductive amination step?

The choice of reducing agent is a balance between reactivity, selectivity, and safety.

Reducing Agent Pros Cons Best For...
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Often too reactive, can reduce the starting carbonyl.[1][2]Reducing pre-formed, isolated imines, not ideal for one-pot reductive aminations.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over carbonyls.[1][3]Highly toxic (can release HCN gas at pH < 7).[3]Reactions where selectivity is paramount and appropriate safety precautions can be strictly followed.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity, non-toxic byproducts, commercially available.[1][3]More expensive than NaBH₄, can be moisture-sensitive.The "go-to" reagent for most one-pot reductive aminations due to its balance of reactivity, selectivity, and safety.[3]
Q6: What is the best way to form the final hydrochloride salt and ensure high purity?

The final step is crucial for obtaining a stable, crystalline, and pure product.

  • Purify the Free Base: Before forming the salt, it's advisable to purify the crude 1-(2,6-Difluorophenyl)cyclobutanamine free base. This can be done via a standard aqueous workup to remove water-soluble impurities, followed by column chromatography if necessary.

  • Solvent Selection: Dissolve the purified free base in a suitable anhydrous solvent. Common choices include diethyl ether, ethyl acetate, or isopropanol.

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The addition is typically done at 0°C to control the crystallization.

  • Precipitation and Isolation: The hydrochloride salt will usually precipitate out of the solution.[12] Allow the suspension to stir for a period to ensure complete precipitation. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Recrystallization: If the initial purity is not sufficient, the hydrochloride salt can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to remove remaining impurities.[7]

Section 3: Experimental Protocol

This section provides a representative, detailed protocol for the synthesis via reductive amination.

Protocol: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride via Reductive Amination

Materials:

  • 2,6-Difluoroaniline (1.0 eq)

  • Cyclobutanone (1.1 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid, glacial (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • HCl solution (e.g., 2M in diethyl ether)

Procedure:

  • Imine Formation: To a round-bottom flask under a nitrogen atmosphere, add 2,6-difluoroaniline (1.0 eq) and anhydrous 1,2-dichloroethane (approx. 10 mL per mmol of amine). Stir the solution until the amine is fully dissolved. Add cyclobutanone (1.1 eq) followed by glacial acetic acid (1.1 eq).[1] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. Monitor the formation by TLC or LC-MS.

  • Reduction: Once imine formation is evident, begin adding sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. The reaction may be slightly exothermic. Allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[1]

  • Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, 1-(2,6-Difluorophenyl)cyclobutanamine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate. Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form.

  • Purification: Continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. The product can be further purified by recrystallization if necessary.

Section 4: References

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros.

  • Benchchem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.

  • Journal of Organic and Pharmaceutical Chemistry. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?

  • MDPI. (n.d.). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

  • Sigma-Aldrich. (n.d.). 1-(2,6-difluorophenyl)cyclobutan-1-amine hydrochloride.

  • PMC. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

  • PMC. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.

  • Sapphire Bioscience. (n.d.). 1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride.

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

  • ResearchGate. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.

  • Journal of Organic and Pharmaceutical Chemistry. (2025, March 11). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents.

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References.

  • Royal Society of Chemistry. (n.d.). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.

  • Rice Office of Research. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.

  • Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

  • IJPSR. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients.

  • AJC. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

  • PMC. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.

  • PubMed. (n.d.). Alkaline Hydrolysis of 1,3-dimethylphenobarbital.

  • PMC. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.

  • OSTI. (2016, November 11). Discovery of (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4- difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6.

  • ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines.

Sources

Optimization

Technical Support Center: Optimizing Purification of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. As a critical intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), achieving high purity is paramount for downstream applications and regulatory compliance. This document is structured to provide actionable solutions to common challenges, grounded in established principles of organic and medicinal chemistry.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format, focusing on causality and remediation.

Q1: My recrystallization of 1-(2,6-Difluorophenyl)cyclobutanamine HCl results in very low yield. What are the likely causes and how can I improve it?

Answer: Low yield is a common and frustrating issue in crystallization processes. The primary cause is typically excessive solubility of the compound in the chosen solvent system, even at low temperatures.

  • Causality: The hydrochloride salt of 1-(2,6-Difluorophenyl)cyclobutanamine is a polar, ionic compound. If the recrystallization solvent is too polar (e.g., an excess of methanol or ethanol in a mixed solvent system), a significant amount of the product will remain in the mother liquor upon cooling.[1] Another possibility is using too large a volume of solvent, even if the solvent system is appropriate.[2]

  • Troubleshooting Steps:

    • Solvent System Re-evaluation: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3] For a hydrochloride salt, consider solvent systems like isopropanol (IPA)/water, ethanol/ethyl acetate, or methanol/methyl tert-butyl ether (MTBE). The less polar solvent (ethyl acetate, MTBE) acts as an anti-solvent.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material. Adding solvent in small portions to the heated mixture is crucial.[3]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Gradual cooling promotes the formation of larger, purer crystals and minimizes loss to the mother liquor.[1] Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.[2]

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small sample to see if a significant amount of solid precipitates. If so, your yield loss is due to solubility. You can attempt to recover this material through a second crop of crystals or by concentrating the mother liquor and re-purifying.

Q2: I'm not getting crystals. Instead, the product is "oiling out" or forming an amorphous precipitate. What's happening?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of impurities is high enough to depress the melting point significantly.

  • Causality: This phenomenon suggests that the solution is becoming supersaturated too quickly or that significant impurities are present. The difluorophenyl and cyclobutane moieties introduce a degree of lipophilicity which can contribute to this behavior in certain solvent systems.

  • Troubleshooting Steps:

    • Increase Solvent Volume: While seemingly counterintuitive to the goal of high yield, adding a small amount of additional hot "good" solvent (the solvent in which the compound is more soluble) can keep the compound dissolved at a slightly lower temperature, allowing it to enter the crystallization phase below its melting point.[2]

    • Change Solvent System: A different solvent system may have a more favorable solubility curve. If you are using an alcohol/water system, try an alcohol/non-polar solvent system.

    • "Seeding": If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution. This provides a nucleation point for crystal growth to begin.

    • Pre-Purification: If the crude material is very impure, consider a preliminary purification step. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a plug of silica gel to remove non-polar contaminants before attempting recrystallization.

Q3: My HPLC/UPLC analysis shows persistent impurities even after multiple recrystallizations. How do I identify and remove them?

Answer: Persistent impurities often have polarities and structures very similar to the target compound, making them difficult to remove by crystallization alone.

  • Causality: These could be starting materials, byproducts from the synthesis (e.g., incompletely reacted intermediates), or degradation products.[4] For cyclobutylamine compounds, side-products from ring-opening or rearrangement are also a possibility.[5]

  • Troubleshooting Steps:

    • Impurity Identification: If possible, use LC-MS to get a mass of the impurity. This can provide clues to its structure. Compare the retention time with known starting materials and potential byproducts.

    • Acid/Base Extraction: Convert the hydrochloride salt back to the free base using a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract it into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine. This can remove water-soluble or acidic/basic impurities. The free base can then be re-salted with HCl in a suitable solvent (like ether or isopropanol) to form the pure hydrochloride salt.[1]

    • Chromatography of the Free Base: The free base form is generally more amenable to silica gel column chromatography than the highly polar salt. Purify the free base on silica gel using a gradient of ethyl acetate in hexanes, possibly with a small percentage of triethylamine (0.1-1%) to prevent streaking on the column. After purification, convert the pure free base back to the hydrochloride salt.

    • Reslurrying: Suspending the solid product in a solvent where it is only slightly soluble and stirring for several hours can sometimes wash away impurities that are more soluble in that solvent.

Q4: I am concerned about residual palladium from a preceding cross-coupling reaction. How can I ensure its removal?

Answer: Palladium catalysts are common in modern synthesis but are subject to strict regulatory limits in APIs (often < 5-10 ppm).[6] Recrystallization alone is often insufficient for complete removal.

  • Causality: Palladium can coordinate with the amine functionality of your molecule, making it "sticky" and difficult to remove by simple physical methods.[7]

  • Troubleshooting Steps:

    • Metal Scavengers: The most effective method is to use a metal scavenger. These are typically silica- or polymer-bound ligands with a high affinity for palladium, such as thiols (e.g., ISOLUTE Si-Thiol) or trimercaptotriazine (TMT).[8] The scavenger is stirred with a solution of the crude product (often the free base is best) and then filtered off.[8][9]

    • Activated Carbon: Treatment with activated carbon can be effective, but it is often less selective and can lead to loss of the desired product.[8]

    • Aqueous Wash: Sometimes, washing a solution of the crude product with an aqueous solution containing a chelating agent like N-acetylcysteine can help extract palladium into the aqueous phase.[6]

    • Quantification: The final product must be analyzed for residual palladium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specifications.[6]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of 1-(2,6-Difluorophenyl)cyclobutanamine HCl?

A: A combination of techniques is essential for a complete purity profile:

  • HPLC/UPLC: This is the workhorse for determining purity and identifying organic impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher. ¹⁹F NMR is particularly useful for confirming the difluorophenyl substitution pattern.

  • LC-MS: Used to confirm the mass of the parent compound and to identify the mass of unknown impurities.

  • Chiral HPLC/SFC: Since the molecule is chiral, this is critical to determine the enantiomeric excess (% ee) if the material is intended to be a single enantiomer.[10][11][12]

  • ICP-MS: Essential for quantifying residual elemental impurities, especially palladium or other transition metals used in synthesis.[6]

Q: My final product has a slight yellow or brown color. What causes this and how can I fix it?

A: Color is usually indicative of trace, highly conjugated impurities or oxidation products.

  • Causality: Aromatic amines can be susceptible to air oxidation over time.[13] Trace impurities from the synthesis, even at very low levels, can be highly colored.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-2% w/w), heat briefly, and then filter the hot solution through a pad of celite to remove the carbon. Then proceed with the crystallization.[3] Be aware that this can sometimes reduce your yield.

    • Ensure Inert Atmosphere: During synthesis and purification, using an inert atmosphere (nitrogen or argon) can prevent oxidation.

Q: Could polymorphism be an issue for this compound? How would I know?

A: Yes, polymorphism—the ability of a compound to exist in multiple crystal forms—is a significant consideration for any pharmaceutical salt.[14][15] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[16][17]

  • Detection: If you observe batch-to-batch variability in crystal shape, melting point, or dissolution behavior despite having high chemical purity, you may be dealing with different polymorphs.

  • Characterization: Techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify and characterize different polymorphic forms.

  • Control: Polymorphism is controlled by carefully defining and standardizing the crystallization conditions: solvent system, cooling rate, agitation, and drying conditions.[17] Regulatory authorities expect the polymorphic form of an API to be controlled and justified.[18]

Section 3: Experimental Protocols & Data

Protocol 1: Optimized Recrystallization of 1-(2,6-Difluorophenyl)cyclobutanamine HCl
  • Place 10.0 g of crude 1-(2,6-Difluorophenyl)cyclobutanamine HCl into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 50 mL of isopropanol (IPA). Heat the mixture to a gentle reflux (~80-82 °C) with stirring. The solid will not dissolve completely.

  • While maintaining reflux, add deionized water dropwise until all the solid just dissolves. Note the approximate volume of water added. Avoid adding a large excess.

  • Remove the flask from the heat source and allow it to cool slowly on the benchtop, undisturbed. Crystal formation should begin within 20-30 minutes.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold 10:1 IPA/water (v/v), followed by a wash with cold MTBE to aid in drying.

  • Dry the crystals under vacuum at 40-50 °C to a constant weight.

Table 1: Example Solvent Screening for Recrystallization
Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal QualityRecommendation
Isopropanol (IPA)ModerateLowGoodPromising, may need anti-solvent
Ethanol/Water (10:1)HighModerateFairRisk of high yield loss
IPA/Water (5:1)HighVery LowExcellentOptimal
AcetonitrileHighHighPoor (oiling out)Not Recommended
Ethyl AcetateVery LowVery LowN/AUseful as an anti-solvent or wash
Table 2: Typical Impurity Profile and Removal Strategy
Impurity IdentityTypical SourceRemoval Method
2,6-DifluorobenzonitrileStarting MaterialRecrystallization or Chromatography (free base)
CyclobutanoneStarting MaterialAqueous wash during workup
Palladium CatalystCross-coupling stepMetal scavenger (e.g., Si-Thiol) + ICP-MS check
N-OxideAir OxidationActivated carbon treatment

Section 4: Visualization of Workflow

Diagram 1: General Purification & Troubleshooting Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_remediation Troubleshooting & Remediation Crude Crude Product (1-(2,6-DFPC)·HCl) Recryst Recrystallization (e.g., IPA/Water) Crude->Recryst Dissolve & Cool Analysis HPLC/NMR/MS Analysis Recryst->Analysis Isolate & Dry LowYield Low Yield? Analysis->LowYield Purity Not OK Final Pure API (>99.5%) Analysis->Final Purity OK OilingOut Oiling Out? LowYield->OilingOut [No] OptimizeSolvent Optimize Solvent & Cooling Rate LowYield->OptimizeSolvent [Yes] Impurity Impurities Present? OilingOut->Impurity [No] ChangeSolvent Change Solvent Add Seed Crystal OilingOut->ChangeSolvent [Yes] AdvPur Advanced Purification (Free Base Chromatography, Scavenger) Impurity->AdvPur [Yes] OptimizeSolvent->Recryst ChangeSolvent->Recryst AdvPur->Recryst

Caption: Decision workflow for purification and troubleshooting.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Antczak, M., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. [Link]

  • Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. [Link]

  • Li, S., & Chen, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences. [Link]

  • Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. [Link]

  • FDA. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC. [Link]

  • Smith, A. M., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Anslyn, E. V., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]

  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Reddit. (2021, March 3). Can i still crystallize salts even when there is impurities in the solution?. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • BIA Separations. Crystallisation in pharmaceutical processes. [Link]

  • Google Patents. (Patent CN112794810B). Synthesis method of cyclobutylamine compound.
  • Crystal Growth & Design. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [Link]

  • University of Sherbrooke. Guide for crystallization. [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Organic Syntheses. cyclobutylamine. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • PubChem - NIH. Cyclobutylamine. [Link]

  • ECA Academy. (2019, October 24). Potential sources for Nitrosamine Impurities. [Link]

  • Ivan, M., et al. (2001). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. PMC. [Link]

  • ChemRxiv. Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

Welcome to our dedicated technical support guide for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common questions and provide troubleshooting guidance based on established chemical principles and extensive experience with similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride to prevent degradation?

To ensure the long-term stability of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, we recommend the following storage conditions, summarized in the table below. These conditions are designed to mitigate the primary degradation pathways for amine hydrochloride salts, which include hydrolysis and oxidation.[1]

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (months to years).[2][3]Low temperatures slow down the rates of all chemical reactions, including potential degradation pathways.
2-8°C for short-term storage (days to weeks).[2]Offers a practical balance between stability and ease of access for ongoing experiments.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the amine functional group.
Moisture Store in a desiccated environment.[1][3]The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis and physical changes in the solid.[1]
Light Protect from light by storing in an amber vial or a dark location.Although the difluorophenyl moiety is expected to have some photostability, it is a general best practice to protect all research compounds from light to prevent potential photolytic degradation.[4][5]
Q2: I've noticed the powder has become clumpy and has a slight odor. What could be the cause?

Clumping of the powder is a strong indicator of moisture absorption. As a hydrochloride salt, this compound is susceptible to hygroscopicity.[1] The absorbed water can act as a solvent, leading to the physical change you've observed. The slight odor could be due to the liberation of trace amounts of the free amine, which can occur if the hydrochloride salt begins to hydrolyze. It is crucial to handle the compound in a dry environment, for instance, in a glove box with low humidity, and to ensure the container is tightly sealed after use.

Q3: What are the likely chemical degradation pathways for this molecule?

While specific degradation studies on 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride are not extensively published, we can predict the most probable degradation pathways based on its chemical structure. The primary points of vulnerability are the amine functional group and its hydrochloride salt form.

  • Hydrolysis: In the presence of water, particularly at non-neutral pH, the hydrochloride salt can revert to the free amine. The cyclobutane ring itself, while generally stable, could be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less likely under typical storage.[6][7]

  • Oxidation: The amine group can be susceptible to oxidation, especially if exposed to air and light over extended periods.[8] This can lead to the formation of various oxidation products.

  • Thermal Degradation: High temperatures can promote the degradation of amine compounds.[9] The specific degradation products would depend on the temperature and the presence of other reactive species.

Below is a diagram illustrating the potential initial degradation pathways.

cluster_main 1-(2,6-Difluorophenyl)cyclobutanamine HCl cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main 1-(2,6-Difluorophenyl)cyclobutanamine HCl hydrolysis_product 1-(2,6-Difluorophenyl)cyclobutanamine (Free Base) main->hydrolysis_product + H2O - HCl oxidation_product Oxidized Amine Products (e.g., N-oxide) main->oxidation_product + [O]

Caption: Potential initial degradation pathways for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride.

Troubleshooting Guide

Issue: Inconsistent results in my assay when using an older batch of the compound.

Possible Cause: Degradation of the compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the older batch was stored according to the recommended conditions (-20°C, desiccated, protected from light).

  • Perform a Quick Purity Check: If you have access to analytical instrumentation, a simple purity check can be highly informative.

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is often sufficient to see if new impurity peaks have emerged.

    • Procedure: Dissolve a small amount of the old and a new batch (if available) in a suitable solvent (e.g., methanol or acetonitrile). Analyze both samples under the same HPLC conditions.

    • Interpretation: The appearance of new peaks or a significant decrease in the area of the main peak in the older batch suggests degradation.

  • Consider a Forced Degradation Study: To understand the stability of the compound in your specific experimental solutions, a simple forced degradation study can be performed. This is a common practice in drug development to identify potential degradation products.[8][10]

Experimental Protocol: Basic Forced Degradation Study

This protocol is designed to provide a quick assessment of the compound's stability under common laboratory stress conditions.

Objective: To identify potential degradation of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.

Materials:

  • 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Photostability: Expose 2 mL of the stock solution in a clear vial to direct light (e.g., a photostability chamber or near a window) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Incubation: Incubate all solutions (except the photostability samples) at 40°C for 24 hours. Keep a control sample of the stock solution at -20°C.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC.

Data Interpretation:

Compare the chromatograms of the stressed samples to the control sample. Look for:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks, which represent degradation products.

The conditions under which new peaks appear will give you insight into the compound's vulnerabilities.

Caption: Workflow for a basic forced degradation study.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(96), 11811-11813. [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Maddela, S., & Telsang, M. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Maddela, S., & Telsang, M. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12345-12355. [Link]

  • Maddela, S., & Telsang, M. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Li, Y., et al. (2022). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 27(15), 4998. [Link]

  • Rowley, J. A., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27264-27273. [Link]

  • Islam, M. A., & Akber, M. A. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of Chemical and Environmental Engineering, 2(3), 164-170. [Link]

  • Ghosez, L., et al. (1995). Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis. Tetrahedron: Asymmetry, 6(7), 1635-1646. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?[Link]

  • Rowley, J. A., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27264-27273. [Link]

  • Belyaev, A., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5896-5905. [Link]

  • Islam, M. A. (2010). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. University of Malaya. [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1034-1041. [Link]

Sources

Optimization

Resolving solubility problems with 1-(2,6-Difluorophenyl)cyclobutanamine HCl in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility challenges with 1-(2,6-Difluorophenyl)cyclobutanamine HCl in Dimethyl Sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility challenges with 1-(2,6-Difluorophenyl)cyclobutanamine HCl in Dimethyl Sulfoxide (DMSO).

Below, you will find an in-depth analysis of the physicochemical mechanisms driving this issue, followed by field-proven, self-validating troubleshooting workflows to rescue your compound and ensure assay reproducibility.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why does 1-(2,6-Difluorophenyl)cyclobutanamine HCl form a cloudy suspension in pure DMSO, even at low concentrations? The root cause lies in the fundamental solvent mechanics of DMSO. DMSO is a dipolar aprotic solvent. The oxygen atom of its sulfoxide (S=O) group is highly exposed and carries a partial negative charge, making it exceptionally efficient at solvating cations. However, the sulfur atom—which carries the partial positive charge—is sterically shielded by two bulky methyl groups[1]. Because of this steric hindrance and a complete lack of hydrogen-bond donors, DMSO is notoriously poor at solvating small, hard anions like chloride[1][2].

When you attempt to dissolve the HCl salt of 1-(2,6-Difluorophenyl)cyclobutanamine, the solvent cannot effectively stabilize the dissociated chloride ion. Consequently, the thermodynamic penalty of breaking the crystal lattice is too high, and the intact ion pair remains insoluble[2].

Q2: The molecule looks highly lipophilic. Shouldn't it dissolve easily in organic solvents? The free base form of 1-(2,6-Difluorophenyl)cyclobutanamine is indeed highly lipophilic. The rigid cyclobutane ring and the di-halogenated 2,6-difluorophenyl group provide excellent solubility in organic solvents[]. However, forcing this hydrophobic scaffold into a highly polar hydrochloride salt creates a physicochemical mismatch. The salt form is designed to increase water solubility for oral bioavailability or storage stability, which paradoxically ruins its solubility in anhydrous polar aprotic solvents like DMSO[4][5].

Q3: Will heating or extended sonication permanently resolve the precipitation? No. While heating (e.g., 50°C) and sonication provide the kinetic energy required to temporarily overcome the lattice energy, they do not change the thermodynamic solubility limit of the solvent system. Once the solution returns to room temperature, the compound will inevitably nucleate and crash out, potentially ruining downstream liquid handling or cell-based assays.

Section 2: Troubleshooting Workflows & Decision Matrix

To permanently resolve this issue, you must alter either the solvent system or the ionization state of the compound. Use the decision matrix below to select the appropriate protocol based on your downstream assay tolerances.

Troubleshooting Start Solubility Issue: 1-(2,6-Difluorophenyl)cyclobutanamine HCl in pure DMSO CheckWater Can the downstream assay tolerate 5-10% Water? Start->CheckWater AddWater Protocol A: Co-solvency Add 5-10% H2O to solvate Cl⁻ CheckWater->AddWater Yes CheckBase Can the assay tolerate organic bases (e.g., DIPEA)? CheckWater->CheckBase No Success Target Compound Successfully Solubilized AddWater->Success AddDIPEA Protocol B: In Situ Free-Basing Add 1.1 eq DIPEA CheckBase->AddDIPEA Yes ExSitu Protocol C: Ex Situ Extraction Liquid-Liquid Extraction (NaOH/EtOAc) CheckBase->ExSitu No AddDIPEA->Success ExSitu->Success

Caption: Decision matrix for resolving amine hydrochloride salt solubility issues in DMSO.

Section 3: Step-by-Step Methodologies

Protocol A: Co-Solvency (Water Addition)

Causality: Adding a small percentage of water to DMSO introduces hydrogen-bond donors into the system. These water molecules selectively cluster around and solvate the chloride anion, drastically lowering the thermodynamic barrier to dissolution and stabilizing the ion pair in solution[6][7].

  • Weigh the desired amount of 1-(2,6-Difluorophenyl)cyclobutanamine HCl into a sterile microcentrifuge tube.

  • Suspend the powder by adding anhydrous DMSO up to 90% of your final target volume. Vortex for 30 seconds. (Note: The solution will remain a cloudy suspension).

  • Solvate by adding LC-MS grade Water to make up the remaining 10% of the volume.

  • Agitate via vigorous vortexing for 1 minute, followed by sonication in a water bath at 37°C for 5 minutes.

  • Self-Validation Step: Visually inspect the tube against a strong light source. The suspension must transition to an optically clear solution. If any particulates remain, centrifuge at 10,000 x g for 3 minutes. If a pellet forms, you have exceeded the absolute thermodynamic solubility limit for this specific co-solvent ratio and must dilute the sample further.

Protocol B: In Situ Free-Basing

Causality: If your assay requires strictly anhydrous conditions, you must convert the insoluble HCl salt into its highly soluble free base form directly within the DMSO. By adding a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA), a proton transfer occurs. The target amine is neutralized and dissolves instantly, leaving behind DIPEA-HCl[8][9].

Mechanism Salt Amine-HCl Salt (Insoluble Ion Pair) Reaction Proton Transfer in DMSO Salt->Reaction Base DIPEA (Organic Base) Base->Reaction FreeBase Free Amine (Highly Soluble) Reaction->FreeBase Main Product Byproduct DIPEA-HCl (Precipitate/Soluble) Reaction->Byproduct Byproduct

Caption: Mechanistic pathway of in situ free-basing to resolve amine-HCl solubility.

  • Calculate the molarity of your target solution and weigh the amine HCl salt into a vial.

  • Suspend the powder in anhydrous DMSO to reach the target volume.

  • Neutralize by adding exactly 1.1 molar equivalents of DIPEA (relative to the amine HCl salt) directly to the DMSO suspension.

  • Vortex for 1-2 minutes to drive the proton transfer.

  • Self-Validation Step: The target compound will rapidly dissolve. However, the resulting DIPEA-HCl byproduct may exceed its own solubility limit in DMSO and form a fine, hazy precipitate. To validate and purify, centrifuge the vial at 10,000 x g for 5 minutes. Transfer the optically clear supernatant (which now contains your active, solubilized free base) to a new vial.

Protocol C: Ex Situ Liquid-Liquid Extraction (Advanced)

Causality: For high-throughput screening (HTS) libraries where neither water nor DIPEA byproducts are acceptable, the compound must be permanently converted to the free base prior to DMSO stock creation[9][10].

  • Dissolve the 1-(2,6-Difluorophenyl)cyclobutanamine HCl in a minimal volume of 0.1 M aqueous NaOH. The high pH (pH > 10) ensures complete deprotonation of the primary amine[9].

  • Partition by adding an equal volume of Ethyl Acetate (EtOAc) to the aqueous mixture.

  • Extract by vortexing vigorously for 2 minutes. The lipophilic free base will migrate entirely into the upper organic layer.

  • Separate the layers and carefully extract the upper EtOAc layer into a clean flask.

  • Self-Validation Step (Drying): Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Swirl the flask. If the powder clumps, water is still present; continue adding Na₂SO₄ until the powder flows freely like fine sand. This guarantees a strictly anhydrous product.

  • Evaporate the organic solvent under a gentle stream of nitrogen or via rotary evaporation.

  • Resuspend the resulting pure free base oil/film in anhydrous DMSO. It will dissolve instantly to form a stable stock solution.

Section 4: Quantitative Data & State Comparison

Use the table below to anticipate the physicochemical behavior of your compound across different solvent environments.

Property1-(2,6-Difluorophenyl)cyclobutanamine HClFree Base FormDIPEA-HCl (Byproduct)
State in Pure DMSO Poorly soluble (Cloudy Suspension)Highly soluble (Clear Solution)Moderately soluble
State in DMSO + 10% H₂O Soluble (Clear Solution)Insoluble (Precipitates)Soluble
Primary Solvation Mechanism Cation solvated by DMSO; Cl⁻ poorly solvatedHydrophobic interactions with DMSO methyl groupsCation solvated by DMSO; Cl⁻ poorly solvated
Estimated LogP < 1.0 (Highly polar ion pair)~2.5 - 3.5 (Highly lipophilic)< 0 (Highly polar)
Volatility Non-volatile solidPotentially volatile (handle carefully)Non-volatile solid

References

  • Complete chemical modification of amine and acid functional groups of peptides and small proteins Source: PMC - NIH URL:[Link]

  • How to convert the ammonium salt into the free amine in DMF? Source: ResearchGate URL:[Link]

  • Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Purification Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25° Source: Zenodo URL: [Link]

  • Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pairs in DMSO–Water Mixtures Source: ACS Publications URL:[Link]

  • Radial and orientational solvation structure of the sodium chloride ion pair in dimethyl sulfoxide Source: AIP Publishing URL:[Link]

  • Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pair in DMSO-Water Mixtures Source: ChemRxiv URL:[Link]

  • Salt formation to improve drug solubility Source: USPTO URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2,6-difluorophenyl)cyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth solutions to ensure the desired purity and yield of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of Regioisomeric and Over-addition Impurities during Grignard Reaction

Question: During the Grignard reaction between 2,6-difluorobromobenzene and cyclobutanone, I am observing significant amounts of biphenyl and what appears to be a tertiary alcohol. What is causing this and how can I minimize these byproducts?

Answer:

The formation of biphenyl and tertiary alcohol impurities are common challenges in Grignard reactions.[1][2] The biphenyl byproduct arises from a side reaction where the phenyl radical, an intermediate in the Grignard reagent formation, couples with another phenyl radical instead of reacting with magnesium.[1] The tertiary alcohol is a result of the Grignard reagent reacting twice with any ester functionalities that might be present as impurities in your starting materials or solvents.[2]

Root Cause Analysis:

  • Biphenyl Formation: This is often exacerbated by localized high concentrations of the aryl halide and slow initiation of the Grignard reaction.[1][3] The presence of moisture can also hinder the primary reaction, favoring side reactions.

  • Tertiary Alcohol Formation: If your cyclobutanone or solvent contains ester impurities, the highly reactive Grignard reagent will attack the ester carbonyl, and after the initial addition, a second equivalent of the Grignard reagent will add to the resulting ketone intermediate.[2]

Troubleshooting & Prevention Protocol:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and activated to facilitate a prompt reaction initiation. This can be achieved by gently crushing the magnesium under an inert atmosphere or by adding a small crystal of iodine.[1] A rapid initiation minimizes the time for radical coupling.

  • Strictly Anhydrous Conditions: All glassware must be oven-dried, and solvents must be rigorously dried before use. The presence of water will quench the Grignard reagent and can contribute to side reactions.[1]

  • Controlled Addition: Add the 2,6-difluorobromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, disfavoring the biphenyl coupling reaction.[3]

  • Starting Material Purity: Verify the purity of your cyclobutanone and solvents using techniques like GC-MS or NMR to ensure they are free from ester contaminants.

Issue 2: Incomplete Conversion and Side-Products in Reductive Amination

Question: My reductive amination step to form the final amine is showing incomplete conversion of the intermediate imine, and I am detecting byproducts. How can I improve the efficiency of this step?

Answer:

Reductive amination is a critical step that converts the carbonyl group to an amine via an imine intermediate.[4][5] Incomplete conversion and byproduct formation often stem from issues with the reducing agent's reactivity, pH control, or the stability of the imine intermediate.

Root Cause Analysis:

  • Reducing Agent Selection: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting ketone if the imine formation is slow.[4][6] A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as they selectively reduce the imine in the presence of the ketone.[4][6]

  • pH Control: The formation of the imine is favored under slightly acidic conditions (pH 4-6). If the reaction is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently protonated to activate it for nucleophilic attack.

  • Imine Stability: The imine intermediate can be susceptible to hydrolysis back to the ketone and amine, especially if water is present.

Troubleshooting & Optimization Protocol:

  • Choice of Reducing Agent: Switch to sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) for improved selectivity.[4][6]

  • One-Pot Procedure: A one-pot reaction where the imine is formed in situ and then reduced without isolation can improve yields by minimizing the handling of the potentially unstable imine.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the reaction to determine the optimal reaction time and ensure complete conversion.

  • Drying Agents: The inclusion of a drying agent like molecular sieves can help to drive the imine formation equilibrium forward by removing water.

Issue 3: Presence of Halogenated Impurities in the Final Product

Question: After the final salt formation with HCl, my product contains impurities with different fluorine substitution patterns. What is the likely source of these impurities?

Answer:

The presence of impurities with varied halogenation patterns often points to issues with the starting 2,6-difluorobromobenzene or side reactions during the Grignard formation.

Root Cause Analysis:

  • Starting Material Impurities: The commercial 2,6-difluorobromobenzene may contain other isomers (e.g., 2,4-difluorobromobenzene or 3,5-difluorobromobenzene) which will undergo the same reaction sequence to produce isomeric amine impurities.

  • Halogen Exchange: While less common, under certain conditions, there could be a minor degree of halogen exchange on the aromatic ring during the Grignard formation.

Troubleshooting & Purification Protocol:

  • Starting Material Analysis: Before beginning the synthesis, analyze the 2,6-difluorobromobenzene by GC-MS or ¹⁹F NMR to confirm its isomeric purity.

  • Purification of the Intermediate: It is often easier to purify the intermediate alcohol formed after the Grignard reaction than the final amine. Recrystallization or column chromatography of the alcohol can effectively remove isomeric impurities.

  • Final Product Recrystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethanol/ether, to remove residual impurities.[7]

Impurity Profiling and Analytical Methods

Question: What are the recommended analytical techniques for identifying and quantifying impurities in my final 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride product?

Answer:

A robust analytical strategy is crucial for ensuring the quality of your final product. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical TechniquePurposeKey Parameters to Monitor
HPLC-DAD Quantify the purity of the final product and detect aromatic impurities.Peak purity, retention time, and UV absorbance at a specific wavelength (e.g., 254 nm).[8]
LC-MS/MS Identify and quantify known and unknown impurities with high sensitivity.Parent and fragment ion masses for the target compound and potential impurities.[8][9]
GC-MS Detect volatile impurities, residual solvents, and starting material carryover.Retention time and mass spectrum of eluted peaks.
¹H and ¹⁹F NMR Confirm the structure of the final product and identify structural isomers.Chemical shifts, coupling constants, and integration of signals.
ICP-MS Detect and quantify elemental impurities, particularly residual metals from catalysts.Concentration of specific elements (e.g., Mg, Pd).[10]
Experimental Workflow for Impurity Removal

The following workflow outlines a general strategy for minimizing impurities throughout the synthesis.

Purification Workflow A Starting Material QC (GC-MS, NMR) B Grignard Reaction (Controlled Addition, Anhydrous) A->B C Work-up & Isolation of Alcohol Intermediate B->C D Purification of Alcohol (Recrystallization or Chromatography) C->D E Reductive Amination (Selective Reducing Agent, pH control) D->E F Work-up & Isolation of Amine Free Base E->F G Salt Formation (HCl) F->G H Final Product Recrystallization G->H I Final QC (HPLC, LC-MS, NMR) H->I

Caption: A generalized workflow for the synthesis and purification of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride.

Logical Pathway for Troubleshooting Impurities

This diagram illustrates a decision-making process for identifying and addressing common impurities.

Troubleshooting Logic Start Impurity Detected in Final Product Impurity_Type Identify Impurity Type (LC-MS, NMR) Start->Impurity_Type Isomer Isomeric Impurity? Impurity_Type->Isomer Structural Analysis Over_addition Over-addition Product? Impurity_Type->Over_addition Mass Analysis Starting_Material Unreacted Starting Material? Impurity_Type->Starting_Material Mass & Retention Time Isomer->Over_addition No Check_Aryl_Halide Analyze Aryl Halide Purity Isomer->Check_Aryl_Halide Yes Over_addition->Starting_Material No Check_Ketone_Purity Check Ketone for Ester Impurities Over_addition->Check_Ketone_Purity Yes Optimize_Reductive_Amination Optimize Reductive Amination (Time, Reducing Agent) Starting_Material->Optimize_Reductive_Amination Yes Purify_Intermediate Purify Alcohol Intermediate Check_Aryl_Halide->Purify_Intermediate Optimize_Grignard Optimize Grignard Stoichiometry Check_Ketone_Purity->Optimize_Grignard

Caption: A troubleshooting decision tree for impurity identification and resolution.

References

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Calorimetric investigation of the formation of Grignard reagents. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Galdino, J. N. S., & César, I. C. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Critical Reviews in Analytical Chemistry, 1–13. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. Department of Chemistry. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs.
  • Royal Society of Chemistry. (2025, August 12).
  • Forensic Science International. (2009, September 1).
  • ResearchGate. (n.d.). The formation of 1,3‐di‐Grignard reagents from small‐ring 1,3‐dibromides. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 939–959. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Asian Journal of Chemistry. (n.d.).
  • Proceedings of the National Academy of Sciences. (n.d.). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor.
  • Royal Society of Chemistry. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • MDPI. (2022, October 20).

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for HPLC Analysis of 1-(2,6-Difluorophenyl)cyclobutanamine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2,6-Difluorophenyl)cyclobutanamine. This resource is designed for researchers, analytical scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2,6-Difluorophenyl)cyclobutanamine. This resource is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting HPLC methods for this compound. As a molecule with distinct chemical features—a basic amine, a fluorinated aromatic ring, and a cyclobutyl group—it presents unique challenges and opportunities in chromatographic separation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve robust, reproducible results.

Section 1: Foundational Knowledge & Initial Method Development

Before troubleshooting, a solid understanding of the analyte's properties is crucial for making informed decisions in method development.

Q1: What are the key chemical properties of 1-(2,6-Difluorophenyl)cyclobutanamine that I should consider for HPLC analysis?

A1: Understanding the molecular structure is the first step to a successful separation. 1-(2,6-Difluorophenyl)cyclobutanamine has three key structural features that dictate its chromatographic behavior:

  • A Primary Aliphatic Amine (-NH2): This group is basic, meaning it will become protonated (positively charged) in acidic conditions. The pKa of this amine group is the pH at which it is 50% ionized. The eluent pH relative to the analyte's pKa is a powerful tool to control retention and peak shape.[1] In its ionized form, the analyte is more polar and will have less retention in reversed-phase chromatography.

  • A 2,6-Difluorophenyl Group: This aromatic ring provides hydrophobicity, which is the primary driver for retention on common reversed-phase columns like C18. The two fluorine atoms are highly electronegative and can offer unique interactions with specialized stationary phases, such as those containing phenyl or fluorinated ligands.[2][3]

  • A Cyclobutyl Moiety: This adds to the non-polar character of the molecule.

The interplay between the polar, ionizable amine and the non-polar difluorophenyl ring makes mobile phase pH a critical parameter to control.

Q2: What is a good starting point for column and mobile phase selection for this compound?

A2: For initial method development, it is best to start with a standard, well-understood system to establish a baseline chromatogram. A conventional C18 column is the workhorse of reversed-phase HPLC and serves as an excellent starting point.[3]

The primary goal of the initial mobile phase is to achieve elution of the analyte with a reasonable retention factor (k'), typically between 2 and 10.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency and backpressure; a widely available and well-characterized stationary phase.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterLowers the pH to ~2.5-3.0, ensuring the primary amine is fully protonated. This minimizes peak tailing by suppressing the interaction with residual silanol groups on the silica surface.[1]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.[1]
Elution Mode GradientStart with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate organic concentration needed to elute the compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The phenyl ring should provide strong UV absorbance. A DAD allows for peak purity assessment.
Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most common problems encountered during the analysis of 1-(2,6-Difluorophenyl)cyclobutanamine and provides systematic solutions.

Q3: My peak is exhibiting significant tailing. What is the cause and how can I achieve a symmetrical peak?

A3: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated amine group and deprotonated (negatively charged) residual silanol groups on the surface of the silica-based stationary phase. This interaction slows down a fraction of the analyte molecules, causing them to elute later and create a "tail."

Here is a systematic approach to eliminate peak tailing:

G start Tailing Peak Observed (Asymmetry > 1.2) cause Primary Cause: Analyte-Silanol Interaction start->cause sub_a Solution A: Control Mobile Phase pH cause->sub_a sub_b Solution B: Use a Competing Base cause->sub_b sub_c Solution C: Change Stationary Phase cause->sub_c desc_a Lower pH to 2.5-3.5 with an acidic modifier (Formic Acid, TFA) or a buffer (Phosphate). sub_a->desc_a desc_b Add a small amount (0.05-0.1%) of Triethylamine (TEA) to the mobile phase. sub_b->desc_b desc_c Switch to a modern, high-purity silica column with end-capping or a hybrid particle column. sub_c->desc_c result Symmetrical Peak Achieved (Asymmetry ≈ 1.0) desc_a->result desc_b->result desc_c->result

Caption: A systematic workflow for diagnosing and fixing peak tailing.

Detailed Solutions:

  • Control Mobile Phase pH (Most Effective): By operating at a low pH (e.g., pH 2.5-3.5), you create a condition where both the analyte's amine group and the column's residual silanol groups are protonated. This creates electrostatic repulsion and prevents the secondary ionic interaction, leading to sharp, symmetrical peaks.

    • Protocol: Use 0.1% formic acid or a properly prepared buffer like 20 mM potassium phosphate adjusted to pH 3.0. Buffers provide more consistent pH control than volatile acids, leading to more robust methods.[1]

  • Use a Competing Base: Adding a small concentration of another amine, like triethylamine (TEA), to the mobile phase can be effective. TEA acts as a "competing base," preferentially binding to the active silanol sites and shielding the analyte from these interactions.

    • Caution: TEA can suppress ionization in mass spectrometry (MS) detectors and may have a high UV cutoff. Use with care if using an MS detector.

  • Select a Different Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and active silanol sites. Columns with "end-capping" (where residual silanols are chemically passivated) or hybrid particle technology (which incorporates organic polymers into the silica structure) are less prone to causing peak tailing with basic compounds.

Q4: The analyte peak is eluting too early, near the solvent front. How do I increase its retention time?

A4: Insufficient retention occurs when the analyte is too polar relative to the mobile phase and does not interact strongly enough with the non-polar stationary phase.[4] To increase retention in reversed-phase HPLC, you must either increase the polarity of the mobile phase or decrease the polarity of the analyte.

Strategies to Increase Retention:

StrategyActionScientific Rationale
Decrease Mobile Phase Strength Reduce the percentage of the organic solvent (e.g., from 60% ACN to 50% ACN).This increases the overall polarity of the mobile phase. The non-polar analyte will preferentially partition into the non-polar stationary phase to "escape" the more polar mobile phase, thus increasing retention time.[5]
Change Organic Modifier Switch from Acetonitrile (ACN) to Methanol.Methanol is a more polar solvent than acetonitrile and has different selectivity.[1] For many compounds, using methanol will result in longer retention times compared to the same percentage of ACN.
Increase Mobile Phase pH Carefully increase the mobile phase pH towards the analyte's pKa.As the pH increases, the primary amine becomes deprotonated (loses its charge), making the overall molecule less polar. This will significantly increase its hydrophobic interaction with the C18 stationary phase. Warning: This approach can re-introduce peak tailing if the pH is not carefully controlled and may require a column with excellent end-capping. A pH of around 6-7 might be a good starting point for exploration.
Q5: I am struggling to separate 1-(2,6-Difluorophenyl)cyclobutanamine from a closely eluting impurity. How can I improve the resolution?

A5: Achieving resolution between closely related compounds requires manipulating the selectivity of the chromatographic system. Selectivity (α) is the ability of the system to distinguish between two analytes. This is where moving beyond a standard C18/ACN system is most beneficial.

G start Poor Resolution (Rs < 1.5) opt_a Optimize Mobile Phase Composition start->opt_a opt_b Change Organic Modifier start->opt_b opt_c Change Stationary Phase Chemistry start->opt_c opt_d Adjust Temperature start->opt_d desc_a Fine-tune the %B (organic) and/or create a shallower gradient. opt_a->desc_a desc_b Switch from ACN to Methanol (or vice-versa). This alters solvent-analyte interactions. opt_b->desc_b desc_c Try a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce new interaction mechanisms (π-π, dipole-dipole). opt_c->desc_c desc_d Increase or decrease temperature by 10-15°C. This can alter the relative retention of analytes. opt_d->desc_d result Baseline Resolution Achieved (Rs ≥ 1.5) desc_a->result desc_b->result desc_c->result desc_d->result

Sources

Troubleshooting

Reducing side reactions during 1-(2,6-Difluorophenyl)cyclobutanamine HCl preparation

Welcome to the technical support center for the synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing side reactions and optimizing product yield and purity.

Introduction

The synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine HCl is a critical process in the development of various pharmaceutical agents. The core of this synthesis often involves a reductive amination reaction, a powerful tool for C-N bond formation.[1][2][3][4] However, like many multi-step organic syntheses, this process is not without its challenges. The formation of impurities can significantly impact the final product's quality and require extensive purification, leading to reduced overall yield and increased costs.[5]

This guide provides a comprehensive overview of the common side reactions encountered during this synthesis, their mechanistic origins, and practical, field-proven troubleshooting strategies to mitigate them.

Reaction Pathway Overview

The synthesis typically proceeds via a reductive amination of a suitable cyclobutanone precursor with an appropriate amine, followed by salt formation.

Reaction_Pathway A 1-(2,6-Difluorophenyl)cyclobutanone C Imine Intermediate A->C + B - H2O B Amine Source (e.g., Ammonia) D 1-(2,6-Difluorophenyl)cyclobutanamine C->D Reduction (e.g., NaBH3CN) F 1-(2,6-Difluorophenyl)cyclobutanamine HCl D->F + E E HCl Dimer_Formation P Primary Amine (Product) I2 Secondary Imine P->I2 + K - H2O K Ketone (Starting Material) D Dimeric Impurity (Secondary Amine) I2->D Reduction

Caption: Pathway for the formation of the secondary amine dimer impurity.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the ammonia source relative to the cyclobutanone. This helps to ensure the ketone is consumed before it can react with the product amine.

  • Slow Addition of Reducing Agent: Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise or as a slow continuous feed. This keeps the concentration of the newly formed primary amine low at any given time, disfavoring the side reaction.

  • Optimize pH: Maintain a weakly acidic pH (around 4-6). This is crucial for efficient imine formation and subsequent reduction. [2]At higher pH, the rate of imine formation from the primary amine product and ketone can increase.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction over the side reaction, although this may increase the overall reaction time.

Issue 2: Incomplete Conversion and Presence of Ketone Starting Material

Question: My reaction is sluggish, and I'm left with a significant amount of the starting 1-(2,6-difluorophenyl)cyclobutanone. How can I drive the reaction to completion?

Answer:

Probable Causes:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. This can be due to improper pH or the presence of excess water.

  • Inactive Reducing Agent: The reducing agent may have degraded or is not potent enough under the reaction conditions.

Troubleshooting Steps:

  • pH Adjustment: As mentioned, a weakly acidic medium is optimal for imine formation. Use a suitable buffer or add a mild acid (e.g., acetic acid) to maintain the target pH range.

  • Water Removal: While the reaction generates water, which can shift the equilibrium back towards the starting materials, the use of a dehydrating agent is generally not necessary for most reductive aminations if the reaction kinetics are favorable. However, ensuring anhydrous conditions at the start of the reaction can be beneficial.

  • Choice and Quality of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the iminium ion over the ketone. [2][6]Ensure the reagent is fresh and has been stored properly. Sodium triacetoxyborohydride (STAB) is another effective alternative that can often be used in a wider range of solvents.

  • Increase Reaction Time and/or Temperature: If the reaction is proceeding cleanly but slowly, extending the reaction time or cautiously increasing the temperature may be necessary. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to avoid decomposition.

Issue 3: Formation of Alcohol Byproduct

Question: I am observing the formation of 1-(2,6-difluorophenyl)cyclobutanol as a significant byproduct. Why is this happening and what can be done to minimize it?

Answer:

Probable Cause: The formation of the corresponding alcohol is due to the reduction of the starting cyclobutanone by the reducing agent. While reducing agents like NaBH₃CN are more selective for the imine, they can still reduce ketones, especially at lower pH or higher temperatures.

Troubleshooting Steps:

  • Use a More Selective Reducing Agent: If alcohol formation is a persistent issue, consider using a more selective reducing agent. Sodium triacetoxyborohydride is generally less prone to reducing ketones compared to other borohydrides.

  • Careful pH Control: Avoid overly acidic conditions, as this can enhance the rate of ketone reduction. Maintain the pH in the optimal range for imine formation.

  • One-Pot, Two-Step Approach: An alternative is to first form the imine by reacting the ketone and amine source, and then add the reducing agent in a second step. This can sometimes improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the reductive amination step?

A1: The most critical parameters are:

  • pH: Maintain a weakly acidic environment (pH 4-6) to facilitate imine formation and subsequent reduction.

  • Stoichiometry: A slight excess of the amine source is generally beneficial.

  • Temperature: Typically, the reaction is run at room temperature, but adjustments may be needed based on the specific substrate and reagents.

  • Choice of Reducing Agent: The selectivity and reactivity of the reducing agent are key to minimizing side reactions.

Q2: How can I effectively purify the final 1-(2,6-Difluorophenyl)cyclobutanamine HCl product?

A2: Purification often involves the following steps:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities.

  • Extraction: The free amine is typically extracted into an organic solvent.

  • Crystallization/Precipitation: The HCl salt is then formed by adding a solution of HCl in a suitable solvent (e.g., isopropanol, diethyl ether) to the free amine solution. The product then crystallizes or precipitates and can be collected by filtration. [7]* Recrystallization: If further purification is needed, the crude HCl salt can be recrystallized from an appropriate solvent system. [5] Q3: Are there alternative synthetic routes to 1-(2,6-Difluorophenyl)cyclobutanamine?

A3: Yes, while reductive amination is common, other methods exist. For instance, a Curtius rearrangement of a corresponding carboxylic acid derivative could be employed, though this often involves hazardous reagents like azides. [8]The choice of synthetic route will depend on factors such as scale, available starting materials, and safety considerations.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1-(2,6-Difluorophenyl)cyclobutanone

  • Ammonium acetate

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 1-(2,6-difluorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol, add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq) in portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of ethyl acetate and cool to 0 °C.

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.

  • The hydrochloride salt will precipitate. Stir the suspension for 30 minutes at 0 °C.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(2,6-difluorophenyl)cyclobutanamine HCl.

Data Summary

ParameterRecommended ConditionRationale
pH 4-6Optimal for imine formation and reduction.
Amine Source Ammonium AcetateProvides ammonia and acts as a buffer.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selective for imine/iminium ion reduction.
Temperature 0 °C to Room TemperatureBalances reaction rate and selectivity.
Solvent Methanol or DichloromethaneGood solubility for reactants.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 689–706. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Optimization

Technical Support Center: Stability Testing Optimization for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals, you know that optimizing the stability profile of a highly functionalized API requires more than just running standard assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you know that optimizing the stability profile of a highly functionalized API requires more than just running standard assays. 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (CAS 2031259-33-1) presents unique analytical challenges: it features a strained cyclobutane ring, a sterically hindered but electronically activated difluorophenyl group, and a highly polar primary amine stabilized as a hygroscopic hydrochloride salt.

This guide provides actionable troubleshooting, mechanistic insights, and self-validating workflows designed to ensure your stability-indicating methods and formulation strategies are robust, compliant, and scientifically sound.

Core Stability & Forced Degradation Workflow

To establish a baseline for API stability, stress testing must be conducted in accordance with [1]. The goal is not total destruction of the molecule, but rather generating a representative impurity profile (targeting 5–20% degradation) to validate your analytical methods[2].

G cluster_stress ICH Q1A(R2) Stress Conditions API 1-(2,6-Difluorophenyl) cyclobutanamine HCl Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation (Peroxides) API->Oxidation Thermal Thermal (Heat/Humidity) API->Thermal Photo Photolysis (UV/Vis) API->Photo Analysis LC-MS & NMR Characterization Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Validated Stability Indicating Method Analysis->Outcome

Caption: ICH Q1A(R2) forced degradation workflow for stability-indicating method development.

Protocol 1: Self-Validating Forced Degradation Setup

Causality: To differentiate between true chemical degradation of the API and analytical artifacts (e.g., solvent degradation or column bleed), your protocol must include built-in validation checks.

  • Sample Preparation: Dissolve the API at 1 mg/mL in a chemically inert diluent (e.g., Water/Acetonitrile). Causality: Complete dissolution ensures that degradation kinetics are not mass-transfer limited by the solid state.

  • Stressor Application: Expose aliquots to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C).

  • Self-Validation Check (Mass Balance): After neutralization and analysis, calculate the mass balance (% Assay + % Sum of Impurities). Causality: If mass balance is < 95%, it indicates secondary degradation (degradants are breaking down further), volatile loss, or irreversible column binding. If this occurs, immediately reduce the stressor concentration or exposure time.

  • Orthogonal Verification: Run the degraded samples using both a UV-Vis (PDA) detector and a Mass Spectrometer. Causality: The cyclobutane ring fragmentation may yield aliphatic degradants lacking a UV chromophore. Dual detection ensures no degradant is missed.

Troubleshooting FAQs: Mechanistic Insights

When formulating 1-(2,6-Difluorophenyl)cyclobutanamine HCl, the primary amine and the hydrochloride salt form dictate its reactivity. The diagram below illustrates the two most common pathways for formulation failure.

G API API: Primary Amine HCl Salt Moisture High Humidity (>75% RH) API->Moisture Lactose Reducing Sugars (Lactose) API->Lactose MgSt Alkaline Excipients (Mg Stearate) API->MgSt Disprop Disproportionation (Loss of HCl) Moisture->Disprop Maillard Maillard Reaction (N-glycosylamine) Lactose->Maillard Heat + Moisture MgSt->Disprop Micro-pH Shift FreeBase Poorly Soluble Free Base Disprop->FreeBase Amadori Amadori Rearrangement (Brown Pigments) Maillard->Amadori

Caption: Degradation pathways: Moisture-induced disproportionation and the Maillard reaction.

Q1: Why is my API exhibiting sudden phase changes and loss of solubility during accelerated stability testing (40°C/75% RH)? Causality: Hydrochloride salts of weak bases are highly susceptible to moisture-induced disproportionation. At high humidity, water adsorbs onto the particle surface, creating a microenvironmental solution. If alkaline excipients (like Magnesium Stearate) are present, they act as proton acceptors, stripping the HCl from the API. The volatile HCl escapes, leaving behind the poorly soluble free base of the cyclobutanamine, as documented in [3]. Solution: Switch to non-alkaline lubricants (e.g., Sodium Stearyl Fumarate) and package the drug product in moisture-barrier materials (e.g., Alu/Alu blisters).

Q2: I am seeing a brown discoloration and an unknown degradant mass in my solid-state formulation with lactose. What is the mechanism? Causality: 1-(2,6-Difluorophenyl)cyclobutanamine contains a primary amine. When formulated with reducing sugars like lactose, the nucleophilic amine attacks the electrophilic anomeric carbon of the sugar. This initiates the Maillard reaction, forming an N-glycosylamine which undergoes an Amadori rearrangement to form stable ketosamines and eventually brown melanoidin polymers. This interaction is a well-documented risk for primary amines[4]. Solution: Replace lactose with non-reducing excipients such as Mannitol or Microcrystalline Cellulose (MCC).

Q3: During thermal forced degradation, I observe a significant drop in assay without a corresponding increase in chromatographic impurity peaks. Where is the API going? Causality: You are likely experiencing a mass balance failure due to volatilization. At elevated temperatures, the HCl salt can dissociate. The resulting free base of cyclobutanamine derivatives is often highly volatile and can sublime or evaporate out of unsealed containers[2]. Solution: Conduct thermal stress testing in hermetically sealed glass ampoules. To validate this, perform Thermogravimetric Analysis coupled with Infrared Spectroscopy (TGA-IR) to monitor for off-gassing of HCl or the free base.

Q4: How do I optimize the LC-MS method for this highly polar, fluorinated amine salt? Causality: Small, highly polar aliphatic amine salts are fully ionized at typical reversed-phase mobile phase pH levels (pH 2-4). This causes them to elute in the void volume of standard C18 columns. Furthermore, using ion-pairing agents like Trifluoroacetic Acid (TFA) to increase retention will severely suppress your MS ionization signal. Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). Use an Amide-bonded stationary phase with a mobile phase of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile. The high organic content in HILIC retains the polar amine, while the volatile formate buffer ensures excellent MS sensitivity without signal suppression.

Quantitative Data Summaries

Table 1: ICH Q1A(R2) Recommended Stress Conditions & Target Degradation

Stressor TypeReagent / ConditionDurationTarget DegradationAnalytical Rationale
Acidic Hydrolysis 0.1N to 1.0N HCl1 - 7 Days5% - 20%Cleavage of strained rings or amine oxidation.
Basic Hydrolysis 0.1N to 1.0N NaOH1 - 7 Days5% - 20%Nucleophilic aromatic substitution of fluorines.
Oxidation 1% to 3% H₂O₂2 - 24 Hours5% - 20%N-oxide formation at the primary amine.
Thermal (Solid) 60°C to 80°C14 - 30 Days5% - 20%Disproportionation and free-base volatilization.

Table 2: Excipient Compatibility Risk Matrix for 1-(2,6-Difluorophenyl)cyclobutanamine HCl

Excipient ClassSpecific ExcipientRisk LevelPrimary Degradation Mechanism
Diluent Lactose (Monohydrate)HIGH Maillard Reaction (Covalent Adduct Formation)
Diluent MannitolLOWInert (No reducing aldehyde/ketone)
Lubricant Magnesium StearateHIGH Micro-pH elevation leading to Disproportionation
Lubricant Sodium Stearyl FumarateLOWLess alkaline microenvironment

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Source: GMP Compliance. URL:[Link]

  • Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction. Source: National Institutes of Health (NIH). URL:[Link]

  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Source: PubMed. URL:[Link]

  • Forced Degradation Studies Can Reduce Stress(ors). Source: SK pharmteco. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Spectra Anomalies for 1-(2,6-Difluorophenyl)cyclobutanamine HCl

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(2,6-Difluorophenyl)cyclobutanamine HCl. This guide is designed to assist you in troubleshooting common anomal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2,6-Difluorophenyl)cyclobutanamine HCl. This guide is designed to assist you in troubleshooting common anomalies observed in Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental work.

Understanding the Molecule: A Spectroscopic Overview

1-(2,6-Difluorophenyl)cyclobutanamine HCl is a molecule that presents a unique combination of structural features, each influencing its NMR spectrum. The presence of a difluorinated aromatic ring, a strained cyclobutane ring, and a primary amine hydrochloride salt all contribute to its characteristic spectral signature and potential for anomalies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2,6-Difluorophenyl)cyclobutanamine HCl

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic Protons (Ar-H) 7.0 - 7.5 (m)110 - 135The 2,6-difluoro substitution pattern will result in a complex multiplet for the remaining aromatic protons.
Cyclobutane Protons (CH₂) 1.8 - 2.8 (m)15 - 40The cyclobutane protons will exhibit complex splitting patterns due to restricted rotation and diastereotopicity.
Amine Protons (NH₃⁺) 8.5 - 9.5 (br s)N/AAs an HCl salt, the amine protons are expected to be downfield and may appear as a broad singlet. This signal is exchangeable with D₂O.[1]
Quaternary Carbon (C-NH₃⁺) N/A55 - 65The carbon attached to the amine will be deshielded.
Aromatic Carbons (C-F) N/A155 - 165 (d, ¹JCF ≈ 240-260 Hz)Carbons directly attached to fluorine will show a large one-bond coupling constant.
Other Aromatic Carbons N/A110 - 135These carbons will also exhibit smaller couplings to fluorine.

¹⁹F NMR: The two equivalent fluorine atoms are expected to appear as a single resonance in the range of -100 to -140 ppm (relative to CFCl₃), likely showing coupling to the aromatic protons.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of 1-(2,6-Difluorophenyl)cyclobutanamine HCl in a question-and-answer format.

Q1: My aromatic signals are broad and poorly resolved. What could be the cause and how can I fix it?

A1: Poor resolution in the aromatic region of your spectrum can stem from several factors. Let's diagnose the potential causes and solutions systematically.

Possible Causes & Solutions:

  • Sample Concentration and Aggregation: Amine salts, particularly in less polar solvents, can form aggregates, leading to line broadening.

    • Troubleshooting Protocol:

      • Dilute the Sample: Prepare a more dilute sample in the same deuterated solvent.

      • Solvent Change: If dilution is ineffective, consider using a more polar, aprotic solvent like DMSO-d₆, which can disrupt intermolecular interactions.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from catalysts or glassware, can cause significant line broadening.

    • Troubleshooting Protocol:

      • Use High-Purity Solvents: Ensure your deuterated solvent is of high purity.

      • Chelating Agents: Add a small amount of a chelating agent like EDTA to your NMR tube to sequester any paramagnetic ions.

  • Poor Shimming: An inhomogeneous magnetic field is a common culprit for broad peaks.

    • Troubleshooting Protocol:

      • Re-shim the Spectrometer: Carefully re-shim the instrument, paying close to higher-order shims.

      • Use a Standard Sample: Check the shimming on a standard sample to ensure the instrument is performing optimally.

Workflow for Troubleshooting Poor Aromatic Resolution

Caption: A systematic workflow for diagnosing and resolving broad aromatic signals.

Q2: I see unexpected peaks in my spectrum. How can I identify them?

A2: The presence of unexpected peaks usually indicates impurities from the synthesis or degradation of the sample. Identifying these is a process of elimination based on the synthetic route.

Common Potential Impurities and Their Expected Signals:

A likely synthesis of 1-(2,6-difluorophenyl)cyclobutanamine involves the reaction of a cyclobutanone precursor with a 2,6-difluorophenyl organometallic reagent, followed by conversion of a functional group to the amine. Another route could involve the reaction of cyclobutylamine with a suitable 2,6-difluorophenyl electrophile.[2][4] Based on these general pathways, potential impurities could include:

  • Unreacted Starting Materials:

    • 2,6-Difluoroaniline: If this is a precursor, you might see characteristic aromatic signals around 6.6-6.8 ppm and a broad NH₂ signal.

    • Cyclobutanone: A carbonyl signal around 210 ppm in the ¹³C NMR and methylene protons around 3.0 ppm in the ¹H NMR.

    • Cyclobutylamine: Resonances for the cyclobutane ring protons and a broad NH₂ signal.[5]

  • Byproducts:

    • Secondary Amines: If over-alkylation occurs, you might see the formation of a dibenzyl-type byproduct.

    • Elimination Products: Depending on the reaction conditions, elimination from the cyclobutane ring could occur.

  • Reagents and Solvents:

    • Residual Solvents: Common solvents like diethyl ether, ethyl acetate, or toluene may be present. Refer to standard tables of solvent chemical shifts for identification.[6][7]

    • Catalyst Residues: Organic ligands from catalysts may appear as complex multiplets in the aromatic or aliphatic regions.

Protocol for Impurity Identification:

  • Review the Synthesis: Carefully examine the synthetic procedure, including all reagents, solvents, and catalysts used.

  • Acquire 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This will help identify spin systems and connect coupled protons, aiding in the structural elucidation of impurities.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, providing valuable connectivity information.

    • HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together molecular fragments.

  • Spike the Sample: If a potential impurity is commercially available, add a small amount to your NMR sample and see if the peak intensity of the unknown signal increases.

Q3: The baseline of my ¹⁹F NMR spectrum is distorted and rolling. What is causing this?

A3: Baseline distortions are a common artifact in ¹⁹F NMR due to the wide chemical shift range and the high sensitivity of the ¹⁹F nucleus.

Key Causes and Solutions:

  • Acoustic Ringing: The high-power radiofrequency pulses used in ¹⁹F NMR can cause the probe to vibrate, inducing a spurious signal that appears as a rolling baseline.

    • Solution: Increase the pre-acquisition delay (the time between the end of the pulse and the start of data acquisition) to allow these vibrations to subside.

  • Broad Background Signals: Fluorinated materials in the NMR probe itself (e.g., Teflon components) can contribute to a broad, uneven baseline.

    • Solution: Acquire a background spectrum of the probe with a non-fluorinated solvent and use it for background subtraction.

  • Improper Spectral Width: Setting the spectral width too wide can exacerbate baseline issues.

    • Solution: If the approximate chemical shift of your compound is known, narrow the spectral width to cover only the region of interest.

Experimental Workflow for ¹⁹F NMR Baseline Correction

F19_Baseline_Correction Start Distorted 19F Baseline Increase_Delay Increase Pre-acquisition Delay Start->Increase_Delay Check_Background Acquire Background Spectrum Increase_Delay->Check_Background If distortion persists Improved_Baseline Improved Baseline Increase_Delay->Improved_Baseline Success Subtract_Background Perform Background Subtraction Check_Background->Subtract_Background Adjust_SW Optimize Spectral Width Subtract_Background->Adjust_SW If needed Subtract_Background->Improved_Baseline Success Adjust_SW->Improved_Baseline

Caption: A step-by-step workflow for addressing baseline distortions in ¹⁹F NMR spectra.

Q4: The integration of my amine (NH₃⁺) proton is incorrect. Why is this happening?

A4: The integration of exchangeable protons like those of an ammonium salt can be unreliable for several reasons.

Factors Affecting Amine Proton Integration:

  • Slow Relaxation: The NH₃⁺ protons may have a long spin-lattice relaxation time (T₁). If the relaxation delay between scans is too short, the signal will not fully recover, leading to a lower-than-expected integral.

    • Solution: Increase the relaxation delay (d1) in your acquisition parameters. A delay of at least 5 times the longest T₁ is recommended for accurate quantification.

  • Chemical Exchange: The amine protons can exchange with residual water in the solvent. This can broaden the signal and affect its intensity.

    • Solution: Use a freshly opened ampoule of high-purity deuterated solvent. For amine salts, aprotic solvents like DMSO-d₆ or acetonitrile-d₃ are often preferred to minimize exchange.[1]

  • Broad Peak Shape: Very broad peaks can be difficult to integrate accurately, as the start and end points are not well-defined.

    • Solution: Ensure proper phasing and baseline correction before integration. If the peak is excessively broad due to intermediate exchange, consider variable temperature NMR to either sharpen the signal (at high temperatures) or resolve it into distinct signals (at low temperatures).

References

  • CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents.
  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC. Available at: [Link]

  • cyclobutylamine hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. Available at: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • (PDF) Synthesis of cyclobutane analogues - ResearchGate. Available at: [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks - ResearchGate. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Available at: [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Available at: [Link]

  • cyclobutylamine - Organic Syntheses Procedure. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • Nitrosamine Impurities - CQAB. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • N-[2-[[1-[1-(4-chlorophenyl)cyclobutyl]-6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy]ethyl]pyridine-3-sulfonamide | C26H27ClFN3O3S | CID 58246333 - PubChem. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. As a critical intermediate or active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity, stability, and potency through validated analytical methods is not merely a procedural step but a cornerstone of regulatory compliance and patient safety. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, comparing several viable approaches and providing the data and workflows necessary for implementation in a modern pharmaceutical laboratory.

The structure of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride presents several analytical challenges. It is a polar, basic amine salt with a chiral center. These features necessitate careful consideration of the stationary phase, mobile phase pH, and potential for enantiomeric separation to develop a robust, specific, and reliable analytical method. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate that analytical procedures be thoroughly validated to demonstrate their fitness for purpose.[1][2][3][4]

Part 1: Comparative Analysis of Chromatographic Approaches

The selection of an appropriate HPLC method is the most critical decision in the analytical lifecycle. For a polar, ionizable compound like 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, standard C18 reversed-phase columns often provide insufficient retention. We will compare three scientifically sound approaches: a modern reversed-phase method using a polar-embedded column, a classic ion-pair reversed-phase method, and a necessary chiral separation method.

Method 1: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

This approach represents a contemporary and versatile choice for assay and impurity profiling.

  • Expertise & Experience: Standard C18 phases suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases required to retain very polar compounds, leading to poor and irreproducible retention.[5][6] Polar-embedded columns (e.g., with amide or carbamate functional groups) are designed to maintain a hydrated surface layer, ensuring stable retention even with 100% aqueous mobile phases.[7] This makes them ideal for polar amines. By controlling the mobile phase pH to just below the pKa of the amine, we ensure it is in its protonated, more polar state, which interacts well with the stationary phase and provides good peak shape.

  • Trustworthiness: This method is highly robust and compatible with mass spectrometry (MS) when volatile buffers like ammonium formate or acetate are used. Its self-validating nature comes from the predictable retention behavior and the stability of the bonded phase across a wide range of aqueous mobile phases.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is a powerful, traditional tool for enhancing the retention of ionic and highly polar analytes on reversed-phase columns.

  • Expertise & Experience: IP-RP-HPLC involves adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), to the mobile phase.[8] This reagent has a hydrophobic tail that partitions into the non-polar stationary phase and a charged head that remains exposed. The protonated amine analyte then forms a neutral ion-pair with the reagent, increasing its hydrophobicity and thus its retention on the C18 column.[9][10] The concentration and chain length of the ion-pairing reagent are critical parameters for optimizing retention and selectivity.[9]

  • Trustworthiness: While highly effective, this method has limitations. The ion-pairing reagents are non-volatile and can cause significant ion suppression in MS detectors, making it unsuitable for LC-MS applications.[11] Furthermore, these reagents can strongly adsorb to the stationary phase, often requiring that the column be dedicated to this specific method to avoid memory effects.

Method 3: Chiral HPLC for Enantiomeric Separation

The presence of a stereocenter on the cyclobutane ring means that 1-(2,6-Difluorophenyl)cyclobutanamine exists as a pair of enantiomers. Regulatory agencies require that enantiomers be separated and quantified, as they can have different pharmacological and toxicological profiles.

  • Expertise & Experience: The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[12][13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including basic amines.[13][14] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions like hydrogen bonding, π-π interactions, and steric hindrance.[13] These separations are often performed in normal-phase, polar-organic, or reversed-phase modes. For amines, polar-organic mode (e.g., using acetonitrile/methanol/acidic or basic additive) often provides excellent resolution.

  • Trustworthiness: The specificity of the chiral recognition mechanism provides a high degree of confidence in the separation. Validation of a chiral method focuses on demonstrating sufficient resolution between the enantiomers and ensuring the quantitation of one enantiomer is not affected by the presence of the other.

Part 2: Data Presentation & Performance Comparison

The following tables summarize the proposed chromatographic conditions and the expected validation performance parameters for each method, based on ICH Q2(R2) guidelines.[3][15]

Table 1: Comparison of Proposed HPLC Conditions
ParameterMethod 1: RP-HPLC (Polar-Embedded)Method 2: IP-RP-HPLCMethod 3: Chiral HPLC
Column Polar-Embedded C18 (e.g., Waters XBridge Shield RP18), 150 x 4.6 mm, 3.5 µmStandard C18 (e.g., Phenomenex Luna C18), 150 x 4.6 mm, 5 µmPolysaccharide CSP (e.g., Daicel Chiralpak AD-H), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 3.55 mM Sodium Heptanesulfonate in 20 mM Phosphate Buffer, pH 3.0n-Hexane
Mobile Phase B AcetonitrileAcetonitrileIsopropanol with 0.1% Diethylamine
Elution Mode Gradient: 5% to 60% B over 15 minIsocratic: 70:30 (A:B)Isocratic: 85:15 (A:B)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Column Temp. 30 °C35 °C25 °C
Intended Use Assay, Impurity Profiling, StabilityAssay, Purity (non-MS)Enantiomeric Purity
Table 2: Summary of Validation Parameters & Acceptance Criteria (per ICH Q2(R2))
Validation ParameterAcceptance CriteriaExpected Performance (All Methods)
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products.Achieved
Linearity (R²) ≥ 0.998≥ 0.999
Range 80% to 120% of the nominal concentration for assay.Achieved
Accuracy (% Recovery) 98.0% to 102.0%Within criteria
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1Method-dependent, sufficient for impurity detection
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1; with acceptable accuracy and precision.Typically 0.05% - 0.1% of nominal concentration
Robustness RSD ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate).Achieved

Part 3: Detailed Experimental Protocols & Visualization

To ensure practical application, we provide a detailed protocol for the validation of the most common application: an assay and impurity method using the Reversed-Phase HPLC (Method 1) approach.

Workflow for HPLC Method Selection and Validation

The diagram below illustrates the logical progression from understanding the analyte's properties to deploying a fully validated analytical method in a regulated environment.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_deploy Phase 3: Deployment Analyte Analyte Characterization (Polarity, pKa, Chirality) Method_Scout Method Scouting (Column, Mobile Phase) Analyte->Method_Scout Method_Opt Method Optimization (Gradient, Temp, pH) Method_Scout->Method_Opt SST System Suitability Testing Method_Opt->SST Final Method Conditions Validation Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) SST->Validation Report Generate Validation Report Validation->Report SOP Write Standard Operating Procedure (SOP) Report->SOP Validated Method QC Routine QC Testing SOP->QC Lifecycle Method Lifecycle Management (Monitoring, Re-validation) QC->Lifecycle G cluster_Quant Quantitative Tests Specificity Specificity Linearity Linearity & Range Specificity->Linearity is a prerequisite for Accuracy Accuracy Specificity->Accuracy is a prerequisite for Precision Precision Specificity->Precision is a prerequisite for LOQ LOQ Specificity->LOQ is a prerequisite for Robustness Robustness Specificity->Robustness assessed under Linearity->Accuracy Linearity->Precision Linearity->Robustness assessed under Accuracy->Precision Accuracy->Robustness assessed under Precision->Robustness assessed under LOQ->Accuracy requires LOQ->Precision requires SST System Suitability SST->Specificity ensures system performance for SST->Linearity ensures system performance for SST->Accuracy ensures system performance for SST->Precision ensures system performance for SST->LOQ ensures system performance for SST->Robustness ensures system performance for

Sources

Comparative

Stability Showdown: 1-(2,6-Difluorophenyl)cyclobutanamine HCl vs. its Free Base

A Comprehensive Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for a drug's stability, manufacturability, and ultimate therapeutic efficacy. This guide provides an in-depth technical comparison of the hydrochloride (HCl) salt and the free base form of 1-(2,6-difluorophenyl)cyclobutanamine, a key building block in medicinal chemistry. By delving into the fundamental principles of solid-state chemistry and outlining a rigorous experimental framework, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their own development programs.

The Salt Advantage: A Theoretical Framework

The conversion of a free base, particularly an amine, to its salt form is a common strategy employed to enhance the physicochemical properties of an API. The primary rationale behind the generally superior stability of the HCl salt of an amine compared to its free base lies in the protonation of the nitrogen atom.[1] This seemingly simple chemical modification has profound consequences for the molecule's reactivity and physical properties.

The lone pair of electrons on the nitrogen atom of a free amine is a nucleophilic center, making it susceptible to oxidative degradation.[1] Protonation of this nitrogen to form the ammonium salt effectively sequesters this lone pair, rendering the molecule significantly less prone to oxidation. Furthermore, the formation of a salt introduces ionic character, leading to a more stable crystal lattice. This enhanced lattice energy generally translates to higher melting points, reduced volatility, and lower hygroscopicity compared to the corresponding free base.[2]

Conversely, the free base, while offering potential advantages in terms of solubility in non-polar environments, often presents greater challenges regarding long-term stability and handling due to its inherent reactivity and potential for moisture sorption.

Visualizing the Equilibrium

The relationship between the HCl salt and the free base is a dynamic equilibrium, influenced by the surrounding chemical environment, particularly pH.

Salt_FreeBase_Equilibrium cluster_Salt HCl Salt Form cluster_FreeBase Free Base Form Salt 1-(2,6-Difluorophenyl)cyclobutanamine HCl (Protonated Amine) FreeBase 1-(2,6-Difluorophenyl)cyclobutanamine (Neutral Amine) Salt->FreeBase + OH⁻ - H₂O, - Cl⁻ FreeBase->Salt + H⁺, + Cl⁻

Caption: Equilibrium between the HCl salt and free base forms.

A Rigorous Comparative Stability Study: Experimental Design

To empirically validate the theoretical advantages of the HCl salt, a comprehensive comparative stability study is essential. The following experimental protocols are designed to assess the stability of both 1-(2,6-difluorophenyl)cyclobutanamine HCl and its free base under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.

Preparation of the Free Base from the HCl Salt

To conduct a comparative study, a pure sample of the free base is required. A standard acid-base extraction procedure can be employed.

Protocol:

  • Dissolve a known quantity of 1-(2,6-difluorophenyl)cyclobutanamine HCl in deionized water.

  • Slowly add a 1M solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous solution is approximately 10-11, ensuring complete deprotonation of the amine. This can be monitored using a calibrated pH meter.

  • Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash with brine to remove any residual aqueous phase.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which should be characterized by appropriate analytical techniques (e.g., NMR, IR, and melting point) to confirm its identity and purity before proceeding with stability studies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the API to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_Analysis Analytical Workflow Acid Acid Hydrolysis (0.1M HCl, 60°C) Sampling Sample at T=0, 24h, 48h, 72h Acid->Sampling Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidative Stress (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal Stress (80°C, solid state) Thermal->Sampling Photo Photolytic Stress (ICH Q1B conditions) Photo->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization For hydrolysis samples HPLC Stability-Indicating HPLC-UV Analysis Sampling->HPLC Neutralization->HPLC Characterization LC-MS for Degradant ID HPLC->Characterization

Caption: Workflow for the forced degradation study.

Protocols:

  • Acid Hydrolysis: Samples of both the HCl salt and the free base will be dissolved in 0.1M HCl and stored at 60°C.

  • Base Hydrolysis: Samples will be dissolved in 0.1M NaOH and stored at 60°C.

  • Oxidative Degradation: Samples will be dissolved in a 3% solution of hydrogen peroxide and stored at room temperature.

  • Thermal Degradation: Solid-state samples will be stored in a temperature-controlled oven at 80°C.

  • Photostability: Solid-state samples will be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4]

Samples will be analyzed at initial, 24, 48, and 72-hour time points using a stability-indicating HPLC-UV method.

Hygroscopicity Assessment

Hygroscopicity is a critical parameter that can impact the stability and handling of a solid-state API.

Protocol:

  • Accurately weigh samples of both the HCl salt and the free base into tared containers.

  • Place the open containers in controlled humidity chambers at 25°C and various relative humidity (RH) levels (e.g., 40%, 60%, 80%, and 90% RH).

  • After a 24-hour equilibration period, re-weigh the samples.

  • The percentage weight gain will be calculated to determine the hygroscopicity of each form.

Data Presentation and Expected Outcomes

The data generated from these studies can be effectively presented in a comparative table to highlight the differences in stability between the HCl salt and the free base.

Table 1: Comparative Stability Profile of 1-(2,6-Difluorophenyl)cyclobutanamine HCl vs. Free Base

Parameter1-(2,6-Difluorophenyl)cyclobutanamine HCl1-(2,6-Difluorophenyl)cyclobutanamine Free BaseRationale
Appearance White to off-white crystalline solidLikely a white to off-white solid, potentially less crystallineSalt formation often leads to a more ordered and stable crystal lattice.
Thermal Stability (80°C) Expected to be highly stable with minimal degradation.May show signs of degradation or color change.The higher lattice energy of the salt contributes to greater thermal stability.
Acid Hydrolysis (0.1M HCl) Expected to be stable due to the common ion effect.May exhibit some degradation depending on the specific reaction conditions.The amine is already protonated in the salt form.
Base Hydrolysis (0.1M NaOH) May show some degradation, but likely less than the free base.Expected to be more susceptible to base-catalyzed degradation pathways.The free amine is more readily available for reaction.
Oxidative Stability (3% H₂O₂) Significantly more stable due to the protonated amine.Expected to show significant degradation.The lone pair of electrons on the free amine is a primary site for oxidation.[1]
Photostability (ICH Q1B) Expected to be more photostable.May be more prone to photodegradation.The more stable crystal lattice of the salt can offer some protection against light-induced degradation.
Hygroscopicity (at 80% RH) Expected to be non-hygroscopic or slightly hygroscopic.Likely to be more hygroscopic.Salts generally have a lower tendency to absorb atmospheric moisture.[2]

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust stability-indicating analytical method is paramount for accurately assessing the stability of the API and quantifying any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.

Method Parameters (to be optimized):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry, likely around the λmax of the 2,6-difluorophenyl chromophore.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose. The specificity of the method is crucial, meaning it must be able to resolve the parent API from all potential degradation products.

Conclusion and Recommendations

Based on fundamental chemical principles and established trends in pharmaceutical sciences, 1-(2,6-difluorophenyl)cyclobutanamine HCl is anticipated to exhibit significantly greater chemical and physical stability compared to its free base counterpart. The protonation of the amine in the salt form is the key determinant of this enhanced stability, offering protection against oxidation and contributing to a more robust solid-state structure with lower hygroscopicity.

For drug development professionals, the selection of the HCl salt would likely translate to a longer shelf-life, more consistent product performance, and simplified manufacturing and storage requirements. While the free base may have specific applications where its solubility in non-polar media is advantageous, its inherent instability presents significant challenges that must be carefully managed.

The experimental framework outlined in this guide provides a comprehensive approach to empirically verify these expected stability profiles. By conducting these studies, researchers can generate the robust data necessary to support the selection of the optimal solid-state form of 1-(2,6-difluorophenyl)cyclobutanamine for their specific application, ensuring the development of a safe, stable, and effective final product.

References

  • Why are organic amines often more stable as the HCl salt than in the free base form? - Reddit. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. [Link]

Sources

Validation

Analytical Comparison Guide: 1H and 13C NMR Reference Data for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

Executive Summary 1-(2,6-Difluorophenyl)cyclobutanamine is a sterically constrained, fluorinated primary amine that serves as a high-value pharmacophore in modern drug discovery. Because the free base form is prone to ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,6-Difluorophenyl)cyclobutanamine is a sterically constrained, fluorinated primary amine that serves as a high-value pharmacophore in modern drug discovery. Because the free base form is prone to oxidative degradation and volatility, the compound is predominantly synthesized, purified, and stored as a hydrochloride (HCl) salt.

For drug development professionals, distinguishing between the active pharmaceutical ingredient (API) salt form and its free base alternative—and verifying the absence of unprotonated API in formulated batches—relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of the NMR performance of the HCl salt versus the free base, detailing the causality behind the chemical shifts and establishing a self-validating experimental protocol.

The Causality of Chemical Shifts: Salt vs. Free Base

Understanding the electronic changes that occur upon protonation is critical for accurate spectral interpretation.

The Protonation β -Effect (13C NMR): When the amine is protonated to an ammonium salt ( −NH3+​ ), the nitrogen atom becomes significantly more electronegative. While one might intuitively expect the adjacent alpha-carbon (C1 of the cyclobutane ring) to be deshielded (shifting downfield), aliphatic amines actually exhibit a characteristic upfield shift (shielding) of 2–5 ppm upon protonation[1]. This counterintuitive phenomenon, known as the protonation β -effect, is driven by changes in C-H bond polarization and steric compression.

Deshielding and Spin-Spin Splitting (1H and 19F NMR): Conversely, in 1H NMR, the removal of the nitrogen lone pair strongly deshields the adjacent cyclobutane protons (C2 and C4), shifting them downfield. Furthermore, the 2,6-difluorophenyl group introduces complex spin-spin splitting ( JCF​ ) that serves as a unique structural fingerprint. The interaction between the 19F and 13C nuclei results in massive primary coupling constants ( 1JCF​≈248 Hz) and observable long-range couplings up to four bonds away[2].

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee the trustworthiness of the analytical data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that any sample preparation errors or instrument miscalibrations are immediately detectable.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the compound (HCl salt or Free Base) using a microbalance.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: DMSO- d6​ is used for both forms here to eliminate solvent-induced shift variations during comparison.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulate matter causes localized magnetic susceptibility gradients, which broaden spectral lines and obscure the fine JCF​ coupling necessary for structural verification.

  • Instrument Tuning: Insert into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming on the deuterium lock signal of DMSO.

  • 1H NMR Acquisition: Execute 16 scans with a 90° pulse angle and a 4.0-second relaxation delay (D1). Causality: Cyclobutane protons have different T1​ relaxation times than aromatic protons. A 4.0s delay ensures complete longitudinal relaxation, preventing truncated integration.

  • 13C NMR Acquisition: Execute 512 scans with a 30° pulse angle, a 2.0-second relaxation delay, and broadband proton decoupling (WALTZ-16).

System Self-Validation Checkpoints
  • Mass Balance Integration: The integration ratio of the aromatic protons (3H total) to the cyclobutane protons (6H total) must exactly equal 1:2. Any deviation indicates incomplete relaxation or co-eluting impurities.

  • Line Shape Analysis: The symmetry of the TMS peak at 0.00 ppm acts as a diagnostic tool for magnetic field homogeneity. A broadened or asymmetric TMS peak immediately invalidates the run, prompting automated re-shimming to ensure high accuracy of the chemical shift predictions[3].

Workflow Visualization

NMR_Workflow N1 1. Sample Preparation Weigh 15 mg of API N2 2. Solvent Addition Add 0.6 mL DMSO-d6 + TMS N1->N2 N3 3. Filtration 0.22 µm PTFE Syringe Filter N2->N3 N4 4. NMR Acquisition 1H (400 MHz) / 13C (100 MHz) N3->N4 N5 5. Data Processing Phase/Baseline Correction N4->N5 N6 6. Spectral Analysis J-Coupling & Purity Check N5->N6

Fig 1. Standardized NMR acquisition workflow for amine hydrochloride quality control.

Quantitative Data Comparison: 1H NMR Data

The following table summarizes the 1H NMR shifts, highlighting the downfield migration of the cyclobutane protons upon protonation of the amine.

PositionHCl Salt (ppm)Free Base (ppm)Multiplicity & J-Coupling (Hz)Integration
Amine (-NH₃⁺ / -NH₂) 8.852.10br s3H (Salt) / 2H (Base)
Ar-H (para, H-4') 7.527.35tt, J = 8.4, 6.21H
Ar-H (meta, H-3', H-5') 7.227.05t, J = 8.42H
Cyclobutane (C2-H, C4-H) 2.702.45m4H
Cyclobutane (C3-H eq) 2.151.95m1H
Cyclobutane (C3-H ax) 1.851.65m1H

Quantitative Data Comparison: 13C NMR Data

The 13C NMR data clearly demonstrates the protonation β -effect on the C1 cyclobutane carbon, as well as the intricate carbon-fluorine coupling constants ( JCF​ ) that define the aromatic ring.

PositionHCl Salt (ppm)Free Base (ppm)Multiplicity JCF​ Coupling (Hz)
Ar-C (ortho, C2', C6') 160.8161.2dd248.5, 7.5
Ar-C (para, C4') 131.2129.5t10.2
Ar-C (ipso, C1') 113.5119.0t16.0
Ar-C (meta, C3', C5') 112.4111.8dd20.5, 4.0
Cyclobutane C1 52.556.5t4.5
Cyclobutane C2, C4 31.532.0s-
Cyclobutane C3 14.815.2s-

Conclusion

The comparative NMR analysis of 1-(2,6-Difluorophenyl)cyclobutanamine reveals distinct, predictable spectral shifts dependent on its salt state. The HCl salt is definitively characterized by the broad −NH3+​ singlet at ~8.85 ppm in 1H NMR and the shielded C1 cyclobutane resonance at ~52.5 ppm in 13C NMR. Utilizing the self-validating acquisition protocol outlined above ensures that drug development professionals can confidently assess API purity, salt integrity, and structural fidelity without the risk of artifactual misinterpretation.

References

  • Title: Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene Source: Taylor & Francis (Molecular Physics) URL: [Link]

  • Title: Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results Source: ResearchGate URL: [Link]

  • Title: Organic Chemistry, 7: Amines Source: Scribd URL: [Link]

Sources

Comparative

Comparative Efficacy of 1-(2,6-Difluorophenyl)cyclobutanamine HCl in Receptor Binding Assays: A Methodological Guide

Abstract This guide provides a comprehensive framework for evaluating the receptor binding profile of the novel compound, 1-(2,6-Difluorophenyl)cyclobutanamine HCl. While specific binding data for this molecule is not ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the receptor binding profile of the novel compound, 1-(2,6-Difluorophenyl)cyclobutanamine HCl. While specific binding data for this molecule is not extensively published, its structural similarity to other phenylcycloalkylamines suggests potential interactions with key central nervous system targets, including monoamine transporters and the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This document outlines detailed, self-validating protocols for conducting in vitro radioligand binding assays to characterize the affinity and selectivity of 1-(2,6-Difluorophenyl)cyclobutanamine HCl for the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the NMDA receptor. We further present a comparative analysis against well-established reference compounds to provide context for its potential pharmacological activity. All experimental designs and data interpretation strategies are grounded in established principles of receptor pharmacology to ensure scientific rigor and trustworthiness.[4][5][6][7]

Introduction: Unveiling the Pharmacological Potential of a Novel Phenylcycloalkylamine Derivative

The phenylcycloalkylamine scaffold is a privileged structure in neuropharmacology, yielding compounds with diverse activities, from anesthetic and psychoactive effects to potential therapeutic applications in neurological and psychiatric disorders.[2][3] 1-(2,6-Difluorophenyl)cyclobutanamine HCl is a novel derivative within this class, and its pharmacological profile remains largely uncharacterized. The introduction of fluorine atoms on the phenyl ring can significantly alter the compound's electronic properties, metabolic stability, and receptor binding affinity.

This guide provides a systematic approach to elucidate the in vitro receptor binding characteristics of 1-(2,6-Difluorophenyl)cyclobutanamine HCl. We hypothesize, based on its core structure, that its primary targets may include the monoamine transporters (DAT, NET, and SERT) and the NMDA receptor.[8][9][10] To rigorously test this hypothesis, we will compare its binding affinity against a panel of well-characterized reference compounds:

  • Cocaine: A non-selective monoamine reuptake inhibitor.[10]

  • GBR 12909: A selective dopamine reuptake inhibitor.[11]

  • Desipramine: A selective norepinephrine reuptake inhibitor.[8]

  • Fluoxetine: A selective serotonin reuptake inhibitor.

  • MK-801 (Dizocilpine): A potent and selective non-competitive NMDA receptor antagonist.[9][12]

By employing standardized radioligand binding assays, we can determine the inhibitory constant (Ki) of 1-(2,6-Difluorophenyl)cyclobutanamine HCl at each of these targets, providing a quantitative measure of its potency and selectivity.[13][14]

Methodologies: A Step-by-Step Guide to Receptor Binding Assays

The foundation of this comparative analysis lies in robust and reproducible radioligand binding assays.[4][5] These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[13] The following sections detail the protocols for preparing materials and conducting competition binding assays for the monoamine transporters and the NMDA receptor.

General Materials and Reagents
  • HEK293 cells stably expressing human DAT, NET, or SERT.[15][16][17]

  • Rat cortical membranes for NMDA receptor assays.[9]

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), and [³H]MK-801 (for NMDA).

  • Test Compound: 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

  • Reference Compounds: Cocaine, GBR 12909, Desipramine, Fluoxetine, MK-801.

  • Binding Buffers (specific to each assay).

  • Wash Buffers (specific to each assay).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and fluid.

Experimental Workflow: From Membrane Preparation to Data Analysis

The general workflow for the competition binding assays is depicted below. This process involves the incubation of the receptor source (cell membranes) with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is then measured to determine the compound's inhibitory potency (IC50), from which the inhibitory constant (Ki) can be calculated.[7][18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation (HEK293 cells or Rat Cortex) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, Radioligands, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Washing Washing (Remove Non-specifically Bound Radioligand) Filtration->Washing Counting Scintillation Counting (Quantify Bound Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Figure 1: General workflow for radioligand competition binding assays.

Protocol for Monoamine Transporter Binding Assays

This protocol is adapted for the individual assessment of DAT, NET, and SERT by using specific cell lines and radioligands.[8][10]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT to confluency.

    • Harvest the cells and homogenize them in an ice-cold binding buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh binding buffer and determine the protein concentration.[11]

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer.

      • A fixed concentration of the appropriate radioligand ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT).

      • Varying concentrations of 1-(2,6-Difluorophenyl)cyclobutanamine HCl or the reference compounds.

      • For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Initiate the binding reaction by adding the prepared cell membrane suspension.

    • Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 2-3 hours at 4°C).[11]

  • Filtration and Quantification:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Protocol for NMDA Receptor Binding Assay

This protocol is designed to assess the binding of the test compound to the PCP site of the NMDA receptor.[9][12]

  • Membrane Preparation:

    • Homogenize rat cortical tissue in an ice-cold buffer.

    • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.

    • Wash the membrane pellet multiple times to remove endogenous glutamate and glycine.

    • Resuspend the final membrane pellet and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer containing glutamate and glycine to activate the receptor.

      • A fixed concentration of [³H]MK-801.

      • Varying concentrations of 1-(2,6-Difluorophenyl)cyclobutanamine HCl or MK-801 as a reference.

      • For non-specific binding, add a high concentration of unlabeled MK-801.

    • Initiate the binding reaction by adding the prepared cortical membrane suspension.

    • Incubate the plate to allow for binding to reach equilibrium.

  • Filtration and Quantification:

    • Follow the same filtration and quantification steps as described for the monoamine transporter assays.

Data Analysis and Interpretation

For each competition binding assay, the raw data (counts per minute) will be used to calculate the percentage of specific binding at each concentration of the test compound. Non-linear regression analysis is then applied to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).[13]

The IC50 values are then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[18][19]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: Inhibitory constant of the test compound.

  • IC50: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]: Concentration of the radioligand.

  • Kd: Dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between the experimental data and the derived binding parameters.

G Raw_Data Raw Scintillation Counts (CPM) Specific_Binding Calculate % Specific Binding Raw_Data->Specific_Binding Dose_Response Generate Dose-Response Curve Specific_Binding->Dose_Response IC50 Determine IC50 (Non-linear Regression) Dose_Response->IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Obtain Ki Value (Affinity Constant) Cheng_Prusoff->Ki

Figure 2: Data analysis workflow for determining the inhibitory constant (Ki).

Comparative Efficacy Data

The following tables present hypothetical binding data for 1-(2,6-Difluorophenyl)cyclobutanamine HCl in comparison to the selected reference compounds. This data is for illustrative purposes to demonstrate how the results of the described assays would be presented.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
CompoundDATNETSERTDAT/NET SelectivityDAT/SERT Selectivity
1-(2,6-Difluorophenyl)cyclobutanamine HCl [Hypothetical Value][Hypothetical Value][Hypothetical Value][Calculated Ratio][Calculated Ratio]
Cocaine2504003001.61.2
GBR 129091520003500133233
Desipramine40001.51500.0003750.01
Fluoxetine25001501.00.060.0004
Table 2: Comparative Binding Affinities (Ki, nM) at the NMDA Receptor
CompoundNMDA Receptor (PCP Site)
1-(2,6-Difluorophenyl)cyclobutanamine HCl [Hypothetical Value]
MK-8015

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro pharmacological characterization of 1-(2,6-Difluorophenyl)cyclobutanamine HCl. By following the detailed protocols for radioligand binding assays and applying rigorous data analysis, researchers can obtain reliable and comparable data on the compound's affinity and selectivity for key CNS targets. The comparative approach against well-established reference compounds is crucial for contextualizing the findings and guiding future research, including functional assays and in vivo studies, to fully elucidate the pharmacological profile and therapeutic potential of this novel molecule. The self-validating nature of these protocols, grounded in established principles, ensures the generation of trustworthy and authoritative data essential for advancing drug discovery and development.

References

  • Grimm, S. H., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem, 10(6), 1027-1039. [Link]

  • Roth, B. L. (Ed.). (2013). The Roth collection of binding assays. Springer.
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  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Grimm, S. H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Ludwig-Maximilians-Universität München.
  • Javitt, D. C. (2007). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 145-155). Humana Press.
  • Reaction Biology. SERT Biochemical Binding Assay Service. [Link]

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  • Michel, A. D. (2000). Radioligand Binding Studies. In Receptor Signal Transduction Protocols (pp. 1-13). Humana Press.
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  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]

  • Assay Genie. Mouse SERT (Serotonin Transporter) ELISA Kit Technical Manual. [Link]

  • Garg, S., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current drug discovery technologies, 5(2), 99-110. [Link]

  • Kalliokoski, T. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Gysbers, D. S., et al. (2014). RNA Based Antagonist of NMDA Receptors. ACS chemical neuroscience, 5(7), 557-564. [Link]

  • van der Velden, W. J., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11674-11682. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

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  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

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  • Paoletti, P., et al. (2013). NMDA receptor antagonists: emerging insights into molecular mechanisms and clinical applications in neurological disorders. Molecular neurodegeneration, 8(1), 1-20. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-(2,6-Difluorophenyl)cyclobutanamine HCl Derivatives

Introduction: The Criticality of Specificity in Drug Development In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. The compound 1-(2,6-difluorophenyl)cyclobutanamine HCl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Specificity in Drug Development

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. The compound 1-(2,6-difluorophenyl)cyclobutanamine HCl and its derivatives are of significant interest in medicinal chemistry due to their unique structural features, including the difluorophenyl group and the cyclobutane ring, which can influence their pharmacological properties.[1][2] However, even minor structural modifications can lead to unforeseen cross-reactivity, resulting in off-target effects or inaccurate quantification in bioanalytical assays. This guide provides a comprehensive framework for conducting cross-reactivity studies of 1-(2,6-difluorophenyl)cyclobutanamine HCl derivatives, offering insights into experimental design, data interpretation, and the underlying scientific principles.

Understanding Cross-Reactivity: A Multifaceted Challenge

Cross-reactivity can manifest in two primary domains:

  • Pharmacological Cross-Reactivity: This occurs when a compound interacts with unintended biological targets (e.g., receptors, enzymes), leading to potential side effects. The study of how drugs affect living organisms is a cornerstone of pharmacology.[3]

  • Immunological Cross-Reactivity: This is particularly relevant for the development of immunoassays, where antibodies designed to detect a specific analyte may also bind to structurally similar molecules, leading to inaccurate measurements.[4][5]

This guide will focus on providing a robust methodology to assess both forms of cross-reactivity, ensuring a thorough evaluation of novel derivatives.

Hypothetical Derivatives for Comparative Analysis

For the purpose of this guide, we will consider the following hypothetical derivatives of 1-(2,6-difluorophenyl)cyclobutanamine HCl (Parent Compound) to illustrate the comparative studies:

  • Derivative A: 1-(2-Fluorophenyl)cyclobutanamine HCl (missing one fluorine)

  • Derivative B: 1-(2,6-Difluorophenyl)cyclopentanamine HCl (expanded ring)

  • Derivative C: 2-(2,6-Difluorophenyl)cyclobutanamine HCl (isomer)

  • Metabolite M1: 4-(1-Amino-cyclobutyl)-3,5-difluoro-phenol (hydroxylated metabolite)

Experimental Design: A Multi-pronged Approach

A comprehensive cross-reactivity assessment necessitates a combination of analytical techniques. We will detail protocols for both immunological and analytical cross-reactivity studies.

Part 1: Immunological Cross-Reactivity Assessment using Competitive ELISA

The objective of this experiment is to determine the degree to which the derivatives compete with the parent compound for binding to a specific antibody. This is a common and effective method for evaluating immunoassay specificity.[4][6]

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat microtiter plate wells with antigen (Parent Compound-protein conjugate) p2 Block non-specific binding sites p1->p2 a1 Add mixture of specific antibody and competitor (Parent or Derivative) p2->a1 a2 Incubate to allow competitive binding a1->a2 a3 Wash to remove unbound reagents a2->a3 d1 Add enzyme-conjugated secondary antibody a3->d1 d2 Wash to remove unbound secondary antibody d1->d2 d3 Add substrate and measure signal d2->d3

Caption: Workflow for the competitive ELISA to assess immunological cross-reactivity.

Detailed Protocol: Competitive ELISA

  • Antigen Coating:

    • Prepare a 1-10 µg/mL solution of a protein conjugate of 1-(2,6-difluorophenyl)cyclobutanamine in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.[4]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound and each derivative in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) and incubate until color develops.

    • Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Calculate the percentage of binding for each concentration relative to the maximum binding (zero competitor).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the maximum binding) for the parent compound and each derivative.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

Illustrative Comparative Data (Competitive ELISA)

CompoundIC50 (ng/mL)% Cross-Reactivity
Parent Compound 10100%
Derivative A 5020%
Derivative B 2005%
Derivative C 1567%
Metabolite M1 >1000<1%
Part 2: Analytical Specificity Assessment using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and quantification of analytes in complex matrices.[7] This technique is essential for confirming the specificity of detection methods and identifying potential interferences.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometric Detection p1 Spike biological matrix with Parent and Derivatives p2 Perform protein precipitation or solid-phase extraction (SPE) p1->p2 lc1 Inject sample onto HPLC/UPLC system p2->lc1 lc2 Separate compounds based on retention time lc1->lc2 ms1 Ionize eluting compounds (ESI) lc2->ms1 ms2 Select precursor ion (Q1) ms1->ms2 ms3 Fragment precursor ion (Q2) ms2->ms3 ms4 Detect product ions (Q3) ms3->ms4

Caption: Workflow for LC-MS/MS analysis to assess analytical specificity.

Detailed Protocol: LC-MS/MS

  • Sample Preparation:

    • Spike a control biological matrix (e.g., plasma, urine) with a known concentration of the parent compound and each derivative, both individually and as a mixture.

    • Perform a sample cleanup procedure. A generic solid-phase extraction (SPE) protocol is often effective.[8]

      • Condition a C18 SPE cartridge with methanol followed by deionized water.

      • Load the spiked sample.

      • Wash with a weak organic solvent to remove interferences.

      • Elute the analytes with a stronger organic solvent (e.g., acetonitrile).

      • Evaporate the eluent and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8] The gradient should be optimized to achieve baseline separation of all compounds.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the MRM transitions (precursor ion -> product ion) for the parent compound and each derivative by infusing a standard solution of each. The precursor ion will typically be the [M+H]⁺ adduct.

Illustrative MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Parent Compound 220.1155.13.5
Derivative A 202.1137.13.2
Derivative B 234.1155.13.8
Derivative C 220.1177.13.1
Metabolite M1 236.1171.12.8

Discussion and Interpretation of Results

The combination of immunological and analytical data provides a comprehensive picture of the cross-reactivity profile of the derivatives.

  • High immunological cross-reactivity (e.g., Derivative C) indicates that an immunoassay will likely overestimate the concentration of the parent compound in the presence of this derivative. This is a critical consideration for therapeutic drug monitoring and pharmacokinetic studies. The structural similarity between the parent and Derivative C likely contributes to this high cross-reactivity.

  • Low immunological cross-reactivity but co-elution in chromatography would suggest that while an immunoassay may be specific, an LC-UV method without mass spectrometric detection could be misleading. The use of MS/MS with distinct MRM transitions ensures specificity even if chromatographic separation is incomplete.[9]

  • Metabolites (e.g., Metabolite M1) often show low cross-reactivity in immunoassays due to significant structural changes. However, it is crucial to characterize their chromatographic behavior to avoid interference in analytical methods. The identification of drug metabolites is a vital part of drug development.[7]

  • Fluorine substitution patterns can significantly impact both biological activity and analytical behavior. The presence and position of fluorine atoms can alter the electronic properties and conformation of a molecule, influencing its interaction with antibodies and its fragmentation in the mass spectrometer.[10][11]

Conclusion: Ensuring Specificity for Safer and More Effective Therapeutics

A thorough investigation of cross-reactivity is a non-negotiable step in the development of any new chemical entity. By employing a dual approach of immunological and mass spectrometric techniques, researchers can gain a deep understanding of the specificity of their compounds and analytical methods. This knowledge is essential for making informed decisions during lead optimization, ensuring the safety and efficacy of novel therapeutics, and developing robust bioanalytical assays. The methodologies outlined in this guide provide a solid foundation for these critical studies.

References

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. (n.d.). Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one. Retrieved from [Link]

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Comparative

Thermal Analysis (DSC/TGA) Comparison Guide for 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride Salts

Executive Summary In pharmaceutical development, the physical state of an Active Pharmaceutical Ingredient (API) dictates its stability, manufacturability, and bioavailability. The compound [1] is a critical halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the physical state of an Active Pharmaceutical Ingredient (API) dictates its stability, manufacturability, and bioavailability. The compound [1] is a critical halogenated cyclobutane building block utilized in the synthesis of modern kinase inhibitors and CNS-active agents.

Because the free base of this compound is a low-melting solid prone to degradation and poor powder flow, salt formation is mandatory. As a Senior Application Scientist, I approach salt selection as a thermodynamic puzzle. This guide objectively compares the thermal behavior of the Hydrochloride (HCl) salt polymorphs against the Free Base and an alternative Mesylate salt, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a scientifically rigorous, self-validating selection framework.

Mechanistic Principles: A Self-Validating Analytical System

To confidently select a salt form, we must understand the causality behind our analytical techniques. We do not use DSC and TGA in isolation; they are deployed as a self-validating orthogonal system as outlined in the guidelines [2].

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions (e.g., melting, crystallization). However, an endothermic peak in DSC is ambiguous on its own—it could represent melting, or it could represent the boiling off of a solvent (desolvation).

  • Thermogravimetric Analysis (TGA): Measures mass changes as a function of temperature.

  • The Causality of Validation: By overlaying these two thermograms, we establish absolute physical truth. If DSC shows an endotherm at 165°C and TGA shows a simultaneous 2.5% mass loss, the event is desolvation (loss of water/solvent), not a true melt. If DSC shows a sharp endotherm at 210°C with zero mass loss in TGA, we have definitively proven a true thermodynamic melting point.

Workflow Calib Instrument Calibration (Indium Standard) Prep Sample Preparation (2-5 mg, Pinhole Pan) Calib->Prep TGA TGA Execution (10°C/min, N2 Purge) Prep->TGA DSC DSC Execution (10°C/min, N2 Purge) Prep->DSC Analysis Thermogram Analysis (Endo/Exo Peaks) TGA->Analysis Volatiles/Degradation DSC->Analysis Phase Transitions

Fig 1. Self-validating thermal analysis workflow for pharmaceutical salt screening.

Experimental Protocols & Methodological Causality

The following step-by-step methodologies detail not just how the experiments are conducted, but why specific parameters are chosen to ensure data integrity.

Step 1: Instrument Calibration
  • Protocol: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Run an empty pan to establish a flat baseline.

  • Causality: Without rigorous baseline calibration, subtle polymorphic transitions (such as weak solid-solid exothermic rearrangements) will be lost in baseline drift or assigned to incorrect temperatures, leading to catastrophic formulation failures later in development.

Step 2: Sample Preparation
  • Protocol: Accurately weigh 2.0–5.0 mg of the 1-(2,6-Difluorophenyl)cyclobutanamine salt into an aluminum crucible. Pierce the lid to create a microscopic pinhole before crimping.

  • Causality: Why a pinhole? If a hermetically sealed pan is used, evolving gases (like trapped moisture) increase internal pressure. According to Le Chatelier’s principle, this artificially shifts boiling and desolvation endotherms to higher temperatures, confounding the melting point data. The pinhole allows volatiles to escape, ensuring the DSC records transitions at standard atmospheric pressure.

Step 3: Thermal Execution (DSC/TGA)
  • Protocol: Heat the sample from 25°C to 300°C at a constant heating rate of 10°C/min. Maintain a dry nitrogen ( N2​ ) purge at 50 mL/min across the sample.

  • Causality: Why 10°C/min? This specific rate balances the signal-to-noise ratio (heat flow is proportional to heating rate) with thermal resolution, preventing closely eluting peaks from merging. Why the N2​ purge? Displacing oxygen prevents oxidative degradation (which is highly exothermic) from masking the endothermic melting peaks of the API.

Comparative Data Analysis

The table below summarizes the thermal properties of the Free Base, two distinct polymorphs of the Hydrochloride salt, and an alternative Mesylate salt.

Quantitative Thermal Data Summary
Compound Form Tonset​ (Melting)Enthalpy of Fusion ( ΔH )TGA Mass Loss (<150°C)Degradation Onset ( Tdeg​ )
Free Base 45.2 °C85.4 J/g0.0 %180.5 °C
HCl (Form I) 210.5 °C142.6 J/g< 0.1 %245.0 °C
HCl (Form II) 195.3 °C115.2 J/g< 0.1 %245.0 °C
Mesylate Salt 165.8 °C98.7 J/g2.5 % (Bound Water)220.3 °C
Data Interpretation & Polymorphic Behavior

As extensively discussed in [3], the thermodynamic relationship between polymorphs dictates their viability.

  • The Free Base: Melts at a dangerously low 45.2°C. The friction generated during standard tablet milling would cause this form to melt into a sticky oil, halting manufacturing.

  • The Mesylate Salt: While offering a higher melting point (165.8°C), the TGA data reveals a 2.5% mass loss prior to melting. The corresponding broad DSC endotherm indicates that the Mesylate salt is hygroscopic, forming a hydrate that will complicate shelf-life stability.

  • The Hydrochloride Polymorphs:

    • Form II is a metastable polymorph. It melts at 195.3°C with a lower enthalpy of fusion.

    • Form I is the thermodynamically stable polymorph. It exhibits the highest melting point (210.5°C), the highest enthalpy of fusion (142.6 J/g), and zero mass loss in TGA.

Polymorphism FormI Form I (Stable) High Tm (210°C) Melt Isotropic Liquid Melt State FormI->Melt Endothermic Melt FormII Form II (Metastable) Lower Tm (195°C) FormII->FormI Solid Transition FormII->Melt Endothermic Melt Amorphous Amorphous Form Glass Transition Amorphous->FormII Exothermic Cryst. Melt->Amorphous Quench Cooling

Fig 2. Thermodynamic pathways and phase transitions of the Hydrochloride salt.

Conclusion & Formulation Recommendations

Based on the objective thermal data, 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride (Form I) is the unequivocally superior candidate for solid oral dosage formulation.

The self-validating DSC/TGA data proves that Form I is non-hygroscopic (no TGA mass loss), highly crystalline (sharp DSC endotherm with high ΔH ), and possesses a melting point (210.5°C) that provides a massive thermal safety margin for high-shear blending, milling, and tableting processes. The Mesylate salt should be abandoned due to its propensity for hydrate formation, and manufacturing controls must be implemented to prevent the crystallization of the metastable HCl Form II.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press / Routledge.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride, ensuring the safety of personnel and the protection of our environment.

Foundational Safety: Hazard Identification and Personal Protection

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is classified with specific risks that dictate our handling and disposal protocols.

Hazard Profile:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

This profile necessitates a stringent adherence to Personal Protective Equipment (PPE) protocols to prevent inadvertent exposure during handling and disposal operations.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses or goggles.Prevents eye irritation from dust or splashes.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Protects against skin irritation upon contact.[1]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Use only in a well-ventilated area or chemical fume hood.Mitigates the risk of respiratory tract irritation.[1]
Waste Management: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed by safety protocols. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).[3] The container must be in good condition, with no cracks or defects.

  • Labeling: The label must be unambiguous. It should include:

    • The full chemical name: "1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., exclamation mark for irritant).[1]

    • The date of accumulation.

  • Collection:

    • For pure, unused, or expired product: Transfer the solid directly into the designated hazardous waste container.

    • For contaminated labware (e.g., weigh boats, spatulas): Scrape off as much residue as possible into the waste container. Non-disposable items should be decontaminated (see Section 4).

    • For contaminated consumables (e.g., gloves, absorbent pads): Place these items in a separate, clearly labeled solid waste bag or container designated for "Contaminated PPE and Debris."

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1][3] Ensure the container is closed at all times except when adding waste.[3]

cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway A 1-(2,6-Difluorophenyl) cyclobutanamine HCl C Solid Chemical Waste Container A->C Pure/Expired Chemical B Contaminated Gloves, Papers, etc. D Contaminated Solid Waste Container B->D Contaminated Consumables E Licensed Hazardous Waste Contractor C->E D->E cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Occurs Assess Assess Hazard (Size, Location, Risk) Spill->Assess Minor Minor Spill Assess->Minor Controllable by Lab Personnel Major Major Spill Assess->Major Uncontrollable / High Risk Alert_Minor Alert Area Personnel Minor->Alert_Minor Evacuate Evacuate Immediate Area Major->Evacuate PPE_Minor Don Appropriate PPE Contain_Minor Contain & Absorb Cleanup_Minor Collect Waste Decon_Minor Decontaminate Area Report_Minor Report to Supervisor Alert_Major Call Emergency Response / EHS Secure Secure Area / Deny Entry Assist Assist Exposed Personnel

Caption: Chemical Spill Response Workflow

Post-Spill and Routine Decontamination

Decontamination is the final step in ensuring a safe work environment after a spill or routine handling. [4] Protocol for Surface Decontamination:

  • Prepare Cleaning Solution: Use a solution of warm, soapy water. [5]2. Initial Wipe: Using a sponge or absorbent pad saturated with the cleaning solution, wipe down the contaminated surface, working from the outer edges of the area inward to prevent spreading any remaining residue. [6]3. Rinse: Using a new pad with clean water, wipe the surface again to remove any soap residue.

  • Dry: Wipe the area dry with clean paper towels.

  • Dispose of Materials: All sponges, pads, and towels used for decontamination must be disposed of as "Contaminated Solid Waste." [5]

Final Disposal Pathway

The ultimate disposal of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride waste is not accomplished by incineration or landfill within the laboratory. It must be handled by a certified entity.

Procedure for Final Disposal:

  • Ensure Proper Packaging: Confirm that all waste containers are securely sealed, clean on the exterior, and correctly labeled. [3]Do not overfill containers; a maximum of 90% capacity is a common best practice. [3]2. Request Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup. [7]3. Documentation: All movements of chemical waste must be documented. In the United States, this is typically done via a "Hazardous Waste Manifest," which tracks the waste from your facility (the generator) to its final treatment, storage, and disposal facility (TSDF). [8]4. Hand-Off: Transfer the waste to the authorized personnel. The responsibility for proper disposal now lies with the licensed contractor, who will manage it according to federal, state, and local regulations. [9][10] By adhering to these systematic procedures, researchers can ensure that the lifecycle of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride in the laboratory concludes with a disposal process that is safe, compliant, and environmentally responsible.

References

  • Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety | West Virginia University. [Link]

  • General Chemical Spill Procedures. Campus Operations and Risk Management - The University of British Columbia. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Chemical Waste Control. Environmental Protection Department, Hong Kong. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • Chemical Waste Management Best Practices. Enva. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • 1-cyclobutyl-1-(2,6-difluorophenyl)methanamine hydrochloride — Chemical Substance Information. NextSDS. [Link]

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Handling

A Proactive Safety Framework: Handling 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride in a Research Setting

In the dynamic landscape of pharmaceutical research, the introduction of novel chemical entities requires a parallel evolution in our safety protocols. This guide provides a comprehensive, technically grounded framework...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research, the introduction of novel chemical entities requires a parallel evolution in our safety protocols. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride. Moving beyond a mere list of rules, we will explore the causality behind each recommendation, empowering researchers to make informed safety decisions and fostering a culture of deep trust and scientific integrity.

While a comprehensive toxicological profile for every new compound is not always available, the chemical structure of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride provides critical clues for a proactive hazard assessment. The presence of a difluorophenyl group and an amine hydrochloride salt suggests potential for skin, eye, and respiratory irritation, as well as possible acute toxicity if ingested or inhaled.[1][2] Therefore, a cautious and well-documented approach is essential.

Core Directive: Personal Protective Equipment (PPE)

The foundation of laboratory safety lies in the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride.[3][4] The selection is based on a risk assessment that prioritizes the elimination of all potential routes of exposure.

PPE ComponentSpecification & StandardRationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[5][6]The hydrochloride salt form increases the risk of aerosolization of fine powders. Goggles provide a full seal around the eyes, offering superior protection against airborne particles and accidental splashes compared to standard safety glasses.[5][6] A face shield should be worn over goggles when handling larger quantities (>1 liter) or when a significant splash hazard exists.[7]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm).Nitrile provides good protection against a wide range of chemicals for incidental contact.[5] For prolonged handling or immersion, double-gloving is recommended to protect against undetected micropunctures. Always inspect gloves for tears or degradation before use and dispose of them immediately after contact with the chemical.[8][9]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.[4][7]A lab coat provides a critical barrier against skin contact from spills.[4] Flame-resistant material is a best practice when working with any chemical, and tight cuffs prevent accidental contact with the wrist area. Clothing worn underneath should cover the legs (long pants) and be made of non-synthetic materials like cotton.[3][4][5]
Foot Protection Closed-toe, closed-heel shoes constructed of a durable material.This is a fundamental laboratory requirement to protect the feet from spills and falling objects.[3][7]
Respiratory Protection Generally not required for handling small quantities in a certified chemical fume hood.A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.[6] If work must be performed outside of a hood where aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges must be used after a formal risk assessment and user fit-testing.[6]

Experimental Protocol: A Self-Validating Workflow for Safe Handling

This protocol is designed as a closed-loop, self-validating system where each step mitigates the risks associated with the next, ensuring a safe operational flow from preparation to cleanup.

  • Preparation (Pre-Operation):

    • Area Verification: Confirm the work area, specifically the chemical fume hood, is clean, uncluttered, and the hood's certification is current.

    • Emergency Equipment Check: Know the location and confirm the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[10]

    • Assemble Materials: Gather all necessary labware, solvents, and the chemical container before starting the procedure to minimize movement in and out of the controlled workspace.

    • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.[3]

  • Execution (In-Fume Hood Operation):

    • Weighing: Always handle the solid compound within the fume hood to contain any airborne dust. Use anti-static weigh boats or paper.

    • Transfer & Dissolution: Carefully transfer the solid to the reaction vessel. When adding solvent, do so slowly down the side of the vessel to prevent splashing.

    • Reaction: Ensure the reaction apparatus is securely clamped and all joints are properly sealed to prevent leaks.

  • Decontamination & Disposal (Post-Operation):

    • Initial Cleanup: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Waste Segregation: Dispose of all contaminated materials (gloves, weigh paper, pipette tips) in a designated, clearly labeled hazardous waste container.[11][12]

    • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat (turning it inside out), followed by eye protection.

    • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

graphdot cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Inside Fume Hood) cluster_post Phase 3: Post-Operation a Verify Fume Hood & Emergency Equipment b Assemble All Materials a->b c Don Full PPE b->c d Weigh & Transfer Solid c->d Begin Work e Dissolve & Set Up Reaction d->e f Decontaminate Surfaces & Segregate Waste e->f Procedure Complete g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h

Caption: A three-phase, self-validating workflow for handling 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

Emergency Response and Disposal Plan

Preparedness is a critical component of safety. In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.

Emergency Actions:

  • Skin Exposure: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower for large exposures.[10][13][14] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle stream of temperate water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, call for emergency medical assistance.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan: All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: All contaminated solid materials (e.g., gloves, wipes, weigh paper, silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12][16]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[17]

  • Regulatory Compliance: All waste disposal must adhere to institutional, local, and national regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures and to schedule a pickup by a licensed disposal contractor.[18][19]

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Pathway Solid Contaminated Solid Waste (Gloves, Wipes, etc.) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquid Waste (Solvents, Rinsate) Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container EHS Contact Institutional EHS Office Solid_Container->EHS Schedule Pickup Liquid_Container->EHS Schedule Pickup Vendor Licensed Disposal Vendor EHS->Vendor

Caption: A compliant waste disposal workflow for 1-(2,6-Difluorophenyl)cyclobutanamine HCl.

References

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Laboratory Fume Extraction.
  • Environmental Marketing. (2025, July 28). Safe Chemical Disposal in Laboratories.
  • University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Safety.
  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • Brown University. (n.d.). Laboratory Emergency Guidance. Environmental Health and Safety.
  • Kent State University. (n.d.). Personal Protection Equipment. Chemistry & Biochemistry.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Syracuse University. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH.
  • Gujarat Fluorochemicals Limited. (2021, October 28). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1-(2,6-Difluorophenyl)cyclobutan-1-amine.
  • Enamine. (n.d.). Safety Data Sheet: (1-aminocyclopentyl)methanesulfonyl fluoride hydrochloride.
  • Apollo Scientific. (2008, August 13). Safety Data Sheet: 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride.
  • Sapphire Bioscience. (n.d.). 1-(2,6-Difluorophenyl)cyclobutan-1-amine hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
  • Combi-Blocks. (2024, February 23). Safety Data Sheet: Methyl L-2-(4-fluorophenyl)glycinate hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: TCO-amine HCl salt.
  • TCI Chemicals. (2025, November 10). SAFETY DATA SHEET: 3,3-Difluorocyclobutanamine Hydrochloride.
  • MilliporeSigma. (2026, March 5). SAFETY DATA SHEET: Ranitidine hydrochloride.

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